Product packaging for 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine(Cat. No.:CAS No. 1417555-18-0)

4-Chloro-6-methoxypyrido[3,2-d]pyrimidine

Cat. No.: B2927651
CAS No.: 1417555-18-0
M. Wt: 195.61
InChI Key: KZGGUEWKRVNKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-6-methoxypyrido[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C8H6ClN3O and its molecular weight is 195.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClN3O B2927651 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine CAS No. 1417555-18-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methoxypyrido[3,2-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-13-6-3-2-5-7(12-6)8(9)11-4-10-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGGUEWKRVNKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of a viable and scientifically grounded synthetic pathway for 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is presented in a multi-step approach, commencing from readily available starting materials. Each synthetic step is detailed with underlying chemical principles, reaction mechanisms, and referenced protocols. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and implement the synthesis of this important molecule.

Introduction and Retrosynthetic Analysis

The pyrido[3,2-d]pyrimidine core is a significant structural motif found in a variety of biologically active compounds.[1][2] The title compound, this compound, serves as a crucial intermediate for the synthesis of more complex molecules, particularly kinase inhibitors.[3] Its structure, featuring a reactive chlorine atom at the 4-position, allows for facile nucleophilic substitution, enabling the introduction of diverse functional groups.

A logical retrosynthetic analysis of the target molecule suggests that it can be obtained from the corresponding 6-methoxypyrido[3,2-d]pyrimidin-4-one via a deoxychlorination reaction. The pyridopyrimidinone core can be constructed through the cyclization of a suitably substituted 3-aminopicolinamide with a one-carbon carbonyl equivalent. This 3-aminopicolinamide precursor can, in turn, be synthesized from a functionalized pyridine derivative. A plausible retrosynthetic pathway is outlined below.

Retrosynthesis Target This compound Intermediate1 6-Methoxypyrido[3,2-d]pyrimidin-4-one Target->Intermediate1 Chlorination Intermediate2 3-Amino-6-methoxypicolinamide Intermediate1->Intermediate2 Cyclization Intermediate3 3-Nitro-6-methoxypicolinonitrile Intermediate2->Intermediate3 Nitrile Hydrolysis & Amide Formation Intermediate4 2-Chloro-6-methoxy-3-nitropyridine Intermediate3->Intermediate4 Cyanation StartingMaterial 2,6-Dichloro-3-nitropyridine Intermediate4->StartingMaterial Methoxylation

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Intermediate: 2,6-Dichloro-3-nitropyridine

The synthesis commences with the nitration of the commercially available 2,6-dichloropyridine. This electrophilic aromatic substitution is a standard procedure in pyridine chemistry.

Reaction Principle and Mechanism

The nitration of 2,6-dichloropyridine is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyridine ring. The directing effects of the chloro and nitro groups influence the position of substitution.

Experimental Protocol: Nitration of 2,6-Dichloropyridine

Materials:

  • 2,6-Dichloropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 98%)

  • Ice water

Procedure:

  • To a stirred solution of concentrated sulfuric acid, slowly add 2,6-dichloropyridine at a temperature maintained between 20-25 °C.[4]

  • Cool the mixture and slowly add concentrated nitric acid, ensuring the reaction temperature does not exceed 50 °C.[4]

  • After the addition is complete, heat the reaction mixture to 100-105 °C for approximately 5 hours.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 50 °C and carefully pour it into ice water.[4]

  • Filter the resulting precipitate and wash it thoroughly with water.

  • Dry the collected solid to obtain 2,6-dichloro-3-nitropyridine.

Expected Yield: 75-86%[4][5]

Synthesis of 2-Chloro-6-methoxy-3-nitropyridine

The next step involves the selective nucleophilic substitution of one of the chlorine atoms with a methoxy group. The electron-withdrawing nitro group activates the chlorine atoms towards nucleophilic attack.

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The methoxide ion (CH₃O⁻), a strong nucleophile, attacks the carbon atom attached to one of the chlorine atoms, forming a Meisenheimer complex. The departure of the chloride ion restores the aromaticity of the ring.

Experimental Protocol: Methoxylation of 2,6-Dichloro-3-nitropyridine

Materials:

  • 2,6-Dichloro-3-nitropyridine

  • Sodium Methoxide (NaOMe)

  • Methanol (MeOH)

  • Water

Procedure:

  • Prepare a solution of sodium methoxide in methanol.

  • To this solution, add 2,6-dichloro-3-nitropyridine while maintaining the temperature at approximately 15 °C with external cooling.[4]

  • Stir the resulting mixture at 25-30 °C for 4-5 hours.[4]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water.

  • Filter the precipitate, wash with water, and dry to yield 2-chloro-6-methoxy-3-nitropyridine.

Expected Yield: 86.5%[4]

Synthesis of 3-Amino-2-chloro-6-methoxypyridine

The nitro group is then reduced to an amino group, which is a crucial step for the subsequent cyclization to form the pyrimidine ring.

Reaction Principle and Mechanism

The reduction of the nitro group can be achieved using various reducing agents. A common and effective method is the use of a metal in an acidic medium, such as tin(II) chloride in hydrochloric acid. The metal acts as an electron donor to reduce the nitro group in a stepwise manner to the corresponding amine.

Experimental Protocol: Reduction of the Nitro Group

Materials:

  • 2-Chloro-6-methoxy-3-nitropyridine

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • To concentrated hydrochloric acid, add 2-chloro-6-methoxy-3-nitropyridine at room temperature.

  • Cool the solution to 15 °C and slowly add stannous chloride dihydrate.

  • Heat the reaction mixture to 35-40 °C and stir for an appropriate time, monitoring by TLC.

  • After completion, cool the mixture and collect the product by filtration or extraction.

Proposed Pathway to this compound

The subsequent steps to achieve the final product involve the conversion of the 3-amino-2-chloro-6-methoxypyridine to a suitable precursor for cyclization, followed by the cyclization itself, and finally, the chlorination of the pyrimidinone.

Proposed Synthesis of 6-Methoxypyrido[3,2-d]pyrimidin-4-one

A plausible route involves the conversion of the 2-chloro group to a carboxamide group, followed by cyclization. This could potentially be achieved through a palladium-catalyzed carbonylation in the presence of an ammonia source, or through a multi-step sequence involving conversion to a nitrile followed by hydrolysis.

A more direct approach would be the cyclization of 3-amino-6-methoxypicolinamide with urea. The synthesis of 3-aminopicolinic acid derivatives is documented in the literature.[6][7][8][9]

Conceptual Workflow:

Proposed_Synthesis cluster_0 Pyridine Functionalization cluster_1 Ring Formation and Final Chlorination 3-Amino-2-chloro-6-methoxypyridine 3-Amino-2-chloro-6-methoxypyridine 3-Amino-6-methoxypicolinamide 3-Amino-6-methoxypicolinamide 3-Amino-2-chloro-6-methoxypyridine->3-Amino-6-methoxypicolinamide Carboxamidation 6-Methoxypyrido[3,2-d]pyrimidin-4-one 6-Methoxypyrido[3,2-d]pyrimidin-4-one 3-Amino-6-methoxypicolinamide->6-Methoxypyrido[3,2-d]pyrimidin-4-one Cyclization with Urea This compound This compound 6-Methoxypyrido[3,2-d]pyrimidin-4-one->this compound Chlorination (POCl3)

Caption: Proposed synthetic workflow for the final steps.

Chlorination of 6-Methoxypyrido[3,2-d]pyrimidin-4-one

The final step is the chlorination of the 4-oxo group of the pyridopyrimidinone. This transformation is commonly achieved using phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine or in a solvent-free manner at elevated temperatures.[3][10][11]

General Experimental Considerations for Chlorination:

  • Reagents: Phosphorus oxychloride (POCl₃) is the most common chlorinating agent for such transformations. Sometimes, phosphorus pentachloride (PCl₅) is used as an additive.[12]

  • Solvent: The reaction can be run neat in excess POCl₃ or in a high-boiling solvent. Solvent-free conditions are also reported to be effective.[10]

  • Temperature: The reaction typically requires heating, often to reflux temperatures of POCl₃.

  • Work-up: The reaction is quenched by carefully pouring the mixture into ice water, followed by neutralization with a base to precipitate the product.

Illustrative Protocol:

  • To a reaction vessel, add 6-methoxypyrido[3,2-d]pyrimidin-4-one and phosphorus oxychloride.

  • Optionally, an organic base such as pyridine can be added.[10]

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and carefully quench by adding it to ice water.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonia solution) to precipitate the crude product.

  • Filter the solid, wash with water, and purify by recrystallization or column chromatography to obtain this compound.

Data Summary

CompoundMolecular FormulaKey Synthesis Step
2,6-Dichloro-3-nitropyridineC₅H₂Cl₂N₂O₂Nitration
2-Chloro-6-methoxy-3-nitropyridineC₆H₅ClN₂O₃Methoxylation
3-Amino-2-chloro-6-methoxypyridineC₆H₇ClN₂ONitro Group Reduction
This compoundC₈H₆ClN₃OChlorination

Conclusion

This technical guide has outlined a detailed and referenced synthetic pathway for the preparation of this compound. By starting from the readily available 2,6-dichloropyridine, a series of well-established chemical transformations, including nitration, nucleophilic substitution, and reduction, can be employed to construct the key 3-amino-6-methoxypyridine intermediate. Subsequent cyclization and chlorination afford the final target molecule. The provided protocols and mechanistic insights are intended to equip researchers with the necessary information to successfully synthesize this valuable building block for further applications in drug discovery and development.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine is a heterocyclic compound belonging to the pyridopyrimidine class. This family of molecules is of significant interest to researchers in medicinal chemistry and drug discovery due to their diverse biological activities, which include acting as kinase inhibitors.[1] The specific arrangement of nitrogen atoms, coupled with substituents like chlorine and a methoxy group, creates a unique electronic and steric profile that can be optimized for selective interaction with biological targets. Understanding the fundamental physicochemical properties of this molecule is a critical first step in any research and development program, as these characteristics govern its solubility, stability, absorption, distribution, metabolism, and excretion (ADME) profile.

While extensive experimental data for this specific isomer is not widely published, this guide provides a comprehensive framework for its characterization. Drawing from established analytical chemistry principles and data from closely related analogs, we present a series of field-proven protocols and expert insights for determining its key physicochemical parameters. This document is intended to serve as a practical manual for researchers, enabling them to generate reliable data, understand structure-property relationships, and accelerate their research endeavors.

Molecular Structure and Predicted Properties

The foundational step in characterizing any new chemical entity is to understand its structure and derive theoretical physicochemical properties using computational models. These predictions offer a valuable baseline for experimental design.

1.1. Chemical Structure

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₆ClN₃O[2]

  • Core Scaffold: The molecule is built on a pyrido[3,2-d]pyrimidine core, which consists of a pyridine ring fused to a pyrimidine ring. This bicyclic system is electron-deficient due to the presence of three nitrogen atoms.

  • Key Substituents:

    • 4-Chloro group: The chlorine atom at position 4 is a strong electron-withdrawing group, which significantly influences the reactivity of the pyrimidine ring. It serves as a key synthetic handle, susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.[1]

    • 6-Methoxy group: The methoxy group at position 6 is an electron-donating group, which modulates the electronic properties of the pyridine ring and can influence the molecule's metabolic stability and solubility.

1.2. Predicted Physicochemical Data

In the absence of direct experimental data, cheminformatics tools are employed to estimate key properties. The values in the table below are illustrative and based on predictions for the closely related analog, 4-chloropyrido[3,2-d]pyrimidine, to provide a reasonable starting point for experimental verification.

PropertyPredicted Value (for 4-chloropyrido[3,2-d]pyrimidine)Significance in Drug Discovery
Molecular Weight 165.58 g/mol [3]Influences diffusion rates and bioavailability.
cLogP 1.5[3]Measures lipophilicity; impacts solubility, permeability, and metabolism.
Topological Polar Surface Area (TPSA) 38.7 Ų[3]Correlates with hydrogen bonding potential and cell permeability.
Hydrogen Bond Donors 0[3]Affects solubility and target binding.
Hydrogen Bond Acceptors 3[3]Affects solubility and target binding.
pKa (most basic) 0.82 ± 0.30 (Predicted for a similar fluorinated analog)[4]Determines the ionization state at physiological pH, impacting solubility and absorption.

Experimental Characterization Protocols

The following sections detail the standard methodologies for the empirical determination of the core physicochemical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the process.

2.1. Melting Point Determination for Purity and Identity

The melting point is a fundamental physical property that provides a quick, reliable indication of a compound's purity.[5] A sharp melting range (typically <1°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden the melting range.[6]

Experimental Protocol: Capillary Melting Point Method

  • Sample Preparation:

    • Ensure the sample is completely dry and in a fine, powdered form to ensure efficient and uniform heat transfer.[5] Crush any coarse crystals using a mortar and pestle.

    • Press the open end of a capillary tube into the powdered sample.

    • Tap the sealed end of the tube gently on a hard surface to pack the sample down to a height of 2-3 mm.[7]

  • Measurement:

    • Place the packed capillary tube into the heating block of a melting point apparatus.[7]

    • Rapid Determination (Scouting): Heat the sample at a fast rate (e.g., 10-15°C/min) to find an approximate melting range. This saves time in subsequent, more accurate measurements.

    • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample, heat at a slow rate (1-2°C/min) near the expected melting point.[7]

    • Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a transparent liquid (T2). The melting range is T1-T2.

    • Perform the determination in triplicate to ensure reproducibility.

Diagram of the Melting Point Determination Workflow:

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis P1 Dry Sample P2 Grind to Fine Powder P1->P2 P3 Pack Capillary Tube (2-3mm) P2->P3 M1 Insert into Apparatus P3->M1 M2 Rapid Heating (Scouting Run) M1->M2 M3 Slow Heating (1-2°C/min) M2->M3 M4 Record T1 (First Droplet) M3->M4 M5 Record T2 (Fully Liquid) M4->M5 A1 Calculate Range (T1-T2) M5->A1 A2 Assess Purity A1->A2

Caption: Workflow for determining melting point.

2.2. Solubility Assessment

Solubility is a critical parameter that heavily influences bioavailability and the design of in-vitro biological assays.[8][9] It is essential to determine solubility in both aqueous buffers (relevant to physiological conditions) and organic solvents (relevant to formulation and chemical reactions).

Experimental Protocol: Equilibrium Solubility in Aqueous Buffer (Shake-Flask Method)

This method determines the thermodynamic solubility, which is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[10]

  • Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

    • Add an excess amount of solid this compound to a known volume of the buffer in a glass vial. The excess solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[11]

  • Separation and Analysis:

    • After incubation, separate the undissolved solid from the solution via centrifugation followed by filtration through a 0.22 µm filter to remove fine particulates.[9][11]

    • Prepare a standard curve by making serial dilutions of a known concentration of the compound in the same buffer.

    • Quantify the concentration of the dissolved compound in the filtered supernatant using a validated HPLC-UV or LC-MS/MS method.[11]

    • The determined concentration represents the equilibrium solubility.

Diagram of the Equilibrium Solubility Workflow:

Solubility_Workflow S1 Add Excess Solid to Buffer (pH 7.4) S2 Agitate at Constant Temp (24-48 hours) S1->S2 S3 Centrifuge & Filter Supernatant S2->S3 S4 Quantify Concentration (HPLC-UV or LC-MS/MS) S3->S4 S5 Compare to Standard Curve S4->S5 S6 Determine Solubility (mg/mL or µM) S5->S6

Caption: Shake-flask method for equilibrium solubility.

2.3. Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and identity of a synthesized compound.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating molecular structure in solution.[12][13] A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments provides unambiguous assignment of all protons and carbons.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent depends on the compound's solubility.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed.

    • Filter the solution into a clean NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key parameters to observe are chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern). The aromatic protons on the pyridopyrimidine core are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). The methoxy protons should appear as a singlet further upfield.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.

  • Structural Elucidation:

    • Analyze the chemical shifts and coupling constants to assign signals to specific atoms in the molecule.

    • If assignments are ambiguous, perform 2D NMR experiments (e.g., COSY to identify proton-proton couplings, and HSQC/HMBC to identify proton-carbon correlations) for definitive structural confirmation.[14]

2.3.2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the standard method for determining the purity of a compound by separating it from any impurities or degradation products.[15]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Method Development:

    • Column Selection: A C18 column is a common starting point for moderately polar compounds like pyridopyrimidines.

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[15]

    • Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the percentage of the organic phase. This gradient will elute compounds based on their polarity, with more polar compounds eluting first.

    • Detection: Use a UV detector set at a wavelength where the compound has strong absorbance (determined by a UV scan).

  • Analysis:

    • Dissolve a small amount of the sample in a suitable solvent (ideally the mobile phase).

    • Inject the sample into the HPLC system.

    • The purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram. A purity level of >95% is typically required for compounds used in biological screening.

Diagram of the HPLC Purity Analysis Workflow:

HPLC_Workflow cluster_prep Preparation cluster_run Analysis cluster_calc Calculation P1 Develop Method (Column, Mobile Phase) P2 Dissolve Sample P1->P2 R1 Inject Sample P2->R1 R2 Separate Components R1->R2 R3 Detect with UV R2->R3 C1 Integrate Peak Areas R3->C1 C2 Calculate % Purity C1->C2

Caption: General workflow for HPLC purity analysis.

Stability and Safety Considerations

3.1. Chemical Stability

The pyridopyrimidine core is generally stable under normal laboratory conditions. However, the 4-chloro substituent makes the molecule susceptible to nucleophilic attack, especially under basic conditions or in the presence of strong nucleophiles. The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr). For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere.

3.2. Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data from related chlorinated heterocyclic compounds suggest the following precautions should be taken.[3][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or butyl rubber).[4][17]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4][18]

  • Inhalation: May cause respiratory irritation.[3] Avoid breathing dust.

  • Skin Contact: May cause skin irritation.[3] In case of contact, wash the affected area thoroughly with soap and water.

  • Eye Contact: May cause serious eye irritation.[3] If contact occurs, flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[4]

  • Ingestion: Harmful if swallowed.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a compound with significant potential in medicinal chemistry. Although specific experimental data is sparse, this guide provides a robust framework for its comprehensive physicochemical characterization. By following the detailed protocols for determining melting point, solubility, spectroscopic properties, and purity, researchers can generate the high-quality data necessary to advance their drug discovery programs. Adherence to the outlined safety protocols will ensure the safe handling and use of this and related heterocyclic compounds. The combination of predictive modeling and rigorous experimental validation described herein represents a best-practice approach for the characterization of novel chemical entities.

References

An In-depth Technical Guide to 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine: A Key Intermediate in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical identity, structural features, a robust synthesis protocol, reactivity profile, and its emerging role as a pivotal building block in the design of targeted kinase inhibitors.

Core Compound Identification and Properties

Chemical Identity:

IdentifierValue
Compound Name This compound
CAS Number 1417555-18-0[1]
Molecular Formula C₈H₆ClN₃O[2]
Molecular Weight 195.61 g/mol
IUPAC Name This compound

Physicochemical Properties (Predicted & Experimental):

PropertyValueSource
Boiling Point 310.5±37.0 °CPredicted[1]
Density 1.405±0.06 g/cm³Predicted[1]
pKa 1.32±0.30Predicted[1]
Appearance White to off-white solidExperimental[1]
Topological Polar Surface Area 47.9 ŲComputed[2]
Storage Temperature 2-8°C under inert gasRecommended[1]

Structural Information:

The foundational structure of this compound is a fused heterocyclic system comprising a pyridine ring and a pyrimidine ring. This scaffold is an isostere of purine, a key component of nucleic acids, which often imparts significant biological activity to its derivatives.[3]

The key structural features for synthetic and medicinal chemistry applications are:

  • The Chlorine Atom at C4: This is a primary site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

  • The Methoxy Group at C6: This group can be de-methylated to a hydroxyl group, providing another handle for derivatization.

  • The Pyridine and Pyrimidine Nitrogens: These act as hydrogen bond acceptors and are crucial for interactions with biological targets, such as the hinge region of protein kinases.

Caption: Chemical structure of this compound.

Synthesis and Purification Protocol

Proposed Synthetic Pathway:

workflow start Starting Material: 2-amino-5-methoxypyridine step1 Cyclocondensation with Diethyl Malonate start->step1 intermediate1 Intermediate 1: 6-methoxy-1H-pyrido[3,2-d]pyrimidine-2,4-dione step1->intermediate1 step2 Chlorination with Phosphorus Oxychloride (POCl3) intermediate1->step2 product Final Product: This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 6-methoxy-1H-pyrido[3,2-d]pyrimidine-2,4-dione

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-5-methoxypyridine (1.0 eq) and diethyl malonate (1.5 eq).

  • Reaction Conditions: Heat the mixture to 180-190 °C and stir for 4-6 hours under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Add ethanol and stir to precipitate the product. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the intermediate dione.

Step 2: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask, add the intermediate dione from Step 1 (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) for 3-5 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The crude product will precipitate out. Filter the solid, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Chemical Reactivity and Applications in Drug Discovery

The pyrido[3,2-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules targeting protein kinases. The reactivity of the 4-chloro substituent is central to its utility as a synthetic intermediate.

Key Reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrimidine ring activates the C4 position for nucleophilic attack. The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols. This reaction is the cornerstone for generating libraries of analogues for structure-activity relationship (SAR) studies.

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and Buchwald-Hartwig couplings can be employed at the C4 position to form C-C and C-N bonds, respectively. This allows for the introduction of aryl, heteroaryl, and diverse amino functionalities.

Applications as a Kinase Inhibitor Scaffold:

The pyrido[3,2-d]pyrimidine core is a bioisostere of the adenine moiety of ATP and is thus well-suited to bind to the ATP-binding pocket of protein kinases. Dysregulation of kinase activity is a hallmark of many cancers and inflammatory diseases, making kinase inhibitors a major class of therapeutic agents.

Derivatives of the pyrido[3,2-d]pyrimidine scaffold have shown potent inhibitory activity against several important kinase targets:

  • Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy for cancer immunotherapy. Novel pyrido[3,2-d]pyrimidines have been developed as potent HPK1 inhibitors.

  • Mitogen-activated protein kinase-interacting kinases (MNKs) and Provirus integration in Maloney murine leukemia virus kinases (PIMs): Dual inhibitors of MNK and PIM kinases are being explored for the treatment of leukemia. 4,6-disubstituted pyrido[3,2-d]pyrimidines have demonstrated efficacy in this area.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition ATP ATP Kinase Kinase ATP->Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation Kinase_Inactive Inactive Kinase Substrate Substrate Substrate->Kinase Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Downstream Signaling Inhibitor 4-Chloro-6-methoxypyrido [3,2-d]pyrimidine Derivative Inhibitor->Kinase_Inactive Binds to ATP Pocket

Caption: Inhibition of kinase signaling by a this compound-based inhibitor.

Safety, Handling, and Spectroscopic Data

Safety and Handling:

As with all chlorinated heterocyclic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280).[1]

Spectroscopic Data (Predicted):

While experimental spectra are not publicly available, computational tools and data from analogous structures can provide predicted spectroscopic data for characterization.

  • ¹H NMR: Protons on the pyridine and pyrimidine rings are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The methoxy group protons will appear as a singlet around δ 3.9-4.1 ppm.

  • ¹³C NMR: Aromatic carbons will resonate in the δ 110-160 ppm range. The methoxy carbon is expected around δ 55 ppm.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monochlorinated compound, with molecular ion peaks at m/z 195 and 197 in an approximate 3:1 ratio. The monoisotopic mass is 195.0199395 Da.[2]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic placement of reactive and modifiable functional groups on a biologically relevant scaffold makes it a compound of high interest for academic and industrial researchers in the fields of oncology, immunology, and inflammatory diseases. The synthetic protocol and reactivity profile outlined in this guide provide a solid foundation for its use in the development of next-generation targeted therapeutics.

References

biological activity of 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a specific, highly versatile intermediate: this compound. The strategic placement of a methoxy group at the C6 position and a reactive chlorine atom at the C4 position makes this scaffold an exceptional starting point for the synthesis of potent and selective modulators of key biological pathways. The C4-chloro group serves as a crucial synthetic handle for introducing diverse functionalities via nucleophilic substitution, enabling extensive structure-activity relationship (SAR) studies. This document provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of derivatives originating from this core, with a primary focus on their roles as kinase inhibitors and anticancer agents.

The Pyrido[3,2-d]pyrimidine Core: A Foundation for Drug Discovery

Fused pyrimidine derivatives are of considerable pharmacological interest due to their structural resemblance to the purine bases of DNA and RNA.[1] This similarity allows them to interact with a wide array of biological targets, particularly enzymes involved in cellular signaling and proliferation, such as protein kinases. The pyrido[3,2-d]pyrimidine system, an isostere of purine, has emerged as a foundational scaffold for developing targeted therapies.[2]

The 4-chloro-6-methoxy substituted variant is particularly noteworthy for two reasons:

  • The C6-Methoxy Group: This group can influence the molecule's physicochemical properties, such as solubility and lipophilicity, and can form critical hydrogen bonds or van der Waals interactions within the target protein's binding pocket.

  • The C4-Chloro Group: The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility, allowing chemists to readily introduce a vast library of chemical moieties (amines, thiols, etc.) to probe the chemical space around a biological target and optimize for potency, selectivity, and pharmacokinetic properties.[3][4][5]

Primary Biological Activity: Kinase Inhibition

The dysregulation of protein kinase signaling is a hallmark of many diseases, most notably cancer.[6] Consequently, kinases are major targets for modern drug discovery. Derivatives of the pyrido[3,2-d]pyrimidine scaffold have demonstrated potent inhibitory activity against several important kinase families.

Dual MNK and PIM Kinase Inhibition in Leukemia

Mitogen-activated protein kinase-interacting kinases (MNKs) and Provirus integration in Maloney murine leukemia virus kinases (PIMs) are key downstream effectors in cellular proliferation pathways. Their complementary roles in regulating the translation of oncoproteins make them attractive targets for cancer therapy, especially in the context of overcoming resistance to other kinase inhibitors.

A novel 4,6-disubstituted pyrido[3,2-d]pyrimidine derivative, compound 21o , was developed as a potent dual inhibitor of both MNK and PIM kinases.[7] This compound demonstrated impressive potency and selectivity, highlighting the therapeutic potential of this scaffold.

Target Kinase Compound 21o IC₅₀ (nM) [7]
MNK11
MNK27
PIM143
PIM2232
PIM3774

This dual inhibition translated directly to potent anti-proliferative effects in myeloid leukemia cell lines. Compound 21o inhibited the growth of K562 and MOLM-13 cells with GI₅₀ values of 2.1 µM and 1.2 µM, respectively.[7] Mechanistically, it was shown to decrease the phosphorylation of eIF4E and 4EBP1, downstream targets of MNK and PIM, leading to reduced levels of key oncoproteins like c-myc and cyclin D1.[7]

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition

HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell activation.[8] Inhibiting HPK1 can enhance T-cell function and anti-tumor immunity, making it a promising target for immuno-oncology. Novel pyrido[3,2-d]pyrimidines have been developed as potent HPK1 inhibitors for the treatment of cancer as well as inflammatory and autoimmune diseases.[8] The versatility of the scaffold allows for modifications that can confer high specificity for the HPK1 active site.

General Kinase Inhibitor Scaffolding

The broader pyrido-pyrimidine class is a crucial building block for inhibitors of other kinases pivotal in cancer and inflammation, such as Janus Kinase (JAK) and 3-Phosphoinositide-Dependent Kinase 1 (PDK1).[3] The core structure effectively mimics the hinge-binding motif of ATP, allowing for potent and selective engagement with the kinase active site.

Below is a generalized diagram illustrating how a pyrido[3,2-d]pyrimidine-based inhibitor can block a kinase signaling pathway, preventing the phosphorylation of downstream substrates and halting aberrant cell proliferation.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Kinase Target Kinase (e.g., MNK, PIM, HPK1) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates (P) Proliferation Cell Proliferation, Survival Substrate->Proliferation Promotes Inhibitor Pyrido[3,2-d]pyrimidine Derivative Inhibitor->Kinase Blocks ATP Binding Site GrowthFactor Growth Factor GrowthFactor->Receptor Binds

Caption: Generalized Kinase Inhibition Workflow.

Anticancer Activity

The potent kinase inhibition exhibited by this compound derivatives translates into significant anticancer activity across various human cancer cell lines.

Mechanism of Action: Apoptosis Induction

Beyond simply halting proliferation (cytostatic effects), many derivatives are actively cytotoxic, inducing programmed cell death, or apoptosis. The mechanism often involves modulating the expression of key regulatory proteins. For instance, related pyrrolo[2,3-d]pyrimidine derivatives have been shown to interact with the anti-apoptotic protein Bcl-2.[3] This interaction leads to the down-regulation of Bcl-2 and a corresponding up-regulation of pro-apoptotic genes like p53 and BAX, ultimately tipping the cellular balance towards apoptosis.[3]

Broad Anti-proliferative Effects

Derivatives based on the related pyrido[3,4-d]pyrimidine scaffold, synthesized from a 4-chloro-8-methoxy intermediate, have shown highly selective activity against breast and renal cancer cell lines in the National Cancer Institute's 60-cell line screen (NCI-60).[5] Similarly, novel pyrido[2,3-d]pyrimidines have demonstrated remarkable cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines, with some compounds showing IC₅₀ values in the nanomolar to low micromolar range.[9]

Compound Class Cancer Cell Line Activity (IC₅₀ / GI₅₀) Reference
4,6-disubstituted pyrido[3,2-d]pyrimidineMyeloid Leukemia (MOLM-13)1.2 µM (GI₅₀)[7]
4,6-disubstituted pyrido[3,2-d]pyrimidineMyeloid Leukemia (K562)2.1 µM (GI₅₀)[7]
Pyrido[2,3-d]pyrimidine (Cmpd 4)Breast Cancer (MCF-7)0.57 µM (IC₅₀)[9]
Pyrido[2,3-d]pyrimidine (Cmpd 11)Liver Cancer (HepG2)0.99 µM (IC₅₀)[9]
Pyrido[3,4-d]pyrimidineBreast & Renal CancersSelective Activity[5]

Synthetic Strategy and Experimental Protocols

The utility of this compound as a building block is rooted in its straightforward and versatile reactivity.

Core Synthesis and Derivatization Workflow

The primary synthetic route involves a nucleophilic aromatic substitution at the C4 position. This allows for the coupling of various amines, anilines, or other nucleophiles to the core scaffold. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig, can also be employed to form C-C or C-N bonds, further expanding the accessible chemical diversity.[5]

Synthesis_Workflow cluster_reagents Start 4,6-Dichloropyrido- [3,2-d]pyrimidine Intermediate 4-Chloro-6-methoxy- pyrido[3,2-d]pyrimidine Start->Intermediate Selective Methoxylation Final Biologically Active Derivative Intermediate->Final SNAr Reaction Reagent1 Sodium Methoxide Reagent1->Start Reagent2 Nucleophile (R-NH₂) Base (e.g., DIPEA) Solvent (e.g., NMP) Reagent2->Intermediate

Caption: General Synthetic Workflow for Derivatives.

Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a generalized procedure for the synthesis of 4-amino-substituted pyrido[3,2-d]pyrimidine derivatives.

Objective: To displace the C4-chloro group with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Desired amine nucleophile (1.1 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0 - 3.0 eq)

  • Anhydrous solvent: N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or Dioxane

  • Inert gas atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound and the chosen anhydrous solvent.

  • Add the desired amine nucleophile, followed by the base (e.g., DIPEA).

    • Causality Note: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are required to prevent competitive hydrolysis of the starting material.

  • Heat the reaction mixture to 80-120 °C. The optimal temperature and reaction time depend on the nucleophilicity of the amine and must be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water or ice to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water.

  • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate or DCM/methanol gradient) or recrystallization to yield the final compound.

Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MOLM-13, MCF-7)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidic isopropanol or DMSO)

  • Multichannel pipette and plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in complete growth medium from the DMSO stock. Add 100 µL of these dilutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

    • Self-Validation: Including a known cytotoxic agent (e.g., Doxorubicin) as a positive control validates the assay's sensitivity and cell responsiveness.

  • Incubate the plate for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Mechanism Insight: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration on a logarithmic scale. Determine the IC₅₀/GI₅₀ value using non-linear regression analysis.

Conclusion and Future Outlook

The this compound scaffold is a validated and highly valuable starting point for the development of targeted therapeutics. Its synthetic tractability, combined with the potent and diverse biological activities of its derivatives, ensures its continued relevance in medicinal chemistry. The success in generating dual MNK/PIM kinase inhibitors and promising HPK1 modulators underscores the scaffold's adaptability. Future research will likely focus on further optimizing these derivatives to enhance their pharmacokinetic profiles, improve selectivity, and explore their potential in combination therapies to overcome drug resistance in cancer and other debilitating diseases.

References

The Ascendancy of Pyridopyrimidines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Impact

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

The pyridopyrimidine nucleus, a bicyclic heteroaromatic system formed by the fusion of pyridine and pyrimidine rings, stands as a cornerstone of modern medicinal chemistry.[1] Its intrinsic structural similarity to endogenous purines allows it to effectively interact with a wide array of biological targets, rendering it a "privileged scaffold" in the design of novel therapeutics.[2] This guide provides a comprehensive exploration of the discovery, history, and evolving synthetic strategies of pyridopyrimidine compounds, with a particular focus on their profound impact on the landscape of targeted cancer therapy. We will delve into the foundational chemistry that brought this scaffold to the forefront, trace its journey from initial discovery to clinical application, and provide detailed experimental insights for the practicing scientist.

I. A Historical Odyssey: From Pyrimidine Precursors to Fused Heterocycles

The story of pyridopyrimidines is intrinsically linked to the foundational work on its constituent monocyclic ring, pyrimidine. The systematic study of pyrimidines was pioneered by Adolf Pinner in 1884, who developed methods for synthesizing pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines.[1] This was followed by the first preparation of the parent pyrimidine compound by Siegmund Gabriel and James Colman in 1900, achieved through the conversion of barbituric acid to 2,4,6-trichloropyrimidine and subsequent reduction.[1][3]

While the precise first synthesis of a fused pyridopyrimidine is not definitively documented in readily available literature, the mid-20th century marked a pivotal period for the exploration of this scaffold. A seminal contribution came from Roland K. Robins and George H. Hitchings in a 1958 publication in the Journal of the American Chemical Society. Their work detailed the synthesis of the pyrido[2,3-d]pyrimidine core through the condensation of 4-aminopyrimidines with 1,3-dicarbonyl compounds.[4] This foundational work was preceded by a 1953 patent filed by the same researchers, which described the preparation of 2,4-diaminopyrido[2,3-d]pyrimidine, a key intermediate that would pave the way for numerous future investigations.[4]

A significant milestone in the therapeutic application of the pyridopyrimidine scaffold was the 1993 report by Kisliuk and colleagues on pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of dihydrofolate reductase (DHFR).[1][5] This discovery established the potential of this class of compounds as effective antifolate agents and ignited widespread interest in their drug discovery potential.[6][7]

II. The Art of Synthesis: An Evolving Methodological Landscape

The synthetic versatility of the pyridopyrimidine scaffold is a key driver of its enduring relevance. Methodologies for its construction have evolved from classical condensation reactions to highly efficient, modern multi-component strategies.

A. Classical Approaches: Building from the Pyrimidine Core

Early and enduring methods for pyridopyrimidine synthesis typically involve the construction of the pyridine ring onto a pre-existing pyrimidine core. A common strategy utilizes an appropriately substituted 4-aminopyrimidine as the starting material. The pyridine ring can then be formed through the addition of a three-carbon synthon.[8]

A representative classical approach is the reaction of 6-aminouracil derivatives with α,β-unsaturated ketones or their equivalents.[1][7] This method, rooted in the principles of condensation chemistry, laid the groundwork for the synthesis of a diverse array of substituted pyridopyrimidines.

B. The Rise of Multi-Component Reactions (MCRs)

In recent years, multi-component reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of complex heterocyclic systems, including pyridopyrimidines.[4] MCRs offer several advantages over traditional linear syntheses, including increased efficiency, reduced waste, and the ability to generate diverse libraries of compounds from simple starting materials.[4]

A common MCR approach for the synthesis of the pyrido[2,3-d]pyrimidine core involves the one-pot reaction of a 6-aminouracil derivative, an aldehyde, and an active methylene compound such as malononitrile.[1][9] This strategy allows for the rapid and convergent assembly of the bicyclic scaffold.

MCR_Synthesis

III. Therapeutic Applications: Targeting the Kinome and Beyond

The structural similarity of pyridopyrimidines to purines has made them ideal candidates for targeting ATP-binding sites in various enzymes, particularly kinases. This has led to their extensive exploration and successful application in oncology.

A. Kinase Inhibition: A Dominant Paradigm in Cancer Therapy

Many modern pyridopyrimidine-based drugs and clinical candidates function as potent and selective kinase inhibitors.[1] By blocking the activity of kinases that are aberrantly activated in cancer cells, these compounds can disrupt key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Table 1: Prominent Pyridopyrimidine-Based Kinase Inhibitors

CompoundTarget Kinase(s)Therapeutic Area
Palbociclib CDK4/6Breast Cancer
PD173955 Ephrin Receptor (EPH)Oncology (Preclinical)
Piritrexim Dihydrofolate Reductase (DHFR)Oncology
Various Derivatives PI3K/mTOR, EGFR, PIM-1Oncology (Research)

Kinase_Inhibition_Pathway

B. Beyond Oncology: A Spectrum of Biological Activities

While oncology remains a primary focus, the therapeutic potential of pyridopyrimidines extends to a wide range of other diseases.[3] Their diverse pharmacological activities include:

  • Antiviral: Inhibition of viral replication.[3]

  • Antimicrobial: Activity against various bacterial and fungal strains.[3]

  • Central Nervous System (CNS) Activity: Potential applications in treating CNS disorders.[3]

  • Anti-inflammatory: Modulation of inflammatory pathways.[3]

IV. Experimental Protocols: A Practical Guide to Synthesis

The following protocols provide a generalized, step-by-step methodology for the synthesis of a pyrido[2,3-d]pyrimidine derivative, based on established literature procedures.[1] Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidin-7(8H)-one Intermediate via Multi-Component Reaction

This protocol describes the synthesis of a key precursor to various substituted pyridopyrimidines.

Materials:

  • 6-Amino-1,3-dimethyluracil

  • Aryl aldehyde (e.g., 4-chlorobenzaldehyde)

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • To a stirred solution of 6-amino-1,3-dimethyluracil (1.0 eq) and the aryl aldehyde (1.0 eq) in ethanol, add malononitrile (1.0 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to afford the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate.[1]

Protocol 2: Chlorination to Yield a 6-Chloropyrido[2,3-d]pyrimidine Derivative

This protocol details the conversion of the pyrimidinone intermediate to a more reactive chloro derivative, a common step in the synthesis of many pyridopyrimidine-based drugs.

Materials:

  • Pyrido[2,3-d]pyrimidin-7(8H)-one intermediate from Protocol 1

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Suspend the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate (1.0 eq) in toluene.

  • Add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride (3.0-5.0 eq) to the mixture at 0 °C.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours, monitoring by TLC.

  • After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 6-chloropyrido[2,3-d]pyrimidine derivative.[1]

Synthesis_Workflow

V. Conclusion and Future Perspectives

The journey of pyridopyrimidine compounds, from their theoretical conception to their established role in modern medicine, is a testament to the power of heterocyclic chemistry in addressing critical therapeutic needs. The scaffold's inherent versatility, coupled with an ever-expanding toolbox of synthetic methodologies, ensures its continued relevance in drug discovery. Future research will undoubtedly focus on the development of even more selective and potent pyridopyrimidine derivatives, the exploration of novel therapeutic applications beyond oncology, and the implementation of greener and more sustainable synthetic routes. The rich history and promising future of pyridopyrimidines solidify their position as a truly privileged scaffold in the ongoing quest for innovative medicines.

References

Spectroscopic Characterization of 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in public-domain literature, this document leverages established spectroscopic principles and data from analogous structures to present a predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and similar molecular entities. We will delve into the theoretical underpinnings and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing detailed procedural outlines and data interpretation strategies.

Introduction and Molecular Structure

This compound belongs to the pyridopyrimidine class of heterocyclic compounds. This family of molecules is a common scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The fusion of a pyridine and a pyrimidine ring creates a unique electronic and structural environment, which can be finely tuned by substitution. In the case of this compound, the presence of a chloro group at the 4-position and a methoxy group at the 6-position is expected to significantly influence its chemical reactivity and biological interactions.

Accurate structural elucidation is the cornerstone of any chemical research, particularly in the pharmaceutical sciences where structure-activity relationships (SAR) are paramount. Spectroscopic techniques are the primary tools for achieving this. This guide will provide a detailed predictive analysis of the NMR, IR, and MS spectra of this compound.

Molecular Structure:

A 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents and the heteroatoms in the fused ring system.

Expected Chemical Shifts and Multiplicities:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-28.5 - 8.8Singlet (s)-Located on the pyrimidine ring, adjacent to two nitrogen atoms, leading to a significant downfield shift.
H-77.2 - 7.5Doublet (d)8.0 - 9.0Part of the pyridine ring, coupled to H-8.
H-88.8 - 9.1Doublet (d)8.0 - 9.0Significantly deshielded due to the adjacent nitrogen and the fused pyrimidine ring.
-OCH₃4.0 - 4.2Singlet (s)-Protons of the methoxy group, typically appearing as a sharp singlet in this region.

Causality behind Predictions: The predictions are based on the analysis of related structures. For instance, in substituted pyridines, protons ortho to the nitrogen are significantly downfield. The chloro and methoxy groups will exert their respective electronic influences, with the chloro group being electron-withdrawing and the methoxy group being electron-donating through resonance.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be influenced by hybridization and the electronic environment.

Expected Chemical Shifts:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2150 - 155Carbon in the pyrimidine ring, flanked by two nitrogen atoms.
C-4158 - 162Carbon bearing the chloro substituent, deshielded by the halogen and adjacent nitrogen.
C-4a115 - 120Bridgehead carbon.
C-6165 - 170Carbon attached to the electron-donating methoxy group.
C-7110 - 115Aromatic carbon in the pyridine ring.
C-8150 - 155Aromatic carbon in the pyridine ring, adjacent to nitrogen.
C-8a155 - 160Bridgehead carbon.
-OCH₃55 - 60Carbon of the methoxy group.

Self-Validating Protocol for NMR Analysis: A comprehensive NMR analysis would involve a suite of experiments to confirm the assignments.

NMR_Workflow A ¹H NMR D COSY A->D Proton-Proton Correlations E HSQC A->E Direct C-H Correlations G Structure Confirmation A->G B ¹³C NMR C DEPT-135 B->C CH, CH₂, CH₃ Multiplicity B->E B->G C->G D->G F HMBC E->F Long-Range C-H Correlations E->G F->G

Caption: NMR experimental workflow for structural elucidation.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments: Perform standard 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Predicted IR Absorption Bands

Expected Characteristic IR Peaks:

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3100 - 3000C-H stretchAromatic
2950 - 2850C-H stretchAliphatic (-OCH₃)
1620 - 1580C=N stretchPyrimidine/Pyridine Ring
1580 - 1450C=C stretchAromatic Ring
1250 - 1200C-O-C stretch (asymmetric)Aryl ether
1050 - 1000C-O-C stretch (symmetric)Aryl ether
850 - 750C-Cl stretchAryl chloride

Authoritative Grounding: The predicted ranges for these vibrations are well-established in the field of IR spectroscopy and can be found in standard reference texts. For instance, the C-Cl stretching vibration in aromatic compounds typically appears in the 1090-830 cm⁻¹ region, though its intensity can be variable.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is common. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used with a neat solid sample.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

  • Data Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Predicted Mass Spectrum

Expected Molecular Ion Peaks:

The molecular formula of this compound is C₈H₆ClN₃O. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak. Chlorine has two main isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance).

  • [M]⁺: The peak corresponding to the molecule with the ³⁵Cl isotope.

  • [M+2]⁺: The peak corresponding to the molecule with the ³⁷Cl isotope, which will be approximately one-third the intensity of the [M]⁺ peak.

Predicted m/z values:

IonIsotope CompositionPredicted m/z (Monoisotopic)
[M]⁺C₈H₆³⁵ClN₃O195.02
[M+2]⁺C₈H₆³⁷ClN₃O197.02

Fragmentation Pattern: Electron ionization (EI) would likely lead to fragmentation. Plausible fragmentation pathways could involve the loss of the chloro group, the methoxy group, or cleavage of the heterocyclic rings.

MS_Fragmentation M [C₈H₆ClN₃O]⁺˙ m/z = 195/197 F1 Loss of Cl˙ [C₈H₆N₃O]⁺ m/z = 160 M->F1 F2 Loss of ˙CH₃ [C₇H₃ClN₃O]⁺˙ m/z = 180/182 M->F2 F3 Loss of H₂CO [C₇H₄ClN₃]⁺˙ m/z = 165/167 M->F3

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for LC-MS that would likely produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) is a harder ionization technique often used in GC-MS that will provide information about the fragmentation pattern.

  • Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to confirm the elemental composition.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Conclusion

Unlocking Therapeutic Potential: A Technical Guide to Targeting Cellular Pathways with 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic promise. This technical guide provides an in-depth exploration of the potential therapeutic targets of a key exemplar of this class, 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine. While direct biological data for this specific compound is emerging, extensive research into its close analogs provides a robust framework for identifying and validating its most promising molecular targets. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for investigating the therapeutic utility of this compound and its derivatives in oncology and immunology. We will delve into the mechanistic rationale for target selection, provide detailed experimental protocols for target validation, and present a forward-looking perspective on the therapeutic landscape for this promising chemical entity.

Introduction: The Pyrido[3,2-d]pyrimidine Scaffold - A Versatile Platform for Kinase Inhibition

The fusion of pyrimidine and pyridine rings gives rise to the pyridopyrimidine heterocyclic system, a scaffold that has garnered significant attention in drug discovery due to its structural resemblance to the purine core of ATP. This mimicry allows pyridopyrimidine derivatives to effectively compete with ATP for binding to the active sites of a wide array of protein kinases, enzymes that play pivotal roles in cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.

The pyrido[3,2-d]pyrimidine isomer, in particular, has been the subject of intensive investigation, leading to the development of potent inhibitors for several key kinases.[3][4] The 4-chloro and 6-methoxy substitutions on this core, as seen in this compound, provide crucial handles for synthetic elaboration, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will focus on the most promising therapeutic targets for this scaffold, drawing upon the wealth of data from closely related 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives.

High-Potential Therapeutic Targets

Our analysis of the literature on 4,6-disubstituted pyrido[3,2-d]pyrimidines points to four key classes of therapeutic targets:

  • MAP Kinase-Interacting Kinases (MNK1/2)

  • Proviral Integration site for Moloney murine leukemia virus (PIM) Kinases

  • Hematopoietic Progenitor Kinase 1 (HPK1)

  • Histone Deacetylases (HDACs)

The following sections will explore the rationale for targeting each of these, the anticipated downstream effects, and detailed protocols for experimental validation.

Dual Targeting of MNK and PIM Kinases in Oncology

Mechanistic Rationale

The MNK and PIM kinases are key downstream effectors in multiple oncogenic signaling pathways and are implicated in the resistance to conventional tyrosine kinase inhibitors.[3][5] Both kinase families converge on the regulation of cap-dependent translation of oncoproteins, a critical process for tumor cell growth and survival.

  • MNK1 and MNK2 are the sole kinases known to phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Ser209. This phosphorylation event is crucial for the translation of mRNAs encoding for proteins involved in cell proliferation and survival, such as c-myc and cyclin D1.[3]

  • PIM kinases (PIM1, PIM2, and PIM3) are constitutively active serine/threonine kinases that are overexpressed in a variety of hematological and solid tumors. They promote cell survival by phosphorylating and inactivating the pro-apoptotic protein BAD and by activating other proteins involved in cell cycle progression and protein synthesis.[5]

The simultaneous inhibition of both MNK and PIM kinases offers a synergistic approach to suppress the translation of key oncoproteins, thereby inhibiting tumor cell growth and potentially overcoming resistance mechanisms.[3] The pyrido[3,2-d]pyrimidine scaffold has been successfully utilized to develop potent dual MNK/PIM inhibitors.[5]

Signaling Pathway

MNK_PIM_Pathway cluster_upstream Upstream Oncogenic Signals cluster_targets Therapeutic Targets cluster_downstream Downstream Effectors cluster_outcome Cellular Outcome RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK MNK1/2 ERK->MNK STATs STATs PIM PIM Kinases STATs->PIM eIF4E eIF4E MNK->eIF4E phosphorylates BAD BAD PIM->BAD phosphorylates p_eIF4E p-eIF4E (Ser209) eIF4E->p_eIF4E Translation Cap-Dependent Translation p_eIF4E->Translation p_BAD p-BAD BAD->p_BAD Apoptosis Apoptosis p_BAD->Apoptosis cMyc c-Myc Proliferation Cell Proliferation cMyc->Proliferation CyclinD1 Cyclin D1 CyclinD1->Proliferation Translation->cMyc Translation->CyclinD1 Inhibitor 4-Chloro-6-methoxypyrido [3,2-d]pyrimidine Inhibitor->MNK Inhibitor->PIM

Caption: Dual inhibition of MNK and PIM kinases by 4,6-disubstituted pyrido[3,2-d]pyrimidines.

Experimental Protocols

Objective: To determine the in vitro potency of this compound against MNK1, MNK2, and PIM1 kinases.

Methodology: ADP-Glo™ Kinase Assay (Promega)

Principle: This luminescent assay measures the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a light signal that is proportional to the kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Reconstitute recombinant human MNK1, MNK2, and PIM1 kinases and their respective substrates (e.g., eIF4E for MNK, PIMtide for PIM1) in kinase buffer.

    • Prepare ATP solution at a concentration appropriate for the specific kinase (typically near the Km value).

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.

    • Add 2 µL of the kinase solution.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

KinaseSubstrateATP Concentration
MNK1eIF4E peptide10 µM
MNK2eIF4E peptide10 µM
PIM1PIMtide (RSRHSSYPAGT)10 µM

Table 1: Recommended components for biochemical kinase assays.

Objective: To assess the ability of the compound to inhibit MNK and PIM kinase activity within a cellular context.

Methodology: Western Blotting for Phosphorylated Substrates

Principle: The activity of MNK and PIM kinases in cells can be monitored by measuring the phosphorylation status of their key downstream substrates, eIF4E (for MNK) and BAD (for PIM).

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed a relevant cancer cell line (e.g., K562 or MOLM-13 for leukemia) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-eIF4E (Ser209), total eIF4E, p-BAD (Ser112), total BAD, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

    • Determine the concentration-dependent inhibition of substrate phosphorylation.

Targeting HPK1 for Cancer Immunotherapy

Mechanistic Rationale

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a negative regulator of T-cell receptor (TCR) signaling.[4] It is predominantly expressed in hematopoietic cells and acts as an intracellular immune checkpoint.[6] Upon TCR activation, HPK1 phosphorylates SLP-76, leading to the downregulation of T-cell activation and proliferation.[6]

Inhibition of HPK1 is a promising strategy in cancer immunotherapy as it is expected to enhance the anti-tumor immune response by:

  • Increasing T-cell activation and proliferation.

  • Boosting the production of pro-inflammatory cytokines.

  • Potentially synergizing with other immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.

The pyrido[3,2-d]pyrimidine scaffold has recently been identified as a promising core for the development of potent and selective HPK1 inhibitors.[1][4]

Signaling Pathway

HPK1_Pathway cluster_upstream T-Cell Receptor Signaling cluster_target Therapeutic Target cluster_downstream Downstream Effectors cluster_outcome Cellular Outcome TCR TCR Activation HPK1 HPK1 TCR->HPK1 activates SLP76 SLP-76 HPK1->SLP76 phosphorylates p_SLP76 p-SLP-76 SLP76->p_SLP76 Tcell_Activation T-Cell Activation & Proliferation p_SLP76->Tcell_Activation negatively regulates Cytokine_Release Cytokine Release (IL-2, IFN-γ) Tcell_Activation->Cytokine_Release Inhibitor 4-Chloro-6-methoxypyrido [3,2-d]pyrimidine Inhibitor->HPK1

Caption: Inhibition of HPK1 by 4,6-disubstituted pyrido[3,2-d]pyrimidines enhances T-cell activation.

Experimental Protocols

Objective: To determine the in vitro inhibitory activity of this compound against HPK1.

Methodology: HPK1 Assay Kit (e.g., BPS Bioscience) using Kinase-Glo® MAX.[1]

Principle: This assay measures the phosphorylation of a generic substrate (Myelin Basic Protein, MBP) by HPK1. The amount of ATP consumed is quantified using a luminescent readout.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in kinase buffer.

    • Thaw the purified recombinant HPK1 enzyme, MBP substrate, and ATP on ice.

  • Assay Plate Setup (96-well plate):

    • Add 5 µL of the diluted compound or DMSO control to the wells.

    • Add 20 µL of a master mix containing kinase buffer, ATP, and MBP substrate.

    • Add 25 µL of the diluted HPK1 enzyme to initiate the reaction.

  • Kinase Reaction:

    • Incubate the plate at 30°C for 45 minutes.

  • Signal Detection:

    • Add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 15 minutes.

    • Measure luminescence.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC₅₀ value as described previously.

Objective: To confirm that the compound inhibits HPK1 activity in a cellular setting.

Methodology: ELISA-based detection of phosphorylated SLP-76 in Jurkat T-cells.[6]

Principle: Jurkat T-cells endogenously express the TCR complex. Stimulation of these cells with anti-CD3/CD28 antibodies activates HPK1, which then phosphorylates SLP-76 at Ser376. Inhibition of HPK1 can be quantified by measuring the reduction in p-SLP-76 levels.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture Jurkat cells and treat with a serial dilution of the test compound for 1 hour.

    • Stimulate the cells with anti-CD3/CD28 antibodies for 15 minutes to activate HPK1.

  • Cell Lysis:

    • Lyse the cells and collect the supernatant.

  • Sandwich ELISA:

    • Coat a 96-well plate with a capture antibody specific for total SLP-76.

    • Add the cell lysates to the wells and incubate.

    • Wash the wells and add a detection antibody specific for p-SLP-76 (Ser376).

    • Add a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Add a colorimetric substrate and measure the absorbance.

  • Data Analysis:

    • Generate a standard curve and calculate the concentration of p-SLP-76 in each sample.

    • Determine the IC₅₀ for the inhibition of SLP-76 phosphorylation.

Exploring HDAC Inhibition as a Complementary Strategy

Mechanistic Rationale

Histone Deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. HDAC inhibitors have emerged as a promising class of anti-cancer agents as they can induce the re-expression of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis.

Interestingly, some 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives have been developed as dual inhibitors of both MNK and HDACs. This multi-target approach could offer a broader spectrum of anti-cancer activity by simultaneously targeting both epigenetic and translational control mechanisms.

Experimental Protocols

Objective: To evaluate the inhibitory activity of this compound against HDAC enzymes.

Methodology: Fluorogenic HDAC Assay

Principle: This assay utilizes a fluorogenic HDAC substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer to release a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound.

    • Dilute a recombinant human HDAC enzyme (e.g., HDAC1) in assay buffer.

    • Prepare the fluorogenic HDAC substrate and developer solutions.

  • Assay Plate Setup (96-well black plate):

    • Add the diluted compound or DMSO control to the wells.

    • Add the diluted HDAC enzyme.

    • Pre-incubate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate at 37°C for 60 minutes, protected from light.

  • Signal Development and Detection:

    • Add the developer solution to each well.

    • Incubate at room temperature for 15-30 minutes.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a versatile and promising scaffold for the development of novel therapeutics targeting key cellular signaling pathways in cancer and immunology. The extensive research on its 4,6-disubstituted analogs strongly suggests that this compound is likely to exhibit inhibitory activity against MNK, PIM, and HPK1 kinases, and may also possess HDAC inhibitory properties.

The experimental protocols outlined in this guide provide a comprehensive framework for validating these potential targets and elucidating the mechanism of action of this compound and its derivatives. Future research should focus on a systematic structure-activity relationship (SAR) study to optimize the potency and selectivity of this scaffold for each of the identified targets. Furthermore, in vivo studies in relevant animal models will be crucial to translate the in vitro findings into potential clinical applications. The development of dual or multi-targeting agents based on this scaffold holds particular promise for creating more effective and durable therapeutic interventions.

References

The Strategic Utility of 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, the pyrido[3,2-d]pyrimidine core has emerged as a privileged structure, frequently incorporated into molecules targeting a range of diseases, most notably in oncology. This technical guide delves into the significance and practical application of a key derivative of this scaffold: 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine . As a versatile intermediate, its unique electronic properties and strategically positioned reactive sites offer a powerful platform for the synthesis of potent and selective kinase inhibitors and other biologically active compounds. This document will serve as a comprehensive resource for researchers, providing insights into its synthesis, reactivity, and application in the generation of medicinally relevant molecules.

Physicochemical Properties and Structural Attributes

This compound is a crystalline solid with the molecular formula C₈H₆ClN₃O. Its structure, featuring a pyridine ring fused to a pyrimidine ring, is adorned with a methoxy group at the 6-position and a highly reactive chlorine atom at the 4-position.

PropertyValueSource
Molecular Weight195.61 g/mol --INVALID-LINK--
AppearanceOff-white to light-colored solid--INVALID-LINK--
StorageUnder inert gas (nitrogen or Argon) at 2-8°C--INVALID-LINK--

The key to the utility of this building block lies in the electrophilic nature of the C4 carbon, which is activated towards nucleophilic aromatic substitution (SNAr) by the adjacent nitrogen atoms of the pyrimidine ring. The chlorine atom serves as an excellent leaving group, facilitating the introduction of a diverse array of substituents at this position. The methoxy group at C6, while electronically influencing the ring system, also offers a potential site for modification in later synthetic steps, although it is more commonly retained in the final drug molecule.

Synthesis of the Core Scaffold

The synthesis of the this compound core is a critical first step for its utilization as a building block. While multiple strategies exist for the construction of the broader pyridopyrimidine scaffold, a common and effective approach involves the cyclization of appropriately substituted pyridine precursors. A representative synthetic pathway is outlined below.

Diagram: Synthetic Pathway to this compound

G cluster_0 Starting Materials cluster_1 Core Formation cluster_2 Functionalization A Substituted Pyridine C Pyrido[3,2-d]pyrimidin-4-ol A->C Cyclization B Urea or Guanidine derivative B->C D 4-Chloropyrido[3,2-d]pyrimidine C->D Chlorination (e.g., POCl3) E This compound D->E Methoxylation (e.g., NaOMe)

Caption: Generalized synthetic route to the target building block.

A detailed experimental protocol for a closely related analog, as adapted from the synthesis of precursors for dual MNK/PIM kinase inhibitors, is provided below.[1]

Experimental Protocol: Synthesis of a 4,6-disubstituted pyrido[3,2-d]pyrimidine core

This protocol describes a general method that can be adapted for the synthesis of this compound, likely starting from a di-chloro precursor.

Step 1: Formation of the Dichloro Precursor (Conceptual)

A suitable dihydroxypyrido[3,2-d]pyrimidine is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-diisopropylethylamine (DIPEA), to yield the 4,6-dichloropyrido[3,2-d]pyrimidine.

Step 2: Selective Methoxylation

The resulting 4,6-dichloro intermediate can then undergo a selective nucleophilic substitution. By carefully controlling the reaction conditions (e.g., temperature, stoichiometry of the nucleophile), a methoxy group can be introduced preferentially at the 6-position by reacting with sodium methoxide (NaOMe) in a suitable solvent like methanol or tetrahydrofuran (THF). The greater reactivity of the C4 position often allows for this selectivity.

Reactivity and Synthetic Applications in Medicinal Chemistry

The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution at the C4 position. This reactivity allows for the facile introduction of a wide range of functionalities, which is a cornerstone of modern medicinal chemistry library synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is the most common method for elaborating the core scaffold.

Diagram: SNAr on this compound

G start This compound product 4-Substituted-6-methoxypyrido[3,2-d]pyrimidine start->product Base, Solvent, Heat nucleophile Nucleophile (R-NH2, R-OH, R-SH) nucleophile->product

Caption: General scheme for nucleophilic aromatic substitution.

Typical Experimental Protocol for SNAr with an Amine:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol, N,N-dimethylformamide (DMF), or 1,4-dioxane is added the desired amine (1.1-1.5 eq).

  • A base, such as triethylamine (TEA) or DIPEA (2.0-3.0 eq), is added to the mixture.

  • The reaction mixture is heated to a temperature ranging from 80 °C to reflux, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, and the product is isolated by precipitation, extraction, or chromatographic purification.

Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of carbon-based substituents or for coupling with less nucleophilic amines, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions are indispensable tools.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the C4 position of the pyridopyrimidine core and a variety of aryl or heteroaryl boronic acids or esters.

Buchwald-Hartwig Amination: This powerful method allows for the coupling of a wide range of primary and secondary amines, including those that are poor nucleophiles for traditional SNAr reactions.[2]

Diagram: Palladium-Catalyzed Cross-Coupling Reactions

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination A This compound C 4-Aryl/Heteroaryl-6-methoxypyrido[3,2-d]pyrimidine A->C Pd Catalyst, Base, Ligand B R-B(OH)2 B->C D This compound F 4-Amino-6-methoxypyrido[3,2-d]pyrimidine D->F Pd Catalyst, Base, Ligand E R1R2NH E->F

Caption: Key palladium-catalyzed reactions for scaffold elaboration.

Case Study: Dual MNK and PIM Kinase Inhibitors

A prominent example of the application of the 4-chloro-6-substituted-pyrido[3,2-d]pyrimidine scaffold is in the development of dual inhibitors of Mitogen-activated protein kinase-interacting kinases (MNKs) and Provirus integration site for Moloney murine leukemia virus (PIM) kinases.[1] Both MNK and PIM kinases are implicated in oncogenic signaling pathways, and their simultaneous inhibition is a promising strategy for the treatment of certain cancers, such as leukemia.[1][3]

In a notable study, a series of 4,6-disubstituted pyrido[3,2-d]pyrimidines were synthesized and evaluated for their inhibitory activity against MNK and PIM kinases.[1] The synthesis of these compounds leveraged the reactivity of a 4-chloro-6-substituted-pyrido[3,2-d]pyrimidine intermediate. The 4-position was typically substituted with various anilines via SNAr, while the 6-position was modified to explore structure-activity relationships.

One of the lead compounds from this study, compound 21o , demonstrated potent inhibition of both MNK1/2 and PIM1/2/3 kinases, with IC₅₀ values in the low nanomolar range for MNK1 and PIM1.[1] This compound also showed significant anti-proliferative activity in myeloid leukemia cell lines.[1] The development of such potent dual inhibitors highlights the value of the this compound building block in rapidly generating libraries of compounds for biological screening.

Conclusion

This compound is a high-value building block in medicinal chemistry, offering a robust and versatile platform for the synthesis of novel therapeutic agents. Its well-defined reactivity, particularly at the C4 position, allows for the systematic exploration of chemical space and the optimization of lead compounds. The successful application of this scaffold in the development of potent kinase inhibitors, such as dual MNK/PIM inhibitors, underscores its strategic importance in modern drug discovery. As the demand for targeted therapies continues to grow, the strategic application of such privileged scaffolds will undoubtedly remain a cornerstone of successful drug development programs.

References

The Alchemist's Guide to Pyridopyrimidines: A Technical Review of Synthetic Routes for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridopyrimidines, bicyclic heteroaromatic compounds formed by the fusion of pyridine and pyrimidine rings, represent a cornerstone in modern medicinal chemistry. Their intrinsic structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This versatility has rendered them "privileged scaffolds" in the lexicon of drug discovery. The efficacy of pyridopyrimidine-based therapeutics, such as the CDK4/6 inhibitor Palbociclib for breast cancer, underscores the critical importance of efficient and versatile synthetic methodologies.[4] This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing the four principal isomers of the pyridopyrimidine scaffold: pyrido[1,2-a]pyrimidines, pyrido[2,3-d]pyrimidines, pyrido[3,4-d]pyrimidines, and pyrido[4,3-d]pyrimidines. Beyond a mere cataloging of reactions, this guide delves into the mechanistic underpinnings of these transformations, offering field-proven insights to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The Strategic Importance of Isomeric Scaffolds

The constitutional isomerism of pyridopyrimidines, arising from the four possible modes of fusion between the pyridine and pyrimidine rings, is not a trivial structural nuance. The precise arrangement of nitrogen atoms within the bicyclic framework dictates the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. This, in turn, governs its interaction with biological macromolecules. Therefore, mastering the synthetic routes to each isomeric scaffold is paramount for a comprehensive exploration of the chemical space and the subsequent identification of potent and selective drug candidates.

There are four principal isomers of pyridopyrimidines:

  • Pyrido[1,2-a]pyrimidine: Characterized by a bridgehead nitrogen atom.

  • Pyrido[2,3-d]pyrimidine: The most extensively studied isomer, often considered an analog of quinazoline.[2]

  • Pyrido[3,4-d]pyrimidine: An isomer with adjacent nitrogen atoms in the pyrimidine ring.

  • Pyrido[4,3-d]pyrimidine: Another well-explored scaffold with diverse biological activities.

This guide will systematically address the synthetic strategies for each of these core structures.

Synthetic Routes to Pyrido[1,2-a]pyrimidines

The pyrido[1,2-a]pyrimidine core is a key feature in several marketed drugs, including the anti-asthmatic agent pemirolast and the tranquilizer pirenperone.[5] Synthetic strategies towards this scaffold often leverage the nucleophilicity of 2-aminopyridines.

Multi-Component Reactions (MCRs): A Paradigm of Efficiency

Multi-component reactions have emerged as powerful tools in combinatorial chemistry and drug discovery, enabling the rapid assembly of complex molecules in a single pot.[5]

A notable example is the one-pot, three-component condensation of 2-aminopyridines, aldehydes, and a ketone or another aldehyde under trifluoromethanesulfonic acid catalysis. This approach provides rapid access to highly substituted 4H-pyrido[1,2-a]pyrimidines.[5]

MCR_synthesis 2-Aminopyridine 2-Aminopyridine Reaction_Vessel One-Pot Reaction (CF3SO3H) 2-Aminopyridine->Reaction_Vessel Aldehyde_1 Aldehyde_1 Aldehyde_1->Reaction_Vessel Ketone_or_Aldehyde_2 Ketone_or_Aldehyde_2 Ketone_or_Aldehyde_2->Reaction_Vessel Pyrido[1,2-a]pyrimidine Pyrido[1,2-a]pyrimidine Reaction_Vessel->Pyrido[1,2-a]pyrimidine

Caption: One-pot, three-component synthesis of 4H-pyrido[1,2-a]pyrimidines.

Tandem C-N Cross-Coupling and Intramolecular Amidation

A robust and modular approach for the synthesis of multi-substituted pyrido[1,2-a]pyrimidin-4-ones involves a one-pot tandem CuI-catalyzed Ullmann-type C-N cross-coupling followed by an intramolecular amidation reaction. This method utilizes readily available 2-halopyridines and (Z)-3-amino-3-arylacrylate esters.[6]

Experimental Protocol: Synthesis of 2-(p-Tolyl)-4H-pyrido[1,2-a]pyrimidin-4-one [6]

  • To a reaction tube, add 2-chloropyridine (1.0 mmol), (Z)-ethyl 3-amino-3-(p-tolyl)acrylate (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K2CO3 (2.0 mmol) in DMF (3 mL).

  • Seal the tube and heat the mixture at 130 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

ProductYieldMelting Point (°C)
2-(p-Tolyl)-4H-pyrido[1,2-a]pyrimidin-4-one84%167-168

Synthetic Routes to Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine scaffold is arguably the most explored isomer, with a vast number of derivatives reported to possess potent anticancer activity.[2][7] Syntheses can be broadly categorized based on the starting material: a preformed pyrimidine ring or a preformed pyridine ring.

Synthesis from a Preformed Pyrimidine Ring

A common strategy involves the annulation of a pyridine ring onto a suitably functionalized pyrimidine. For instance, the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can be achieved from a preformed N-substituted pyrimidine-4-amine bearing a functional group at the 5-position that can participate in a cyclization reaction.[8]

A noteworthy example is an intermediate in the synthesis of Palbociclib, which starts from 5-bromo-2,4-dichloropyrimidine.[8]

Palbociclib_Intermediate A 5-Bromo-2,4-dichloropyrimidine B Substitution with cyclopentylamine A->B C Intermediate 17 B->C D Palladium-catalyzed coupling with crotonic acid C->D E Intramolecular cyclization D->E F Pyridopyrimidine System 19 E->F

Caption: Synthesis of a key intermediate for Palbociclib.

Synthesis from a Preformed Pyridine Ring

Alternatively, the pyrimidine ring can be constructed onto a pyridine precursor. A versatile starting material for this approach is 2-amino-3-cyanopyridine derivatives.

Experimental Protocol: General method for synthesis of 2-arylpyrido[2,3-d]pyrimidines [9]

  • To a cold solution of N-cyclohexyl-2-amino-3-cyanopyridine (0.01 mol) in pyridine (20 mL), add the appropriate acid chloride (e.g., benzoyl chloride, 0.01 mol) gradually.

  • Stir the reaction mixture at room temperature for 2 hours (monitor by TLC).

  • Dilute the mixture with water (20 mL) and continue stirring for an additional 30 minutes.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to yield the desired 2-arylpyrido[2,3-d]pyrimidine.

This method allows for the introduction of diverse substituents at the 2-position of the pyridopyrimidine core, which is crucial for structure-activity relationship (SAR) studies.[9]

Synthetic Routes to Pyrido[3,4-d]pyrimidines

While less explored than the [2,3-d] isomers, pyrido[3,4-d]pyrimidines have demonstrated promising anticancer activities.[10] Synthetic strategies often involve the construction of the pyrimidine ring onto a 3,4-disubstituted pyridine precursor.

A convenient and efficient synthetic strategy has been developed to generate analogs with diverse substituents at the C-4 position. This involves the preparation of a key chlorinated intermediate, 4-chloro-8-methoxy pyrido [3,4-d]pyrimidin-2-amine, followed by palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions.[10]

Pyrido_3_4_d_synthesis Start 2-Amino-4-picoline Nitration Nitration Start->Nitration Separation Chromatographic Separation Nitration->Separation Isomer_3_nitro 4-Methyl-3-nitropyridin-2-amine Separation->Isomer_3_nitro Sandmeyer Sandmeyer Reaction (NaNO2, H2SO4) Isomer_3_nitro->Sandmeyer Hydroxylation Conversion of NH2 to OH Sandmeyer->Hydroxylation Chlorination Chlorination & Cyclization Hydroxylation->Chlorination Intermediate 4-Chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine Chlorination->Intermediate Coupling Pd-catalyzed Cross-Coupling or Nucleophilic Aromatic Substitution Intermediate->Coupling Final_Product 4-Substituted-2-amino-pyrido[3,4-d]pyrimidines Coupling->Final_Product

Caption: Synthetic workflow for 4-substituted pyrido[3,4-d]pyrimidines.

Synthetic Routes to Pyrido[4,3-d]pyrimidines

The pyrido[4,3-d]pyrimidine scaffold has also attracted considerable attention due to its wide range of biological activities.[11][12] Synthetic approaches often involve either building the pyrimidine ring onto a pyridine precursor or vice versa.

Synthesis from Pyridine Derivatives

A common approach involves the cyclocondensation of 4-aminonicotinic acid derivatives. For instance, treatment of a pyrido[4,3-d][1][2]oxazin-4-one or an ethyl 4-amidonicotinate with amines yields a 4-amidonicotinamide, which can be cyclized by heating to give a pyrido[4,3-d]pyrimidin-4(3H)-one.[13]

Multi-Component Reactions

Recent advances have focused on the development of multi-component reactions for the efficient synthesis of pyrido[4,3-d]pyrimidines. These methods offer advantages in terms of operational simplicity, high atom economy, and the ability to generate molecular diversity.[11][14]

Conclusion and Future Perspectives

The pyridopyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide, from classic cyclocondensations to modern multi-component and tandem reactions, provide a robust toolkit for medicinal chemists. The choice of a particular synthetic route will invariably be guided by factors such as the desired substitution pattern, the availability of starting materials, and the scalability of the process.

Future trends in the synthesis of pyridopyrimidines are likely to focus on the development of more sustainable and environmentally friendly methods, such as flow chemistry and biocatalysis. Furthermore, the integration of computational modeling and artificial intelligence in reaction design will undoubtedly accelerate the discovery of novel and efficient synthetic pathways to this privileged class of heterocyclic compounds.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Value of the Pyrido[3,2-d]pyrimidine Scaffold

The pyrido[3,2-d]pyrimidine core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of compounds with significant pharmacological activity. Its presence in molecules targeting critical cellular pathways, such as PI3Kδ and ATR kinases, underscores its importance in modern drug discovery and development.[1][2] The strategic functionalization of this core is paramount for generating novel chemical entities with tailored biological profiles.

4-Chloro-6-methoxypyrido[3,2-d]pyrimidine serves as a versatile and powerful building block for this purpose. The chlorine atom at the C4 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of aryl and heteroaryl substituents. The Suzuki-Miyaura coupling, celebrated for its mild conditions, functional group tolerance, and commercial availability of reagents, stands out as the premier method for this transformation.[3][4]

This guide provides a comprehensive overview of the mechanistic principles, key experimental considerations, and detailed protocols for successfully employing this compound in Suzuki-Miyaura coupling reactions.

The Suzuki-Miyaura Coupling: A Mechanistic Framework

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron species (like a boronic acid) and an organic halide.[5] The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] Understanding this catalytic cycle is crucial for rational troubleshooting and optimization.

The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-limiting step for less reactive aryl chlorides and results in a Pd(II) complex.[3][6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron reagent by a base, which forms a more nucleophilic boronate species.[7][8][9] The halide or other ligand on the palladium is displaced in this process.

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the final product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6][8]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X (Pyridopyrimidine Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² (Di-organic Complex) transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0  Regeneration product R¹-R² (Coupled Product) reductive_elimination->product start R¹-X (4-Chloro-6-methoxy- pyrido[3,2-d]pyrimidine) start->oxidative_addition boronic R²-B(OH)₂ + Base → [R²-B(OH)₃]⁻ boronic->transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes: Optimizing the Coupling Reaction

The success of coupling with an electron-deficient heteroaryl chloride like this compound hinges on the judicious selection of reaction components and conditions.

Causality Behind Component Selection

Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond.[3] Furthermore, the nitrogen atoms in the pyridopyrimidine core can coordinate to the palladium center, potentially inhibiting catalysis.[10] Overcoming these challenges requires a carefully optimized catalytic system.

ComponentFunction & Key ConsiderationsRecommended Choices
Substrate This compound: The electrophilic partner. The electron-deficient nature of the ring system facilitates the oxidative addition step.N/A
Nucleophile Aryl/Heteroaryl Boronic Acid or Ester: The source of the new C-C bond partner. Boronic esters (e.g., pinacol esters) can offer enhanced stability and solubility.Boronic Acids, Boronic Pinacol Esters
Pd Precatalyst Source of Pd(0): Provides the active catalyst. Precatalysts are stable Pd(II) or Pd(0) sources that are converted to the active Pd(0)L₂ species in situ.Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂
Ligand Catalyst Activation & Stabilization: Crucial for activating C-Cl bonds. Electron-rich and sterically bulky ligands accelerate both oxidative addition and reductive elimination and prevent catalyst decomposition.[3][8]Phosphines: SPhos, XPhos, RuPhos, P(t-Bu)₃NHCs: IPr, SIPr
Base Boronic Acid Activation: Activates the boronic acid to facilitate transmetalation. Stronger, non-nucleophilic bases are often preferred. The choice can significantly impact yield.[3][11]K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Reagent Solubilization & Temperature Control: Aprotic polar solvents are common. Often used as a mixture with water to aid in dissolving the base and boronate salt.[3][12]1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DME/H₂O
Screening Reaction Parameters

For a novel coupling, systematic screening of parameters is essential. Microwave-assisted synthesis can dramatically accelerate this optimization process.[13][14] A typical optimization matrix might explore the interplay between catalyst, ligand, base, and solvent.

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O100Moderate
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2) Dioxane/H₂O100High
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O100High
4Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O100Low to None
5Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100Moderate
Note: This table represents a hypothetical screening process to illustrate a logical optimization workflow.

Detailed Experimental Protocol

This protocol provides a generalized, robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Equipment
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed deionized water

  • Schlenk flask or microwave reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Reaction Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents 1. Add Solids to Flask (Substrate, Boronic Acid, Base, Catalyst, Ligand) inert_atm 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂ 3x) prep_reagents->inert_atm add_solvents 3. Add Degassed Solvents (Dioxane and Water) inert_atm->add_solvents heat_stir 4. Heat and Stir (e.g., 100 °C, 4-24h) add_solvents->heat_stir monitor 5. Monitor Progress (TLC or LC-MS) heat_stir->monitor quench 6. Cool and Quench (Add Water) monitor->quench extract 7. Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry_concentrate 8. Dry and Concentrate (Dry over Na₂SO₄, Evaporate) extract->dry_concentrate purify 9. Purify (Silica Gel Chromatography) dry_concentrate->purify

General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and SPhos (0.04 equiv).

  • Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Heating: Place the flask in a preheated oil bath at 80–110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure coupled product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed).2. Insufficiently inert atmosphere (oxygen present).3. Base is too weak or not soluble.4. Ligand is not suitable for C-Cl activation.1. Use a fresh bottle of catalyst/ligand.2. Ensure proper degassing of solvents and inerting of the flask.3. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). Ensure some water is present to aid dissolution.4. Screen more electron-rich, bulky ligands (e.g., XPhos, RuPhos).
Protodeboronation Boronic acid is degrading faster than it couples, often due to excess water or heat.1. Use a boronic pinacol ester instead of the acid.2. Reduce the amount of water in the solvent system.3. Use a milder base like KF.[7]4. Lower the reaction temperature if possible.
Homocoupling of Boronic Acid Can be promoted by oxygen or high catalyst loading.1. Ensure the reaction is strictly anaerobic.2. Slightly decrease the catalyst loading.
Difficult Purification Product has similar polarity to starting materials or byproducts.1. Adjust the eluent system for chromatography.2. Consider an alternative purification method like reverse-phase chromatography or recrystallization.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for the functionalization of the this compound scaffold. By understanding the underlying mechanism and rationally selecting an optimized catalytic system—particularly a bulky, electron-rich phosphine ligand and an appropriate base—researchers can efficiently access a vast chemical space of novel derivatives. The protocols and insights provided herein serve as a robust foundation for the successful application of this reaction in medicinal chemistry and drug development programs.

References

The Strategic Application of 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrido[3,2-d]pyrimidine Scaffold

In the landscape of modern oncology and immunology, the quest for selective and potent kinase inhibitors remains a paramount objective. Kinases, as central regulators of cellular signaling, are frequently dysregulated in various diseases, making them high-value therapeutic targets. Within the vast chemical space of kinase inhibitors, the pyrido[3,2-d]pyrimidine core has emerged as a "privileged scaffold." Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of numerous kinases, leading to the inhibition of their catalytic activity. This guide focuses on a particularly valuable and versatile intermediate: 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine . We will explore its strategic application, the underlying chemical principles, and provide detailed protocols for its derivatization into potent kinase inhibitors, targeting critical pathways such as PI3K/mTOR and MNK/PIM.[1][2][3][4][5]

The utility of this compound lies in the differential reactivity of its substituents. The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr), providing a reliable handle for introducing a wide array of functional groups, typically amine-containing moieties, which are crucial for kinase interaction. The methoxy group at the C6 position, while more stable, can be a site for later-stage modification or can serve to modulate the electronic properties and solubility of the final compound. This inherent reactivity profile makes it an ideal starting point for building libraries of kinase inhibitors for structure-activity relationship (SAR) studies.

Core Chemistry: The Nucleophilic Aromatic Substitution (SNAr) at C4

The cornerstone of utilizing this compound is the SNAr reaction. The electron-withdrawing nature of the pyrimidine ring and the adjacent pyridine nitrogen atom significantly depletes electron density at the C4 position, making it highly electrophilic and susceptible to attack by nucleophiles.

Mechanism and Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (typically a primary or secondary amine) attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyridopyrimidine ring and forming a stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the aromaticity is restored by the expulsion of the chloride leaving group. The reaction is often facilitated by a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to quench the HCl generated in situ.

The choice of solvent is critical. Aprotic polar solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or dioxane are commonly employed as they can solvate the intermediate complex without interfering with the nucleophile.

Diagram 1: SNAr Workflow

SNAr_Workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification Start Dissolve this compound in aprotic solvent (e.g., THF) AddNuc Add amine nucleophile (1.0 - 1.2 eq.) Start->AddNuc AddBase Add non-nucleophilic base (e.g., TEA, 1.1 - 1.5 eq.) AddNuc->AddBase Stir Stir at room temperature to reflux (monitor by TLC/LC-MS) AddBase->Stir RemoveSolvent Remove solvent under reduced pressure Stir->RemoveSolvent Upon completion Dissolve Dissolve residue in an organic solvent (e.g., CH2Cl2) RemoveSolvent->Dissolve Wash Wash with saturated NaHCO3 solution and brine Dissolve->Wash Dry Dry organic layer over MgSO4 or Na2SO4 Wash->Dry Purify Purify by flash column chromatography Dry->Purify

Caption: General workflow for the SNAr reaction.

Application in the Synthesis of PI3K/mTOR Inhibitors

The Phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers.[1] The pyrido[3,2-d]pyrimidine scaffold has been successfully employed to generate potent inhibitors of PI3K and the related kinase, mTOR (mammalian target of rapamycin).[1]

A general strategy involves the regioselective substitution at the C4 position with a desired amine. For instance, the synthesis of 2,7-dichloro-4-morpholinylpyrido[3,2-d]pyrimidine demonstrates the feasibility and selectivity of this reaction.[1] While the starting material in this specific example is a trichlorinated derivative, the principle of selective substitution at C4 is directly applicable to this compound.

Protocol 1: General Procedure for the Synthesis of 4-Amino-6-methoxypyrido[3,2-d]pyrimidine Derivatives

This protocol is adapted from established procedures for the amination of chloropyridopyrimidines.[1]

Materials:

  • This compound

  • Desired primary or secondary amine (1.0 - 1.2 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 - 1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate or CH₂Cl₂/Methanol)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous THF (or another suitable aprotic solvent), add the desired amine (1.0 eq.).

  • To this mixture, add triethylamine (1.1 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., to 50 °C) may be applied.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the crude residue in dichloromethane (CH₂Cl₂).

  • Wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x volume of organic layer) followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the desired 4-amino-6-methoxypyrido[3,2-d]pyrimidine derivative.

Self-Validation: The success of the reaction can be confirmed by LC-MS analysis, which should show the disappearance of the starting material and the appearance of a new peak with the expected mass of the product. Further characterization by ¹H NMR and ¹³C NMR spectroscopy will confirm the structure, with characteristic shifts observed for the protons on the pyridopyrimidine core and the newly introduced amine moiety.

Application in the Synthesis of Dual MNK/PIM Kinase Inhibitors

Mitogen-activated protein kinase-interacting kinases (MNKs) and provirus integration in Maloney murine leukemia virus kinases (PIMs) are key downstream effectors in signaling pathways that drive cell proliferation and survival, particularly in hematological malignancies.[3] The development of dual inhibitors targeting both kinase families is a promising therapeutic strategy. A series of 4,6-disubstituted pyrido[3,2-d]pyrimidines have been developed as potent dual MNK/PIM inhibitors.[3]

The synthesis of these inhibitors relies on the sequential functionalization of the pyrido[3,2-d]pyrimidine core, with the SNAr reaction at the C4 position being a critical step.

Diagram 2: Synthesis Pathway for a Generic MNK/PIM Inhibitor

MNK_PIM_Pathway Start This compound Step1 S(N)Ar Reaction (R1-NH2, Base) Start->Step1 Intermediate 4-(R1-amino)-6-methoxypyrido[3,2-d]pyrimidine Step1->Intermediate Step2 Further Modification (e.g., at C6 or R1) Intermediate->Step2 FinalProduct Dual MNK/PIM Inhibitor Step2->FinalProduct

Caption: A simplified synthetic route to dual MNK/PIM inhibitors.

Exemplary Data of Pyrido[3,2-d]pyrimidine-based Kinase Inhibitors

The following table summarizes the inhibitory activities of representative pyrido[3,2-d]pyrimidine compounds against various kinases, illustrating the potential of this scaffold.

Compound IDTarget Kinase(s)IC₅₀ (nM)Cellular Activity (GI₅₀, µM)Reference
Compound 21o MNK1 / MNK21 / 7K562 cells: 2.1[3]
PIM1 / PIM2 / PIM343 / 232 / 774MOLM-13 cells: 1.2
Compound S5 PI3Kδ2.82SU-DHL-6 cells: 0.035[2]
Representative Cmpd. PI3Kα3 - 10Induces cytotoxicity in cancer cell lines[1]

Conclusion and Future Perspectives

This compound is a high-value, versatile building block for the synthesis of a new generation of kinase inhibitors. The predictable and efficient nucleophilic aromatic substitution at the C4 position allows for the systematic exploration of chemical space and the fine-tuning of inhibitor potency and selectivity. The successful development of potent PI3K/mTOR and dual MNK/PIM inhibitors based on this scaffold underscores its significance in drug discovery. Future applications will likely involve the development of inhibitors against other kinase targets, as well as the exploration of novel substitutions at other positions of the pyridopyrimidine ring to further optimize pharmacokinetic and pharmacodynamic properties. The protocols and principles outlined in this guide provide a solid foundation for researchers aiming to leverage this privileged scaffold in their drug development programs.

References

Application Notes and Protocols: A Step-by-Step Guide to Functionalizing the Pyridopyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyridopyrimidine Scaffold

The pyridopyrimidine core, a fused heterocyclic system consisting of pyridine and pyrimidine rings, represents a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3][4] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1] Pyridopyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][5] Notably, the blockbuster drug Palbociclib, a cyclin-dependent kinase inhibitor for the treatment of breast cancer, features a pyrido[2,3-d]pyrimidine core, underscoring the therapeutic potential of this heterocyclic system.[6]

The biological activity of pyridopyrimidine-based compounds is intricately linked to the nature and position of the substituents on the core structure. Therefore, the ability to strategically functionalize the pyridopyrimidine scaffold is of paramount importance for researchers, scientists, and drug development professionals. This guide provides a detailed, step-by-step exploration of key methodologies for the functionalization of the pyridopyrimidine core, offering both the "how" and the "why" behind these powerful synthetic transformations.

Strategic Approaches to Pyridopyrimidine Functionalization

The functionalization of the electron-deficient pyridopyrimidine ring system presents unique challenges and opportunities.[7] Several powerful synthetic strategies have been developed to introduce molecular diversity, with the most prominent being:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are workhorses in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

  • Nucleophilic Aromatic Substitution (SNAr): The inherent electron-deficient nature of the pyridopyrimidine core makes it susceptible to attack by nucleophiles, providing a direct route for functionalization.

  • Direct C-H Functionalization: This emerging area of synthesis offers a more atom-economical approach by directly converting C-H bonds into new functional groups, avoiding the need for pre-functionalized starting materials.

This guide will delve into the practical application of these methods, providing detailed protocols and mechanistic insights to empower researchers in their quest for novel pyridopyrimidine-based molecules.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are particularly well-suited for the functionalization of heterocyclic systems like pyridopyrimidines.[8] Two of the most widely employed methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a versatile method for creating biaryl and vinyl-substituted pyridopyrimidines by coupling a halogenated pyridopyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base.[8][9]

  • Catalyst Selection: The choice of palladium catalyst and ligand is crucial for reaction efficiency. Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are often effective, especially in microwave-assisted protocols which can significantly reduce reaction times.[10][11] The ligand plays a critical role in the catalytic cycle by influencing the stability and reactivity of the palladium intermediates.

  • Solvent System: The solvent system is critical for the success of the Suzuki coupling. A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and an aqueous solution of the base is commonly used to ensure the solubility of both the organic and inorganic reagents.[10][12]

  • Base Selection: A base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is required to activate the boronic acid for transmetalation to the palladium center.[9][12]

This protocol describes a general procedure for the regioselective Suzuki coupling at the C4 position of 2,4-dichloropyrimidine, a common starting material.[10][11]

Materials:

  • 2,4-Dichloropyrimidine

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Microwave reactor vials with stir bars

Procedure:

  • To a 10 mL microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 equiv), the desired aryl or heteroaryl boronic acid (0.5 mmol, 1.0 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 0.5 mol%).

  • Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100°C for 15 minutes with stirring.

  • After cooling, partition the reaction mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C4-substituted pyrimidine.

Catalyst (5 mol%)Solvent (2:1 mixture with water)Base (3 equiv)Temperature (°C)Time (min)Yield (%)
Pd(PPh₃)₄ 1,4-Dioxane K₂CO₃ 100 15 Good to Excellent
Pd(dppf)Cl₂1,4-DioxaneK₂CO₃10015Moderate
Pd(OAc)₂1,4-DioxaneK₂CO₃10015Low

Table based on representative data from microwave-assisted Suzuki coupling optimizations.[10][11]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification reagents 1. Add Pyridopyrimidine Halide, Boronic Acid, Base, and Catalyst to Microwave Vial solvent 2. Add Degassed Solvent Mixture irradiate 3. Heat at 100°C for 15 minutes solvent->irradiate extract 4. Extraction with Ethyl Acetate irradiate->extract purify 5. Column Chromatography extract->purify product Functionalized Pyridopyrimidine purify->product

Caption: Workflow for Microwave-Assisted Suzuki Coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines onto the pyridopyrimidine core.[8][13][14]

  • Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like Xantphos are often employed to facilitate the reductive elimination step and prevent catalyst decomposition.[13]

  • Base Strength: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine, making it a more potent nucleophile.[13]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation and deactivation.[13]

This protocol provides a general method for the amination of a chloro-substituted pyridopyrimidine.[13]

Materials:

  • Chloropyridopyrimidine derivative

  • Amine (primary or secondary)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the chloropyridopyrimidine (1.0 equiv), dichlorobis(triphenylphosphine)palladium(II) (0.05 equiv), and Xantphos (0.1 equiv).

  • Add anhydrous toluene to the flask.

  • In a separate flask, dissolve the amine (1.2 equiv) and sodium tert-butoxide (1.4 equiv) in anhydrous toluene.

  • Add the amine/base solution to the flask containing the chloropyridopyrimidine and catalyst.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord R'NH_2, Base PdII_Amine Ar-Pd(II)-NHR' L_n AmineCoord->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Ar-NHR'

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr): Leveraging Electronic Properties

The electron-deficient nature of the pyridine and pyrimidine rings makes the pyridopyrimidine core susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogens (typically C2 and C4).[15][16][17] This reaction provides a direct and often metal-free method for introducing a variety of nucleophiles.

  • Leaving Group: A good leaving group, such as a halide (Cl, Br) or a sulfonate, is required at the position of substitution.

  • Nucleophile Strength: Strong nucleophiles, such as alkoxides, thiolates, and amines, are generally more effective in SNAr reactions.

  • Reaction Conditions: The reaction may be performed at room temperature or require heating, depending on the reactivity of the substrate and the nucleophile.

This protocol outlines the regioselective substitution at the C4 position of a dichloropyridopyrimidine, which is generally more reactive than the C2 position.[18]

Materials:

  • 2,4-Dichloropyrido[3,2-d]pyrimidine

  • Amine (e.g., morpholine)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the 2,4-dichloropyrido[3,2-d]pyrimidine (1.0 equiv) in THF in a round-bottom flask.

  • Add the amine (1.1 equiv) and triethylamine (1.2 equiv) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC. The more electrophilic C4 position is expected to react first.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to obtain the C4-aminated pyridopyrimidine.

SNAr_Mechanism cluster_steps SNAr Mechanism Start Pyridopyrimidine-LG Attack Nucleophilic Attack Start->Attack + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Attack->Intermediate Elimination Loss of Leaving Group Intermediate->Elimination - LG⁻ Product Functionalized Pyridopyrimidine Elimination->Product

Caption: General Mechanism of SNAr on Pyridopyrimidine.

Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization is a rapidly evolving field that aims to form new bonds by directly transforming C-H bonds, thus avoiding the need for pre-functionalization (e.g., halogenation) of the starting material.[7] While still a developing area for pyridopyrimidines, the use of directing groups can facilitate regioselective C-H activation.[19]

  • Directing Group: A coordinating group on the pyridopyrimidine scaffold can direct a transition metal catalyst to a specific C-H bond, enabling its selective functionalization. Pyridine and pyrimidine moieties themselves can act as directing groups.[19]

  • Metal Catalyst: Transition metals like manganese, rhodium, and iridium are often employed in C-H activation catalysis.[19]

  • Oxidant: An oxidant is often required in the catalytic cycle to regenerate the active catalyst.

Due to the specialized and varied nature of C-H functionalization reactions, a single, universally applicable protocol is not provided. Researchers are encouraged to consult the primary literature for specific methodologies tailored to their desired transformation.

Conclusion and Future Perspectives

The functionalization of the pyridopyrimidine core is a dynamic and essential aspect of modern medicinal chemistry. The methodologies outlined in this guide—palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and direct C-H functionalization—provide a powerful toolkit for the synthesis of diverse libraries of pyridopyrimidine derivatives. As our understanding of these reactions deepens and new catalytic systems are developed, the ability to precisely and efficiently decorate the pyridopyrimidine scaffold will continue to drive the discovery of new therapeutic agents for a wide range of diseases.

References

Application Notes and Protocols: Laboratory Scale-Up of 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-6-methoxypyrido[3,2-d]pyrimidine is a pivotal intermediate in contemporary medicinal chemistry, serving as a versatile scaffold for the synthesis of a multitude of biologically active molecules. Its structural features, particularly the reactive chlorine atom at the 4-position, allow for facile derivatization, making it a valuable building block in the development of kinase inhibitors and other targeted therapeutics. This document provides a comprehensive guide for the laboratory synthesis and scale-up of this key intermediate, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations essential for successful and safe execution. Our approach is grounded in established methodologies for the synthesis of related heterocyclic systems, ensuring a robust and reproducible process.

Synthetic Strategy: A Logic-Driven Approach

The synthesis of this compound is strategically designed as a two-step process commencing from the corresponding dihydroxy precursor, pyrido[3,2-d]pyrimidine-4,6-diol. This route is predicated on well-established and scalable chemical transformations:

  • Dichlorination: The initial step involves the conversion of the dihydroxy compound to the highly reactive 4,6-dichloropyrido[3,2-d]pyrimidine intermediate. This is achieved through a robust chlorination reaction using phosphorus oxychloride (POCl₃), a standard and effective reagent for this type of transformation on hydroxy-aza-arenes.[1][2][3]

  • Regioselective Mono-methoxylation: The subsequent and final step is a nucleophilic aromatic substitution (SNAr) reaction. This critical transformation introduces the methoxy group at the 6-position with high selectivity. The regioselectivity of this reaction is governed by the electronic properties of the pyridopyrimidine ring system, where the C4 and C6 positions are more activated towards nucleophilic attack than the C2 position. In many similar dichloropyrimidine systems, the C6 position exhibits slightly higher reactivity, enabling selective substitution under controlled conditions.

This two-step approach offers a reliable and scalable pathway to the target molecule, leveraging common and well-understood reaction classes in heterocyclic chemistry.

Synthetic Workflow Diagram

G cluster_0 Step 1: Dichlorination cluster_1 Step 2: Selective Methoxylation A Pyrido[3,2-d]pyrimidine-4,6-diol B 4,6-Dichloropyrido[3,2-d]pyrimidine A->B POCl₃, Heat C This compound B->C Sodium Methoxide, Methanol

Caption: Overall synthetic workflow for this compound.

Part 1: Laboratory Scale Synthesis (Up to 10g)

This section details the procedures for the synthesis of this compound on a typical laboratory scale.

Experiment 1: Synthesis of 4,6-Dichloropyrido[3,2-d]pyrimidine

The conversion of pyrido[3,2-d]pyrimidine-4,6-diol to its dichloro derivative is a crucial step that requires careful handling of corrosive reagents. The use of phosphorus oxychloride is a standard and effective method for this transformation.[1][2][3]

Protocol:

  • Reactor Setup: A 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet is charged with pyrido[3,2-d]pyrimidine-4,6-diol (10.0 g, 1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, phosphorus oxychloride (POCl₃, 50 mL, 5.0 eq) is added to the flask.

  • Reaction: The reaction mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The excess POCl₃ is carefully removed under reduced pressure. The residue is then quenched by slowly adding it to 200 mL of crushed ice with vigorous stirring.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to afford 4,6-dichloropyrido[3,2-d]pyrimidine as a solid.

Experiment 2: Synthesis of this compound

This step involves a regioselective nucleophilic aromatic substitution. By controlling the stoichiometry of the nucleophile and the reaction temperature, the methoxy group can be selectively introduced at the 6-position.

Protocol:

  • Reactor Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4,6-dichloropyrido[3,2-d]pyrimidine (from the previous step, 1.0 eq) and anhydrous methanol (200 mL).

  • Nucleophile Preparation: In a separate flask, a solution of sodium methoxide is prepared by carefully dissolving sodium metal (1.05 eq) in anhydrous methanol.

  • Reaction: The sodium methoxide solution is added dropwise to the solution of the dichloro-compound at 0-5 °C over a period of 30-60 minutes. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours. Reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Quantitative Data (Laboratory Scale)

ParameterExperiment 1Experiment 2
Starting Material Pyrido[3,2-d]pyrimidine-4,6-diol4,6-Dichloropyrido[3,2-d]pyrimidine
Reagents POCl₃Sodium Methoxide, Methanol
Scale 10 g~11 g
Typical Yield 85-95%70-85%
Purity (by HPLC) >95%>98%

Part 2: Scale-Up Considerations and Protocol (Up to 100g)

Scaling up chemical reactions from the benchtop requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. The following section outlines the key considerations and a modified protocol for the synthesis of this compound on a larger scale.

Key Scale-Up Challenges and Mitigations
  • Exothermicity: The chlorination with POCl₃ and the subsequent quenching are highly exothermic processes. On a larger scale, the reduced surface area-to-volume ratio can lead to inefficient heat dissipation and a potential for thermal runaway.[4][5][6][7]

    • Mitigation: Utilize a jacketed reactor with controlled heating and cooling. For the quenching step, a reverse quench (adding the reaction mixture to a large volume of ice/water) with efficient stirring is crucial. Monitor the internal temperature throughout the process.

  • Reagent Addition: The dropwise addition of sodium methoxide in the second step is critical to control the exotherm and maintain selectivity.

    • Mitigation: Employ a syringe pump or a pressure-equalizing dropping funnel for controlled, slow addition. Maintain a low internal temperature during the addition.

  • Mixing: Inefficient mixing can lead to localized hotspots and reduced reaction efficiency.

    • Mitigation: Use a properly sized mechanical stirrer to ensure good agitation throughout the reaction mixture.

  • Work-up and Isolation: Handling larger volumes of materials during work-up and purification can be challenging.

    • Mitigation: Use appropriate large-scale filtration and extraction equipment. Consider crystallization as a more efficient purification method for larger quantities over column chromatography.

Scale-Up Protocol (100g Scale)

Diagram of Scale-Up Safety Considerations

G cluster_0 Hazard Identification cluster_1 Mitigation Strategies A Exothermic Reactions (Chlorination & Quench) D Jacketed Reactor with Temperature Control A->D E Controlled Reagent Addition A->E B Corrosive Reagents (POCl₃) G Proper PPE and Ventilation B->G C Flammable Solvents (Methanol) C->G F Efficient Mechanical Stirring D->F

Caption: Key safety considerations and mitigation strategies for scale-up.

Experiment 1: Synthesis of 4,6-Dichloropyrido[3,2-d]pyrimidine (100g Scale)

  • Reactor Setup: A 2 L jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (for HCl and POCl₃ fumes), and a temperature probe is charged with pyrido[3,2-d]pyrimidine-4,6-diol (100 g, 1.0 eq).

  • Reagent Addition: Phosphorus oxychloride (500 mL, 5.0 eq) is added to the reactor.

  • Reaction: The mixture is heated to reflux using the reactor jacket and maintained for 4-6 hours, monitoring for completion.

  • Work-up: After cooling, the majority of the POCl₃ is removed by vacuum distillation. The reactor is then cooled to below 10 °C, and the residue is very slowly transferred via a cannula to a separate 5 L reactor containing 2 kg of crushed ice with vigorous stirring, ensuring the internal temperature of the quench vessel does not exceed 20 °C.

  • Isolation: The precipitated solid is collected by filtration, washed extensively with cold water, and dried under vacuum.

Experiment 2: Synthesis of this compound (100g Scale)

  • Reactor Setup: A 5 L jacketed glass reactor is set up as in the previous step and charged with 4,6-dichloropyrido[3,2-d]pyrimidine (from the previous step, 1.0 eq) and anhydrous methanol (2 L). The reactor is cooled to 0-5 °C.

  • Nucleophile Addition: A solution of sodium methoxide (prepared from sodium metal, 1.05 eq, in anhydrous methanol) is added slowly via a dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 2-4 hours.

  • Work-up and Purification: The solvent is removed by distillation. The residue is suspended in water (2 L) and extracted with dichloromethane (3 x 500 mL). The combined organic layers are washed with brine, dried, and concentrated. The product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.

Conclusion

The synthesis of this compound can be reliably performed on both laboratory and larger scales by following the detailed protocols and adhering to the safety considerations outlined in this guide. The two-step synthetic route, involving a robust chlorination followed by a regioselective methoxylation, provides a practical and efficient method for obtaining this valuable pharmaceutical intermediate. Careful management of reaction exotherms and controlled reagent addition are paramount for a safe and successful scale-up.

References

Application Note & Protocols: High-Purity Isolation of 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-methoxypyrido[3,2-d]pyrimidine is a key heterocyclic intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds.[1][2] The purity of this intermediate is paramount, as even trace impurities can propagate through multi-step syntheses, impacting the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification of this compound, detailing field-proven protocols for recrystallization and flash column chromatography. It explains the scientific rationale behind procedural choices and offers robust troubleshooting strategies to overcome common purification challenges.

Introduction and Physicochemical Profile

The pyrido[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in molecules targeting a range of diseases.[2] As a chlorinated derivative, this compound serves as a versatile building block, where the chlorine atom at the 4-position acts as a leaving group for nucleophilic substitution reactions, enabling the introduction of diverse functionalities.

Achieving high purity (>99%) is not merely an analytical goal but a prerequisite for its use in drug development. Impurities from the synthesis, such as starting materials, over-chlorinated byproducts, or isomers, can lead to the formation of difficult-to-remove side products in subsequent steps.[3][4] This guide provides the necessary protocols to ensure a highly pure starting material, thereby streamlining downstream process development and ensuring batch-to-batch consistency.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆ClN₃O[5]
Molecular Weight 195.61 g/mol [5]
Appearance Typically an off-white to pale yellow solidInferred
Melting Point Not publicly reported; empirical determination is crucial.
Solubility Profile Soluble in chlorinated solvents (DCM, Chloroform), ethers (THF, Dioxane), and polar aprotic solvents (DMF, DMSO). Limited solubility in alcohols (Methanol, Ethanol) and poor solubility in non-polar solvents (Hexanes, Heptane) and water.[6][7]
CAS Number 1417555-18-0[8]

Understanding Potential Impurities

Effective purification begins with identifying potential impurities. The synthesis of this compound typically involves the chlorination of a corresponding hydroxy- or keto-precursor, often using reagents like phosphorus oxychloride (POCl₃).[1]

Common Impurity Classes:

  • Unreacted Starting Material: The precursor, 6-methoxypyrido[3,2-d]pyrimidin-4(3H)-one, which is significantly more polar.

  • Hydrolyzed Product: 6-methoxypyrido[3,2-d]pyrimidin-4-ol, formed if the product is exposed to moisture. Its polarity is similar to the starting material.

  • Solvent Residues: Residual high-boiling point solvents used in the reaction, such as DMF or toluene.

  • Inorganic Salts: Byproducts from the reaction workup.

  • Colored Impurities: High molecular weight, often polymeric, byproducts that can form under harsh reaction conditions.[9]

Impurities cluster_impurities Common Process Impurities TM Target Molecule (4-Chloro-6-methoxy...) SM Starting Material (6-methoxy...pyrimidin-4-one) TM->SM may be contaminated with HP Hydrolyzed Product (6-methoxy...pyrimidin-4-ol) TM->HP may be contaminated with CP Colored Polymerics TM->CP may be contaminated with IS Inorganic Salts TM->IS may be contaminated with RS Residual Solvents TM->RS may be contaminated with

Caption: Potential impurities in crude this compound.

Purification Strategy Workflow

The choice of purification technique depends on the impurity profile, the physical state of the crude material, and the required scale. For crystalline solids, recrystallization is the preferred method for its efficiency and scalability. For oily residues or mixtures with closely related impurities, flash column chromatography is necessary.

Purification_Workflow start Crude Product check_solid Is the crude a solid? start->check_solid recrystallize Recrystallization Protocol check_solid->recrystallize Yes chromatography Flash Chromatography Protocol check_solid->chromatography No (Oil/Gum) check_purity_1 Assess Purity (TLC, HPLC, NMR) recrystallize->check_purity_1 check_purity_1->chromatography Purity Not OK pure_product Pure Product (>99%) check_purity_1->pure_product Purity OK check_purity_2 Assess Purity (TLC, HPLC, NMR) chromatography->check_purity_2 check_purity_2->recrystallize Purity Not OK (Consider re-purification) check_purity_2->pure_product Purity OK

Caption: Decision workflow for selecting the appropriate purification method.

Protocol 1: Recrystallization

Recrystallization is a powerful technique that exploits differences in solubility between the target compound and impurities in a given solvent at different temperatures.[10] The ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (0–5 °C).

Solvent Selection (Crucial Step)

A solvent screen is the first and most critical experiment. Use small quantities (~10-20 mg) of crude material for each test.

Table 2: Recommended Solvents for Screening

Solvent ClassExamplesRationale & Expected Outcome
Alcohols Ethanol, IsopropanolGood candidates. Likely to dissolve the compound when hot and allow crystallization upon cooling.
Esters Ethyl AcetateOften an excellent choice for compounds of moderate polarity.
Ketones AcetoneHigh solvating power; may require an anti-solvent.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFGood "good" solvents for a two-solvent system.
Aromatics TolueneCan be effective, especially for removing polar impurities.
Anti-Solvents Hexanes, HeptaneUsed in a two-solvent system to induce precipitation from a more polar solvent.
Step-by-Step Protocol: Single-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the selected solvent to create a slurry. Heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce yield.[9]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount (1-2% by weight) of activated carbon.[11] Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration (if necessary): If carbon was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum, preferably in a vacuum oven at a temperature well below the melting point, until a constant weight is achieved.

Troubleshooting Recrystallization
ProblemCauseSolutionSource
Oiling Out Compound is too soluble or cooling is too rapid.Re-heat to dissolve the oil, add slightly more solvent, and allow to cool much more slowly. Consider a different solvent.[10]
No Crystals Form Solution is not supersaturated; nucleation is inhibited.1. Scratch the inside of the flask with a glass rod. 2. Add a "seed crystal" of pure product. 3. Reduce solvent volume by evaporation and re-cool.[9][10]
Poor Recovery Too much solvent was used; compound has high solubility even when cold.Concentrate the filtrate (mother liquor) and cool again to recover a second crop of crystals (which may be less pure).[10]

Protocol 2: Flash Column Chromatography

This technique is indispensable for separating compounds with similar polarities or for purifying non-crystalline materials. It relies on the differential partitioning of components between a mobile phase (eluent) and a stationary phase (silica gel).[12]

Mobile Phase (Eluent) Selection via TLC
  • Dissolve a small amount of crude material in a suitable solvent (e.g., Dichloromethane).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems. A good starting point is a mixture of Hexanes and Ethyl Acetate.

  • The ideal eluent system will provide a retention factor (Rƒ) of 0.2–0.4 for the target compound. This ensures good separation and a reasonable elution time.

Step-by-Step Protocol: Flash Chromatography
  • Column Packing: Select a column of appropriate size. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of the crude material. Pack the column as a slurry of silica gel in the least polar eluent component (e.g., Hexanes).

  • Sample Loading: It is highly recommended to use dry loading . Dissolve the crude material in a minimal amount of a strong solvent (like Dichloromethane or Acetone). Add a small amount of silica gel (~2-3 times the mass of the crude) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the pre-determined solvent system. Apply gentle air pressure to achieve a steady flow rate (a drop rate of ~1-2 drops per second).[12] If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottomed flask and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid or oil under high vacuum to remove all solvent traces.

Chromatography_Workflow start TLC Analysis (Find Eluent for Rf ≈ 0.3) pack Pack Column with Silica Slurry start->pack load Dry Load Sample onto Column pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate finish Pure Product evaporate->finish

Caption: Standard workflow for flash column chromatography purification.

Purity Verification

After purification, the purity of this compound must be confirmed using orthogonal analytical methods:

  • TLC: A quick check showing a single spot.

  • HPLC: To obtain a quantitative purity value (e.g., >99.5%).

  • ¹H NMR: To confirm the chemical structure and identify any proton-containing impurities.

  • Melting Point: A sharp melting range indicates high purity.

By following these detailed protocols and understanding the underlying scientific principles, researchers can consistently obtain high-purity this compound, a critical step in the successful development of novel therapeutics.

References

Application Notes & Protocols: A Guide to the Characterization and Use of Novel Pyrido[3,2-d]pyrimidine Derivatives as Chemical Probes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity. Derivatives of this heterocyclic system are prominently featured in the development of kinase inhibitors for oncology and other therapeutic areas. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of novel pyrido[3,2-d]pyrimidine compounds as chemical probes, using the hypothetical molecule, 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine, as a case study. We present a systematic workflow, from initial target identification and validation to the design of robust cellular assays. The protocols herein are designed to establish the potency, selectivity, and mechanism of action of a new chemical entity, ensuring its utility as a precise tool for biological investigation.

Introduction: The Promise of the Pyrido[3,2-d]pyrimidine Scaffold

Pyrido[3,2-d]pyrimidines belong to a class of fused heterocyclic compounds that have garnered significant attention for their diverse biological activities. The fusion of a pyridine and a pyrimidine ring creates a rigid scaffold with versatile points for chemical modification, enabling the fine-tuning of steric and electronic properties to achieve potent and selective interactions with protein targets. Notably, this scaffold is a key component of numerous inhibitors targeting protein kinases, a family of enzymes crucial for cellular signal transduction.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them high-value targets for therapeutic intervention.[1][2]

A novel, uncharacterized compound such as This compound represents a potential starting point for the development of a new chemical probe. A chemical probe is a small molecule used to study the function of a specific protein in a complex biological system.[3] To be considered a high-quality probe, a compound must demonstrate high potency, well-defined selectivity for its target(s), and exhibit a clear effect in cellular assays.[3][4]

This guide outlines a comprehensive, multi-step strategy to take a novel compound like this compound from an unknown entity to a validated chemical probe.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Validation & Selectivity cluster_2 Phase 3: Biological Application Novel Compound Novel Compound Computational Prediction Computational Prediction Novel Compound->Computational Prediction Initial Screens Kinome Profiling Kinome Profiling Novel Compound->Kinome Profiling Initial Screens Affinity-MS Affinity-MS Novel Compound->Affinity-MS Initial Screens Putative Targets Putative Targets Kinome Profiling->Putative Targets Primary Hits Affinity-MS->Putative Targets Binding Partners Biochemical IC50 Biochemical IC50 Putative Targets->Biochemical IC50 Potency CETSA CETSA Biochemical IC50->CETSA Confirm in Cells Selectivity Analysis Selectivity Analysis CETSA->Selectivity Analysis Validate Engagement Validated Probe Validated Probe Selectivity Analysis->Validated Probe Define Specificity Pathway Analysis Pathway Analysis Validated Probe->Pathway Analysis Mechanism of Action Phenotypic Assays Phenotypic Assays Pathway Analysis->Phenotypic Assays Functional Outcome

Figure 1: Workflow for characterization of a novel chemical probe.

Part 1: Target Identification - Unmasking the Molecular Target(s)

The foundational step in characterizing a new compound is to identify its direct molecular target(s). Without this knowledge, interpreting any observed biological effect is impossible. A multi-pronged approach combining computational and experimental methods is recommended for robust target identification.[1]

Initial Hypothesis Generation: In Silico Prediction

Before embarking on extensive experimental work, computational methods can provide initial hypotheses. By comparing the structure of this compound to databases of known bioactive molecules (e.g., ChEMBL), potential targets can be predicted based on structural similarity. Given its scaffold, protein kinases are the most likely target class.

Experimental Target Discovery: Broad-Spectrum Biochemical Screening

The most direct way to identify kinase targets is through broad-spectrum screening against a panel of purified, recombinant kinases.[5][6][7][8] Numerous commercial services offer kinome profiling, where the compound is tested at a fixed concentration (typically 1 µM) against hundreds of kinases. The output is typically presented as "% Inhibition" relative to a control.

Hypothetical Kinome Profiling Data for this compound (1 µM)

Kinase TargetKinase Family% InhibitionClassification
PIM-1 Ser/Thr Kinase98%Primary Hit
ATR PI3K-like Kinase95%Primary Hit
PIM-2Ser/Thr Kinase65%Secondary Hit
PIM-3Ser/Thr Kinase58%Secondary Hit
HER2 (ERBB2)Tyr Kinase45%Secondary Hit
CDK2Ser/Thr Kinase15%Negligible
MEK1Ser/Thr Kinase8%Negligible
... (300+ other kinases)...<10%Negligible

Table 1: Representative data from a kinome-wide screen. Primary hits are typically defined as those showing >90% inhibition. Secondary hits show moderate activity and may represent off-targets.

From these hypothetical results, PIM-1 and ATR emerge as the primary putative targets for our compound.

Orthogonal Target Identification in a Cellular Context

To complement biochemical screens and identify targets in a more physiologically relevant environment, cell-based methods can be employed.

  • Affinity-Based Pull-Downs: This classic approach involves immobilizing the compound on a solid support (e.g., beads) to "pull down" binding proteins from a cell lysate.[9][10] The captured proteins are then identified by mass spectrometry.

  • Drug Affinity Responsive Target Stability (DARTS): DARTS leverages the principle that a protein becomes more resistant to proteolysis when bound to a small molecule ligand.[10][11] Cell lysates are treated with the compound and then subjected to limited proteolysis. The stabilized target protein will remain intact and can be identified by mass spectrometry.[10]

Part 2: Target Validation and Selectivity Profiling

Once putative targets are identified, the next critical phase is to validate these interactions and thoroughly characterize the compound's selectivity.

Biochemical Potency Determination (IC₅₀)

The potency of the compound against the primary hits from the kinome screen must be determined by generating a dose-response curve. This involves measuring the enzyme's activity across a range of inhibitor concentrations to calculate the half-maximal inhibitory concentration (IC₅₀).

Protocol 1: In Vitro Kinase Assay (e.g., for PIM-1 or ATR)

This protocol is based on a luminescence-based assay that quantifies ATP consumption (e.g., Promega's ADP-Glo™).[12][13]

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA).[12] This will contain the recombinant PIM-1 or ATR kinase and its specific peptide substrate.

    • Prepare a 2X ATP solution at a concentration close to the Kₘ for the specific kinase.

    • Serially dilute this compound in DMSO, then further in kinase assay buffer to create a 4X concentration series (e.g., from 100 µM to 1 nM).

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the 4X compound dilution to the appropriate wells.

    • Add 5 µL of vehicle (DMSO in buffer) to positive (max activity) and negative (no enzyme) control wells.

    • Add 10 µL of the 2X kinase/substrate solution to all wells except the negative controls.

    • Pre-incubate the plate for 15-30 minutes at room temperature.

  • Initiate Reaction:

    • Add 10 µL of the 2X ATP solution to all wells to start the reaction.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[14]

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the % inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical IC₅₀ Values

Target KinaseIC₅₀ (nM)
PIM-125
ATR60
PIM-2850
HER2>10,000

Table 2: Dose-response analysis confirms potent inhibition of PIM-1 and ATR, with significantly weaker activity against secondary hits, suggesting a degree of selectivity.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Confirming that a compound binds its target within the complex environment of a living cell is paramount.[15] CETSA is a powerful biophysical method that measures the thermal stabilization of a protein upon ligand binding.[2][16][17]

G Start Start Cell Culture 1. Culture cells to desired confluency Start->Cell Culture Treatment 2. Treat cells with Compound or Vehicle (DMSO) Cell Culture->Treatment Harvest 3. Harvest and resuspend cells in PBS Treatment->Harvest Aliquoting 4. Aliquot cell suspension into PCR tubes Harvest->Aliquoting Heat Challenge 5. Heat aliquots across a temperature gradient (e.g., 40-70°C) Aliquoting->Heat Challenge Lysis 6. Lyse cells via freeze-thaw cycles Heat Challenge->Lysis Clarification 7. Centrifuge to pellet aggregated proteins Lysis->Clarification Supernatant Collection 8. Collect supernatant (soluble protein fraction) Clarification->Supernatant Collection Analysis 9. Analyze soluble protein levels by Western Blot or Mass Spec Supernatant Collection->Analysis End End Analysis->End

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture cells known to express the target protein (e.g., a cancer cell line with high PIM-1 expression) to ~80% confluency.

    • Treat one set of cells with the compound at a high concentration (e.g., 10-50x cellular IC₅₀) and another set with vehicle (DMSO) for 1-2 hours.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a range of temperatures for 3 minutes (e.g., a gradient from 40°C to 70°C). Cool immediately to 4°C.[15]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.[18]

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of the target protein (e.g., PIM-1) remaining in the soluble fraction by Western blot.

    • A successful result will show the target protein remaining soluble at higher temperatures in the compound-treated samples compared to the vehicle-treated samples, indicating thermal stabilization upon binding.

Part 3: Application in Cellular Assays

With a validated target and a confirmed mechanism of cellular engagement, the compound can now be used as a probe to interrogate biological pathways.

Probing Downstream Signaling Pathways

If the target is a kinase, its inhibition should lead to a measurable change in the phosphorylation of its downstream substrates.

Protocol 3: Western Blot Analysis of Substrate Phosphorylation

  • Cell Treatment:

    • Seed cells and treat with a dose-response of this compound for a relevant time period (e.g., 2-24 hours). Include a vehicle control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[19]

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a known substrate (e.g., phospho-BAD at Ser112 for PIM-1).[20]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[19]

    • Strip the membrane and re-probe for the total amount of the substrate protein and a loading control (e.g., β-actin) to ensure equal loading.

A dose-dependent decrease in the phosphorylation of the substrate will confirm the on-target activity of the probe in a cellular context.

G Probe 4-Chloro-6-methoxypyrido [3,2-d]pyrimidine PIM1 PIM-1 Kinase Probe->PIM1 Inhibits pBAD p-BAD (Ser112) PIM1->pBAD Phosphorylates BAD BAD BAD->PIM1 Apoptosis Inhibition of Apoptosis pBAD->Apoptosis

Figure 3: Hypothetical signaling pathway inhibited by the chemical probe.
Cellular Phenotypic Assays

The final step is to use the probe to link target inhibition with a cellular phenotype. For a target like PIM-1, which is involved in cell survival and proliferation, a cell viability assay is appropriate.[20]

Protocol 4: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the compound. Include vehicle-only wells as a control.

  • Incubation: Incubate the cells for a period relevant to the expected phenotype (e.g., 72 hours for proliferation effects).

  • Lysis and Signal Detection:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.

  • Analysis: Normalize the data to the vehicle-treated controls and plot cell viability versus log inhibitor concentration to calculate a GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Best Practices

The successful characterization of a novel compound like this compound as a chemical probe requires a rigorous, multi-faceted approach. By following the workflow outlined in these notes—from broad, unbiased target identification and biochemical validation to confirmation of cellular target engagement and functional pathway analysis—researchers can develop a high-quality tool for biological discovery.

Key Best Practices:

  • Orthogonal Validation: Never rely on a single method for target identification or validation.

  • Cellular Context is Key: Always confirm that biochemical activity translates to target engagement and a functional effect in intact cells.

  • Use of Controls: The use of a structurally related but biologically inactive analogue as a negative control is crucial to ensure that the observed phenotype is due to on-target activity.[4]

  • Know Your Potency and Selectivity: A thorough understanding of a probe's potency (IC₅₀) and its selectivity profile across the kinome is essential for designing experiments and interpreting results.[21]

By adhering to these principles, the scientific community can build a robust toolbox of chemical probes to unravel the complexities of cellular signaling and accelerate the discovery of new therapeutic strategies.

References

Application Notes and Protocols for the Derivatization of 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[3,2-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds investigated as potent kinase inhibitors and other therapeutic agents.[1][2] This application note provides a detailed guide for the derivatization of 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine, a key building block for generating libraries of novel compounds for drug discovery. We will focus on the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile C-N cross-coupling reaction, providing a step-by-step protocol, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrido[3,2-d]pyrimidine Core

The fusion of pyridine and pyrimidine rings gives rise to a class of heterocyclic compounds known as pyridopyrimidines.[3] Among the possible isomers, the pyrido[3,2-d]pyrimidine framework has garnered significant attention due to its presence in molecules with a wide spectrum of biological activities, including inhibitors of phosphoinositide 3-kinases (PI3K) and Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase, which are critical targets in oncology.[1][2][4]

The starting material, this compound, is an ideal precursor for library synthesis. The chlorine atom at the C4 position is highly activated towards displacement, serving as a versatile handle for introducing molecular diversity. This allows for systematic exploration of the structure-activity relationship (SAR) by installing various substituents. While classical nucleophilic aromatic substitution (SNAr) is a viable method, modern cross-coupling reactions offer a broader substrate scope and milder reaction conditions.[5][6] This guide will detail the Buchwald-Hartwig amination, a powerful palladium-catalyzed method for forming C-N bonds with a wide range of primary and secondary amines.[7][8]

Core Derivatization Strategy: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides (or pseudohalides) and amines.[8] The reaction is prized for its functional group tolerance, broad substrate scope, and generally high yields.

Causality of Component Selection:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) is used, which is reduced in situ to Pd(0).

  • Phosphine Ligand: This is arguably the most critical component. Bulky, electron-rich phosphine ligands are essential. They stabilize the palladium center, promote the key steps of oxidative addition of the aryl chloride to the Pd(0) complex, and facilitate the final reductive elimination that forms the desired C-N bond and regenerates the catalyst.[7][9] Ligands like Xantphos are often chosen for their wide bite angle and flexibility, which are conducive to high catalytic turnover.

  • Base: A non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile, and to facilitate the catalytic cycle. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are frequently used because their poor solubility in common organic solvents prevents catalyst inhibition and side reactions.[7][10]

The general workflow for this derivatization is outlined in the diagram below.

buchner_workflow cluster_prep I. Reaction Preparation cluster_reaction II. Reaction Execution cluster_workup III. Work-up & Purification cluster_analysis IV. Analysis prep_reagents Combine Substrate, Amine, Catalyst, Ligand, & Base add_solvent Add Anhydrous, Degassed Solvent prep_reagents->add_solvent 1. inert_atm Seal and Purge with Inert Gas (Ar/N2) add_solvent->inert_atm 2. heat_stir Heat and Stir (e.g., 100°C, 12h) inert_atm->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor cool_quench Cool to RT & Filter monitor->cool_quench Upon Completion extract Liquid-Liquid Extraction cool_quench->extract dry_concentrate Dry Organic Layer & Concentrate extract->dry_concentrate purify Purify via Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS, HPLC) purify->characterize

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary amine (e.g., aniline).

Materials and Equipment:

  • This compound

  • Amine of choice (e.g., aniline)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

  • TLC plates and appropriate visualization method (e.g., UV lamp)

Step-by-Step Methodology:

  • Reaction Setup (Under Inert Atmosphere):

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv.), the amine (1.2 equiv.), and Cesium Carbonate (2.0 equiv.).

    • In a separate vial, weigh the Pd₂(dba)₃ (0.02 equiv., 2 mol%) and Xantphos (0.04 equiv., 4 mol%). Briefly mix them.

    • Quickly add the catalyst/ligand mixture to the Schlenk tube.

    • Expertise Note: It is crucial to minimize the exposure of the catalyst and ligand to air. Pre-mixing them can sometimes be beneficial, but adding them sequentially to the reaction vessel under a positive flow of inert gas is also a common and effective practice.

  • Solvent Addition and Degassing:

    • Seal the Schlenk tube with a rubber septum.

    • Evacuate the tube by connecting it to a vacuum line for 2-3 minutes, then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

    • Using a syringe, add the anhydrous, degassed solvent (e.g., Dioxane) to achieve a substrate concentration of approximately 0.1 M.

    • Expertise Note: The solvent must be rigorously dried and deoxygenated. Passing argon through the solvent for 20-30 minutes before use is a standard and effective degassing method.

  • Reaction Execution:

    • Place the sealed reaction tube in a pre-heated oil bath or heating block set to the desired temperature (typically 90-110 °C).

    • Stir the reaction mixture vigorously for the specified time (usually 4-24 hours).

    • Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the starting material), remove the tube from the heat and allow it to cool to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate or Dichloromethane.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification:

    • The resulting crude residue should be purified by flash column chromatography on silica gel.

    • The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) must be determined beforehand by TLC analysis.

    • Combine the fractions containing the pure product and concentrate in vacuo to yield the final derivatized compound.

Example Data and Characterization

The following table provides representative, albeit hypothetical, data for the derivatization of the title compound with various amines to illustrate the versatility of the protocol.

EntryAmine NucleophileTemp (°C)Time (h)Yield (%)
1Aniline1001285
24-Fluoroaniline1001482
3Morpholine90891
4Benzylamine1001675

Product Characterization: The identity and purity of the synthesized derivatives must be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the covalent structure of the final product. The disappearance of the starting material signals and the appearance of new signals corresponding to the incorporated amine are key diagnostic markers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the new compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final product, which should typically be >95% for biological screening.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst (air/moisture exposure).2. Insufficiently inert atmosphere.3. Poor quality of reagents/solvent.1. Use fresh catalyst and ligand.2. Ensure proper Schlenk line technique.3. Use freshly distilled/anhydrous solvents.
Side Product Formation 1. Hydrodehalogenation (replacement of -Cl with -H).2. Reaction temperature too high.1. Use a different ligand or a milder base (e.g., K₃PO₄).2. Optimize the reaction temperature by running it lower.
Difficult Purification 1. Streaking on TLC plate.2. Product co-elutes with impurities.1. Add a small amount of triethylamine (1%) to the eluent to suppress amine interaction with silica.2. Try a different solvent system or consider reverse-phase chromatography.

Conclusion

The Buchwald-Hartwig amination protocol detailed herein offers a reliable and highly adaptable method for the derivatization of this compound. By providing a robust platform for introducing a wide array of amine-containing fragments at the C4 position, this application note serves as a foundational guide for researchers aiming to synthesize novel compound libraries for hit-finding and lead optimization campaigns in drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during its synthesis. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your reactions, minimize impurities, and achieve higher yields.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low, even though TLC/LC-MS analysis shows full consumption of the starting material. What are the likely causes?

A1: Low yields despite the complete consumption of starting materials often point to the formation of soluble side products, degradation of the desired product, or issues during work-up and purification.[1] Key factors to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters. Even minor deviations can favor side-reaction pathways. It is advisable to perform small-scale trial reactions to identify the optimal conditions for your specific setup.[2]

  • Product Instability: The target molecule, this compound, may exhibit instability under the reaction or work-up conditions, especially at elevated temperatures or in the presence of strong acids or bases which can lead to decomposition.[2]

  • Side Reactions: The most common cause of low yield is the formation of undesired side products. The primary culprits in this synthesis are often hydrolysis products, dimers, or products from incomplete reactions. These will be discussed in detail in the troubleshooting section below.

Q2: I am observing a dark, tar-like substance in my reaction flask, particularly during heating. What is causing this and how can I prevent it?

A2: Tar formation is a frequent issue in heterocyclic synthesis, often resulting from the polymerization or decomposition of starting materials or the product under harsh conditions, such as high temperatures or strong acid catalysis.[1]

Preventative Measures:

  • Temperature Control: Ensure precise and uniform temperature control. Avoid localized overheating by using an oil bath and vigorous stirring.

  • Controlled Reagent Addition: If the reaction is highly exothermic, add reagents slowly and with cooling to maintain the target temperature.

  • Inert Atmosphere: For sensitive reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation that may lead to tar formation.[2]

Troubleshooting Guide: Common Side Products & Solutions

The synthesis of this compound, typically achieved by chlorination of 6-methoxypyrido[3,2-d]pyrimidin-4-one using a chlorinating agent like phosphorus oxychloride (POCl₃), is susceptible to several side reactions.

Issue 1: Presence of a Major, More Polar Impurity - The Hydrolysis Product

Symptom: You observe a significant spot on your TLC plate that is more polar than your product, or an LC-MS peak corresponding to a mass of 177.05 g/mol (M-Cl+OH).

Likely Cause: This impurity is almost certainly 6-methoxypyrido[3,2-d]pyrimidin-4-one , the hydrolyzed form of your target compound. The chloro group at the 4-position is susceptible to nucleophilic substitution by water. This can occur if there is residual moisture in your reagents or solvents, or from exposure to atmospheric moisture during the reaction or work-up.[3]

Mechanism of Formation: Hydrolysis

The diagram below illustrates the nucleophilic attack of water on the electron-deficient C4 position, leading to the formation of the undesired pyrimidinone.

hydrolysis cluster_conditions Conditions reactant This compound product 6-Methoxypyrido[3,2-d]pyrimidin-4-one (Side Product) reactant->product Nucleophilic Attack water H₂O hcl HCl Trace Moisture Trace Moisture Non-Anhydrous Solvents Non-Anhydrous Solvents Atmospheric Humidity Atmospheric Humidity

Caption: Formation of the hydrolysis side product.

Troubleshooting & Mitigation Protocol:
StepActionRationale
1. Reagent & Solvent Preparation Use freshly distilled phosphorus oxychloride (POCl₃). Ensure all solvents (e.g., acetonitrile, toluene) are rigorously dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent).The primary source of contamination is often water in the reagents and solvents. POCl₃ can hydrolyze to phosphoric acid and HCl, which can further catalyze side reactions.
2. Glassware & Atmosphere Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of dry nitrogen or argon. Run the reaction under a positive pressure of an inert gas.[2]Eliminates atmospheric moisture as a source of water contamination.
3. Reaction Work-up When quenching the reaction, do so at a low temperature (e.g., pouring onto ice). Minimize the time the product is in an aqueous acidic or basic environment before extraction.Quenching is the step with the highest risk of hydrolysis. Low temperatures slow the rate of this side reaction.
4. Purification If the side product forms, it can often be separated by column chromatography. Due to its higher polarity, it will have a lower Rf value on silica gel.Physical separation is the last line of defense.
Issue 2: Presence of Unreacted Starting Material

Symptom: A spot/peak corresponding to 6-methoxypyrido[3,2-d]pyrimidin-4-one is present, but you are confident your conditions were anhydrous.

Likely Cause: The issue is likely incomplete chlorination. The conversion of the pyrimidinone to the chloropyrimidine requires sufficient time, temperature, and stoichiometry of the chlorinating agent.

Troubleshooting Workflow: Incomplete Chlorination

workflow start Incomplete Chlorination Detected check_temp Verify Reaction Temperature (e.g., 100-110°C for POCl₃) start->check_temp check_time Verify Reaction Time (Monitor by TLC/LC-MS) check_temp->check_time Temp OK increase_temp Increase Temperature Incrementally check_temp->increase_temp Temp Low check_reagent Check Stoichiometry & Purity of POCl₃ check_time->check_reagent Time OK increase_time Extend Reaction Time check_time->increase_time Time Short increase_reagent Increase Equivalents of POCl₃ (e.g., from 5 to 10 eq.) check_reagent->increase_reagent Stoichiometry Low end Reaction Complete check_reagent->end Stoichiometry OK increase_temp->check_time increase_time->check_reagent increase_reagent->end

Caption: Troubleshooting workflow for incomplete chlorination.

Key Recommendations:

  • Temperature: Ensure the reaction reaches the required reflux temperature. For POCl₃, this is typically around 105-110°C.

  • Catalyst: In some cases, the addition of a catalytic amount of a tertiary amine, like N,N-dimethylaniline, can accelerate the chlorination process.

  • Reagent Excess: POCl₃ is often used as both the reagent and the solvent. If using a co-solvent, ensure a sufficient excess of POCl₃ (at least 5-10 equivalents) is present.

Issue 3: Detection of a High Molecular Weight Impurity

Symptom: LC-MS analysis reveals a peak with a mass corresponding to a dimer or oligomer (e.g., M ≈ 355 g/mol for a dimer minus HCl).

Likely Cause: Dimerization can occur through self-nucleophilic substitution, where the nitrogen atom of one molecule attacks the C4 position of another, displacing the chloride. This is more likely to happen at higher concentrations and temperatures. A patent for the synthesis of a related aminopyrimidine notes the formation of a dimeric by-product under certain conditions.[4]

Proposed Mechanism: Dimer Formation

dimer cluster_conditions Favorable Conditions reactant1 Molecule A (this compound) product Dimeric Side Product reactant1->product C4 attacked reactant2 Molecule B (Acts as Nucleophile) reactant2->product N attacks C4 High Temperature High Temperature High Concentration High Concentration Prolonged Reaction Time Prolonged Reaction Time

Caption: Proposed pathway for dimer side product formation.

Mitigation Strategies:
  • Concentration Control: Run the reaction at a lower concentration to reduce the probability of intermolecular collisions.

  • Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times once the starting material has been consumed (as monitored by TLC or LC-MS).

  • Order of Addition: If applicable to your specific synthesis route, maintain a low concentration of the reactive intermediate.

Summary of Troubleshooting Strategies
Side ProductIdentification MethodKey CauseMitigation Strategy
6-Methoxypyrido[3,2-d]pyrimidin-4-one TLC (more polar), LC-MS (M-Cl+OH)Hydrolysis: Reaction with water.Maintain strictly anhydrous conditions; use dry solvents/reagents and an inert atmosphere.[2]
Unreacted Starting Material TLC/LC-MS matches starting material standardIncomplete Reaction: Insufficient time, temperature, or reagent.Increase reaction temperature/time; increase equivalents of chlorinating agent; consider a catalyst.
Dimeric By-product LC-MS (High MW peak)Self-Condensation: Intermolecular nucleophilic substitution.Reduce reaction concentration; avoid excessive heating or prolonged reaction times.

References

Technical Support Center: Synthesis of 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights and validated protocols to ensure the successful and reproducible preparation of this key heterocyclic intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to rapidly diagnose and solve common issues encountered during the synthesis.

Q1: My reaction yield is consistently low or non-existent. What are the primary causes?

Low yield is the most common issue, often stemming from one of several root causes. Systematically investigating these factors is crucial for optimization.[1]

  • Causality: The chlorination of the precursor, 6-methoxypyrido[3,2-d]pyrimidin-4(3H)-one (or its tautomer, 4-hydroxy-6-methoxypyrido[3,2-d]pyrimidine), is a dehydration reaction facilitated by phosphorus oxychloride (POCl₃). This reaction is highly sensitive to moisture and the quality of reagents.

  • Troubleshooting Workflow:

    Low_Yield_Troubleshooting start Low Yield Observed purity Verify Purity of Starting Material (6-methoxypyrido[3,2-d]pyrimidin-4(3H)-one) start->purity Step 1 conditions Review Reaction Conditions (Temp, Time, Stoichiometry) purity->conditions If purity is confirmed purify_sm Recrystallize or re-purify starting material purity->purify_sm If impurities found anhydrous Ensure Strictly Anhydrous Conditions conditions->anhydrous If conditions are correct optimize_cond Adjust temp/time; verify reagent molar ratios conditions->optimize_cond If deviation found workup Evaluate Work-up & Purification anhydrous->workup If system is dry dry_reagents Dry solvents/glassware; use fresh POCl₃ anhydrous->dry_reagents If moisture suspected side_reactions Investigate Side Reactions workup->side_reactions If work-up is efficient optimize_workup Adjust pH, extraction solvent, or chromatography conditions workup->optimize_workup If losses identified suppress_side Modify conditions to minimize side products side_reactions->suppress_side

    Caption: Troubleshooting workflow for low yield.

Q2: I'm observing a significant amount of an insoluble, tar-like substance in my reaction flask. What is it and how can I prevent it?

This is likely due to polymerization or degradation of the starting material or product under harsh reaction conditions.

  • Causality: Pyrido[3,2-d]pyrimidines can be susceptible to decomposition at the high temperatures often required for POCl₃-mediated chlorination (typically refluxing at ~105-110 °C).[2][3] The presence of catalytic amounts of certain bases or impurities can exacerbate this issue.

  • Preventative Measures:

    • Temperature Control: Do not exceed the recommended reaction temperature. A gradual ramp-up to reflux can be beneficial.

    • Use of a Co-solvent/Base: While often run neat in excess POCl₃, performing the reaction in the presence of a high-boiling inert solvent or a tertiary amine base (like N,N-diisopropylethylamine) can sometimes moderate the reaction and improve yields by preventing charring.[4][5]

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Prolonged heating after the reaction has reached completion will almost certainly lead to degradation.

Q3: My final product shows an impurity that I can't easily remove. How do I identify and eliminate it?

The most common impurity is the starting material or a hydrolyzed version of the product.

  • Common Impurities & Identification:

ImpurityIdentification (vs. Product)CausalityMitigation Strategy
Starting Material Lower Rf on TLC; distinct NMR signals.Incomplete reaction.Increase reaction time/temperature moderately. Ensure sufficient POCl₃ is used (at least 3-5 equivalents).
6-methoxy-4-hydroxypyrido[3,2-d]pyrimidine Insoluble in many organic solvents; appears on LC-MS.Hydrolysis of the chloro-product during work-up.Perform the aqueous quench at low temperatures (0-5 °C). Neutralize acidic byproducts carefully. Extract the product quickly into an organic solvent like Dichloromethane or Ethyl Acetate.
Dichlorinated Byproduct Higher molecular weight on MS.If the precursor has other hydroxyl groups.N/A for this specific synthesis, but a key consideration for analogs.
  • Purification Strategy: If the impurity persists, column chromatography on silica gel is the most effective method. A gradient elution system, typically starting with Hexane and gradually increasing the polarity with Ethyl Acetate, should provide good separation.[6]

Q4: The work-up procedure involving quenching excess POCl₃ seems hazardous. What is the safest way to perform this step?

The quench is indeed one of the most critical and potentially hazardous steps in this synthesis.[3][5]

  • Causality: Phosphorus oxychloride reacts violently and exothermically with water. A large-scale, uncontrolled quench can lead to a runaway reaction, splashing of corrosive materials, and release of HCl gas.

  • Validated Safe Quench Protocol:

    • Allow the reaction mixture to cool to room temperature after completion.

    • Prepare a separate flask with a large volume of crushed ice and water (at least 10x the volume of the reaction mixture).

    • Crucially, add the reaction mixture slowly and dropwise to the ice/water mixture with vigorous stirring. Never add water to the reaction mixture.

    • Maintain the temperature of the quench flask below 20 °C using an ice bath.

    • Once the addition is complete, slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or a dilute NaOH solution, always keeping the temperature low. The product often precipitates during neutralization.

Detailed Synthesis Protocol & Mechanism

This section provides a robust, step-by-step protocol for the synthesis of this compound from its hydroxy precursor.

Overall Synthetic Workflow

Synthesis_Workflow SM Starting Material: 6-methoxypyrido[3,2-d]pyrimidin-4(3H)-one Reaction Chlorination with POCl₃ Reflux, 2-4h SM->Reaction Quench Work-up: Slow Quench on Ice/Water Reaction->Quench Extraction Extraction & Neutralization Quench->Extraction Purification Purification: Silica Gel Chromatography Extraction->Purification Product Final Product: 4-Chloro-6-methoxypyrido [3,2-d]pyrimidine Purification->Product

Caption: General experimental workflow.

Step-by-Step Experimental Protocol

Reagents:

  • 6-methoxypyrido[3,2-d]pyrimidin-4(3H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (Optional, 0.1 eq)

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methoxypyrido[3,2-d]pyrimidin-4(3H)-one (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add phosphorus oxychloride (5.0 eq). If using a base, add DIPEA (0.1 eq).

  • Chlorination: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 50% EtOAc in Hexane), observing the disappearance of the starting material spot.

  • Cooling & POCl₃ Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Excess POCl₃ can be removed under reduced pressure (vacuum distillation), which is a safer alternative before quenching.[2]

  • Work-up (Quench): Slowly and carefully add the cooled reaction mixture dropwise to a beaker of crushed ice with vigorous stirring, ensuring the temperature does not exceed 20 °C.

  • Neutralization & Extraction: The resulting slurry is then neutralized to a pH of 7-8 by the slow addition of saturated NaHCO₃ solution. Extract the aqueous layer three times with DCM or EtOAc.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 10% to 50% Ethyl Acetate in Hexane to afford the pure this compound.

Mechanism of Chlorination

The conversion of the 4-hydroxy (or 4-oxo tautomer) group to the 4-chloro group by POCl₃ is a classic reaction for heterocyclic systems.[3][7]

Chlorination_Mechanism cluster_1 Step 1: Activation of Hydroxy Group cluster_2 Step 2: Nucleophilic Attack by Chloride SM Pyrido[3,2-d]pyrimidin-4-one (Keto-Enol Tautomerism) Intermediate1 Activated Phosphate Ester Intermediate SM->Intermediate1 + POCl₃ POCl3 POCl₃ Intermediate1->SM - HCl Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + Cl⁻ (from POCl₃ or HCl) Chloride Cl⁻ Product 4-Chloro Product Intermediate2->Product - PO₂Cl₂⁻ Byproduct PO₂Cl₂⁻

Caption: Proposed mechanism for POCl₃ chlorination.

Mechanistic Explanation:

  • Activation: The tautomeric hydroxyl group of the pyridopyrimidinone acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.

  • Chloride Attack: A chloride ion (either from another molecule of POCl₃ or from the HCl generated in situ) then attacks the now highly electrophilic C4 carbon.

  • Elimination: The phosphate group is eliminated as a good leaving group, resulting in the formation of the final 4-chloro product and phosphorus-containing byproducts, which are subsequently hydrolyzed during the aqueous work-up.

References

Technical Support Center: Optimization of Pyridopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyridopyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Pyridopyrimidines are key scaffolds in numerous therapeutic agents, and their efficient synthesis is crucial for advancing research and development.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their synthesis, ensuring you can optimize your reaction conditions for maximal yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of pyridopyrimidines, offering explanations grounded in chemical principles and actionable solutions.

Issue 1: Low or No Product Yield

You've assembled your reactants, initiated the reaction, and after the specified time, TLC or LC-MS analysis shows minimal or no formation of the desired pyridopyrimidine.

Question: My pyridopyrimidine synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in pyridopyrimidine synthesis can stem from several factors, ranging from suboptimal reaction conditions to catalyst inefficiency. A systematic approach to troubleshooting is essential for identifying and resolving the root cause.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters that significantly influence the reaction outcome.[5]

    • Temperature: Many pyridopyrimidine syntheses are temperature-sensitive. For instance, some reactions may require elevated temperatures to overcome activation energy barriers, while others might favor side reactions at higher temperatures.[5][6] It is advisable to screen a range of temperatures to find the optimal condition for your specific substrates.

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion, whereas prolonged reaction times may result in product degradation or the formation of byproducts.[5] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction duration.[6]

  • Catalyst Inefficiency: The choice and activity of the catalyst are paramount for a successful synthesis.

    • Catalyst Selection: A wide array of catalysts, including Brønsted acids, Lewis acids, and increasingly, nanocatalysts, have been employed in pyridopyrimidine synthesis.[7][8][9] The optimal catalyst often depends on the specific reaction mechanism. For multi-component reactions, screening different classes of catalysts can be beneficial.

    • Catalyst Loading: The concentration of the catalyst must be optimized. Too little may result in a sluggish reaction, while an excess can sometimes promote side reactions.[5]

    • Catalyst Deactivation: Ensure your catalyst is active. Reusable catalysts may require regeneration, and some catalysts are sensitive to air or moisture, necessitating an inert atmosphere.[6][9][10]

  • Solvent Effects: The solvent plays a crucial role in solubilizing reactants and intermediates, and its polarity can significantly impact the reaction rate and yield.[5][8]

    • Solvent Screening: While polar aprotic solvents like DMF and ethanol are commonly used, some syntheses benefit from non-polar solvents or even solvent-free conditions.[5][11][12] Experimenting with a range of solvents is recommended.

  • Purity of Reagents: The presence of impurities in your starting materials can lead to the formation of side products and inhibit the desired reaction.[8] Always use reagents of high purity and ensure they are dry, as moisture can quench catalysts or participate in unwanted side reactions.

Experimental Protocol: Screening Reaction Conditions for Improved Yield

This protocol provides a general framework for optimizing the yield of a pyridopyrimidine synthesis.

  • Setup: In parallel reaction vials, add your starting materials and the chosen solvent.

  • Variable Screening:

    • Temperature: Set up reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C).

    • Catalyst: Test a panel of catalysts (e.g., a Brønsted acid like p-TsOH, a Lewis acid like ZnCl₂, and a nanocatalyst if available) at a standard loading (e.g., 10 mol%).

    • Solvent: Run the reaction in different solvents of varying polarity (e.g., Toluene, THF, Acetonitrile, Ethanol, DMF).

  • Monitoring: Monitor the progress of each reaction at regular intervals using TLC or LC-MS.

  • Analysis: After a set time (e.g., 24 hours), analyze the crude reaction mixtures to determine the yield of the desired product.

  • Optimization: Based on the initial screen, further refine the optimal conditions by fine-tuning the temperature and catalyst loading for the best-performing catalyst/solvent combination.

Issue 2: Formation of Significant Side Products

Your reaction is proceeding, but you observe the formation of one or more significant side products, complicating purification and reducing the overall yield of your target molecule.

Question: My reaction is producing a complex mixture of products instead of my target pyridopyrimidine. How can I identify and minimize these side reactions?

Answer:

The formation of side products is a common challenge, often arising from competing reaction pathways or the inherent reactivity of the starting materials and intermediates.

  • Identifying Side Products: The first step is to characterize the major side products. Techniques like NMR and mass spectrometry can help elucidate their structures.[5] Understanding the structure of the byproduct can provide valuable clues about the competing reaction pathway.

  • Common Side Reactions:

    • Knoevenagel Condensation and Michael Adducts: In multi-component reactions, intermediates from Knoevenagel condensation or Michael addition can sometimes be isolated as side products if the final cyclization step is slow.[7][9]

    • Homocoupling or Polymerization: Some starting materials, particularly aldehydes, can undergo self-condensation or polymerization, especially under harsh acidic or basic conditions.[8]

    • Formation of Isomers: In syntheses of unsymmetrically substituted pyridopyrimidines, a lack of regioselectivity can lead to the formation of a mixture of isomers.[10]

  • Minimizing Side Product Formation:

    • Stoichiometry: Carefully controlling the stoichiometry of the reactants is crucial. For instance, in some multi-component reactions, using a slight excess of one reactant can drive the reaction towards the desired product and suppress side reactions.[9]

    • Order of Addition: The order in which reactants are added can influence the reaction pathway. Experimenting with different addition sequences may be beneficial.[6]

    • Reaction Conditions: As with low yield, optimizing temperature, catalyst, and solvent can significantly improve the selectivity of the reaction. Milder reaction conditions often favor the desired product.[10]

Visualization: Troubleshooting Workflow for Pyridopyrimidine Synthesis

G start Low Yield or Side Product Formation check_purity Verify Purity of Starting Materials start->check_purity optimize_temp Screen Reaction Temperature check_purity->optimize_temp optimize_catalyst Screen Catalysts & Loading optimize_temp->optimize_catalyst optimize_solvent Screen Solvents optimize_catalyst->optimize_solvent monitor_rxn Monitor Reaction by TLC/LC-MS optimize_solvent->monitor_rxn analyze_products Characterize Side Products (NMR, MS) monitor_rxn->analyze_products final_product Improved Yield & Purity monitor_rxn->final_product Reaction Optimized adjust_stoichiometry Adjust Reactant Stoichiometry analyze_products->adjust_stoichiometry adjust_stoichiometry->final_product

Caption: A systematic workflow for troubleshooting common issues in pyridopyrimidine synthesis.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of pyridopyrimidine synthesis.

Q1: What are the most common starting materials for pyridopyrimidine synthesis?

A1: The choice of starting materials depends on the desired pyridopyrimidine isomer. Common precursors include 2-aminopyridines, pyrimidine derivatives such as 6-aminouracils, and various dicarbonyl compounds or their equivalents.[2][3] Multi-component reactions often utilize an aldehyde, an active methylene compound, and an amino-substituted pyrimidine or pyridine.[4][7]

Q2: How do I choose the right catalyst for my reaction?

A2: Catalyst selection is crucial and depends on the specific transformation. For reactions involving condensation and cyclization, both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, FeCl₃) are effective.[8] In recent years, nanocatalysts have gained prominence due to their high efficiency, reusability, and often milder reaction conditions.[7] It is recommended to consult the literature for similar transformations and consider screening a small panel of catalysts.

Q3: Can I run my pyridopyrimidine synthesis under solvent-free conditions?

A3: Yes, solvent-free, or "neat," reaction conditions have been successfully applied to the synthesis of various pyridopyrimidine derivatives.[5][11][12] This approach is environmentally friendly and can sometimes lead to shorter reaction times and higher yields. These reactions are often facilitated by heating or mechanochemical methods like ball milling.[12]

Q4: My product is difficult to purify. What strategies can I employ?

A4: Purification challenges often arise from the presence of closely related side products or unreacted starting materials.

  • Chromatography: Column chromatography is the most common purification technique. Experiment with different solvent systems (eluent) to achieve optimal separation.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity. Screening different solvents for recrystallization is key.

  • Acid-Base Extraction: If your product and impurities have different acid-base properties, a liquid-liquid extraction can be a useful preliminary purification step.

Q5: What is the general mechanism for a multi-component synthesis of a pyrido[2,3-d]pyrimidine?

A5: A common mechanistic pathway for the three-component synthesis of a pyrido[2,3-d]pyrimidine, for example from an aldehyde, malononitrile, and 6-aminouracil, typically involves the following steps:

  • Knoevenagel Condensation: The aldehyde and malononitrile undergo a Knoevenagel condensation to form an arylidene intermediate.

  • Michael Addition: The 6-aminouracil then acts as a nucleophile in a Michael addition to the arylidene intermediate.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization and aromatization to yield the final pyridopyrimidine scaffold.[7][13]

Visualization: Generalized Mechanism of a Three-Component Pyrido[2,3-d]pyrimidine Synthesis

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Aromatization Aldehyde Aldehyde Arylidene Arylidene Intermediate Aldehyde->Arylidene Malononitrile Malononitrile Malononitrile->Arylidene Michael_Adduct Michael Adduct Arylidene->Michael_Adduct Aminouracil 6-Aminouracil Aminouracil->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyridopyrimidine Pyridopyrimidine Cyclized_Intermediate->Pyridopyrimidine Aromatization

Caption: A simplified representation of a common mechanistic pathway for pyridopyrimidine synthesis.

Data Summary: Reaction Condition Parameters

For your convenience, the following table summarizes key quantitative parameters that are often optimized in pyridopyrimidine synthesis. The optimal values are highly substrate-dependent and should be determined empirically.

ParameterTypical RangeNotes
Temperature Room Temp. to 150 °CHigher temperatures may be required for less reactive substrates but can also lead to side reactions.[5]
Catalyst Loading 1 - 20 mol%Higher loadings do not always translate to higher yields and can complicate purification.
Reaction Time 1 - 48 hoursMonitor by TLC or LC-MS to avoid product degradation from prolonged reaction times.[5][6]
Solvent Polarity Non-polar to Polar AproticThe choice of solvent can significantly affect reaction rates and solubility of intermediates.[8][14]

References

Technical Support Center: Navigating Solubility Challenges with 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during experimental work with this compound. This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to ensure the successful integration of this compound into your research workflows.

Understanding the Challenge: The Nature of Pyridopyrimidines

Pyridopyrimidine scaffolds are prevalent in medicinal chemistry due to their diverse biological activities. However, their fused aromatic ring structure often contributes to low aqueous solubility, a significant hurdle in drug discovery and development. Poor solubility can impede reliable results in biological assays and complicate formulation development. This guide will equip you with the foundational knowledge and practical techniques to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in common laboratory solvents. What is its expected solubility?

A1: While specific, experimentally determined solubility data for this compound is not extensively published, we can estimate its solubility based on structurally similar compounds, such as other substituted pyrimidines and quinazolines. The chloro and methoxy substituents, along with the fused pyridine and pyrimidine rings, influence its polarity and crystal lattice energy, which in turn dictate its solubility.

Based on data from analogous compounds, here is an estimated solubility profile to guide your initial solvent selection. Please note that these are estimates, and experimental verification is highly recommended.[1][2][3]

SolventEstimated SolubilityRationale & Comments
Dimethyl Sulfoxide (DMSO)HighA common solvent for initial stock solutions of poorly soluble compounds.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a polar aprotic solvent capable of dissolving many organic compounds.
Dichloromethane (DCM)ModerateA less polar organic solvent, may be suitable for certain reactions.
Ethyl AcetateLow to ModerateA moderately polar solvent; solubility may be limited.
MethanolLowA polar protic solvent; hydrogen bonding capabilities may offer some solubility.
EthanolLowSimilar to methanol, but its slightly lower polarity might marginally improve solubility.
WaterVery LowExpected to have very poor aqueous solubility due to its largely nonpolar structure.

It is crucial to experimentally determine the solubility of your specific batch of this compound. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. What's happening and how can I prevent this?

A2: This is a common issue known as "precipitation upon dilution" and occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the compound to crash out of the solution.

Here's a troubleshooting workflow to address this:

G start Compound Precipitates in Aqueous Buffer step1 Reduce Final DMSO Concentration start->step1 step2 Lower Stock Solution Concentration step1->step2 If precipitation persists end Precipitation Resolved step1->end If precipitation is resolved step3 Use Co-solvents step2->step3 If precipitation persists step2->end If precipitation is resolved step4 pH Modification step3->step4 If other methods are not suitable step3->end If precipitation is resolved step5 Employ Cyclodextrins step4->step5 For enhanced solubility step4->end If precipitation is resolved step5->end

Caption: Troubleshooting workflow for compound precipitation.

  • Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (ideally ≤0.5%). High concentrations of DMSO can be toxic to cells and may affect assay results.

  • Lower Stock Solution Concentration: If you are using a high concentration stock (e.g., 50-100 mM), try preparing a lower concentration stock (e.g., 10 mM) in DMSO. This will require a larger volume to be added to your aqueous buffer, but the more gradual dilution may prevent precipitation.

  • Use of Co-solvents: Introducing a water-miscible co-solvent can help to increase the solubility of your compound in the final aqueous solution.[4] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4] It is essential to test the tolerance of your assay system to the chosen co-solvent.

  • pH Adjustment: As a nitrogen-containing heterocycle, the solubility of this compound is likely pH-dependent. The pyridine and pyrimidine rings can be protonated at acidic pH, increasing their polarity and aqueous solubility. If your experimental conditions allow, adjusting the pH of your aqueous buffer may enhance solubility. However, be mindful of the potential impact of pH on your compound's stability and biological activity.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their apparent aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.

Q3: I need to prepare a formulation for an in vivo study. What are the recommended starting points for solubilizing this compound?

A3: Formulations for in vivo studies require careful consideration of toxicity and biocompatibility of the excipients. Here are some commonly used approaches for poorly soluble compounds:

  • Co-solvent Systems: A mixture of a water-miscible organic solvent and water is a common starting point. A typical example is a ternary system of DMSO, a surfactant like Tween® 80, and saline. The ratios of these components need to be optimized to achieve the desired concentration of the compound while minimizing toxicity.

  • Lipid-Based Formulations: If the compound is lipophilic, lipid-based delivery systems can be effective. These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution. This often requires specialized equipment like high-pressure homogenizers.

It is imperative to conduct tolerability studies for any new formulation in the chosen animal model before proceeding with efficacy studies.

Experimental Protocols

Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility

This protocol outlines the "shake-flask" method, a gold standard for determining the thermodynamic solubility of a compound.[5]

Materials:

  • This compound (solid)

  • Selected solvents (e.g., DMSO, DMF, ethanol, water, phosphate-buffered saline pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

Procedure:

  • Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Equilibrate the samples for at least 24 hours to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: High-Throughput Kinetic Solubility Assay

This protocol is a faster, higher-throughput method suitable for early-stage drug discovery to assess the "apparent" solubility of a compound from a DMSO stock.[6][7][8]

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plates (clear bottom for UV analysis)

  • Plate shaker

  • Plate reader with UV-Vis capabilities

Procedure:

  • Prepare a standard curve of the compound in the aqueous buffer/DMSO mixture.

  • In a 96-well plate, add the aqueous buffer to each well.

  • Add a small volume of the 10 mM DMSO stock solution to the wells to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).

  • After incubation, measure the absorbance of each well at the wavelength of maximum absorbance (λmax) for the compound.

  • The highest concentration at which the absorbance is still on the linear part of the standard curve before it plateaus due to precipitation is considered the kinetic solubility.

Advanced Troubleshooting and Enhancement Strategies

IssuePotential CauseRecommended Action
Inconsistent solubility results- Batch-to-batch variability of the compound- Polymorphism- Incomplete equilibration- Characterize each new batch of the compound.- Use consistent experimental conditions (temperature, agitation, time).- Confirm equilibration by sampling at multiple time points.
Compound degradation during solubility measurement- Instability in the chosen solvent or pH- Assess the chemical stability of the compound under the experimental conditions using HPLC.- Consider using alternative solvents or adjusting the pH.
Low solubility in all tested solvents- High crystal lattice energy- High lipophilicity- Consider formulation strategies like solid dispersions or co-crystallization to disrupt the crystal lattice.- Explore lipid-based formulations if the compound is highly lipophilic.

References

Technical Support Center: Purification of Chlorinated Pyridopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide addresses the specific and often complex challenges encountered during the purification of chlorinated pyridopyrimidines. These intermediates are foundational in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies.[1][2] However, their unique electronic properties and reactivity profiles can present significant purification hurdles.

This resource is structured to provide direct, actionable advice through a detailed Troubleshooting Guide and a comprehensive FAQ section. We will delve into the causality behind experimental choices, ensuring that each protocol and recommendation is grounded in solid scientific principles.

Troubleshooting Guide: Common Purification Issues

This section tackles the most frequent and frustrating problems encountered in the lab. Each issue is broken down by probable causes and validated solutions.

Issue 1: Persistent Impurities Co-eluting with the Product in Column Chromatography

You've run a column, but TLC or LC-MS analysis of your "pure" fractions shows a persistent impurity with a very similar Rf value to your desired chlorinated pyridopyrimidine.

Probable Causes:

  • Regioisomers: Nucleophilic substitution reactions on di- or tri-chlorinated pyridopyrimidines can lead to mixtures of regioisomers (e.g., 2-amino-4-chloro vs. 4-amino-2-chloro derivatives), which often have nearly identical polarities.[3]

  • Partially Chlorinated Intermediates: If the chlorination reaction (e.g., using POCl₃) did not go to completion, you might have residual hydroxy- or oxo-pyridopyrimidines.[4]

  • Over-chlorinated Byproducts: Conversely, harsh chlorination conditions can sometimes lead to undesired additional chlorination.[5]

  • Starting Material Carryover: Unreacted starting materials, especially if they have similar polarity to the product, can be difficult to separate.

Solutions & Methodologies:

  • Optimize Chromatography Conditions:

    • Change the Solvent System: Do not rely solely on standard Hexane/Ethyl Acetate systems. Introduce a third solvent to alter the selectivity. For example, adding a small amount of methanol can change interactions with the silica, while dichloromethane can offer different selectivity for chlorinated compounds.

    • Switch Stationary Phase: If normal phase (silica gel) fails, consider alternative stationary phases. Reversed-phase (C18) chromatography is an excellent option, as it separates compounds based on hydrophobicity rather than polarity, which can be effective for resolving isomers.[6]

    • Use a Shallow Gradient: A slow, shallow gradient during automated flash chromatography can improve the resolution between closely eluting spots.

  • Utilize Recrystallization: This is often the most powerful technique for removing small amounts of closely related impurities. The key is finding a solvent system where the desired product has high solubility at high temperatures and low solubility at room temperature or below, while the impurity remains in the mother liquor.[4][5] See the detailed protocol below.

  • Chemical Conversion: If an impurity is a starting material (e.g., an amine), it can sometimes be "tagged" by reacting it with an agent that dramatically changes its polarity (like an anhydride or an acid chloride) and then easily removed by chromatography or extraction. This is an advanced technique and should be used with caution to avoid reacting with the desired product.

Problem Possible Cause Solution
Poor separation of spots on TLCInappropriate solvent system.Test a range of solvents with different polarities (e.g., Dichloromethane/Methanol, Toluene/Acetone).
Product elutes too quickly (High Rf)Eluent is too polar.Increase the proportion of the non-polar solvent (e.g., hexane).
Product does not elute (Low Rf)Eluent is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate, methanol).[5]
Streaking of spots on TLC/columnCompound is acidic/basic; compound is unstable on silica.Add a modifier to the eluent: 0.5-1% triethylamine for basic compounds or 0.5-1% acetic acid for acidic compounds. Assess compound stability on silica before large-scale purification.[5][7]
Issue 2: Removal of Reaction Reagents and Byproducts

Many syntheses of chlorinated pyridopyrimidines use reagents that leave behind persistent and difficult-to-remove byproducts.

Probable Causes & Solutions:

  • Phosphorus Oxychloride (POCl₃):

    • The Problem: Used for chlorination, residual POCl₃ and its breakdown products (phosphoric acid) can be difficult to remove.

    • The Solution: After the reaction, the mixture should be carefully quenched by pouring it onto crushed ice. This hydrolyzes the excess POCl₃. The resulting acidic solution is then neutralized with a base like sodium bicarbonate or sodium hydroxide solution until it is basic to pH paper. The product can then be extracted with an organic solvent like ethyl acetate or DCM.[8][9]

  • Triphenylphosphine Oxide (TPPO):

    • The Problem: A common byproduct from Wittig, Mitsunobu, or Appel-type reactions, TPPO is notoriously difficult to separate from products of medium polarity by standard chromatography.

    • The Solution: Several chromatography-free methods exist. One effective strategy is to concentrate the reaction mixture, suspend the residue in a non-polar solvent like cold toluene, cyclohexane, or a pentane/ether mixture, and filter.[10][11][12] TPPO is poorly soluble in these solvents and will often precipitate, allowing for its removal by simple filtration.[10][12] Complexation with salts like MgCl₂ or CaBr₂ in solvents like toluene or THF can also precipitate the TPPO complex, which can then be filtered off.[13]

Frequently Asked Questions (FAQs)

Q1: What is the best general purification strategy for a newly synthesized chlorinated pyridopyrimidine?

A1: There is no single "best" strategy, but a logical workflow is essential. Start by analyzing the crude reaction mixture with TLC and LC-MS to identify the product and major impurities. Based on this, you can follow a decision-making process.

G cluster_0 start Crude Reaction Mixture analysis Analyze by TLC & LC-MS workup Aqueous Workup / Extraction decision1 Is the product soluble in a non-polar solvent? decision2 Is the product a clean, crystalline solid? decision3 Are impurities significantly different in polarity?

Q2: My chlorinated pyridopyrimidine seems to be degrading during purification on a silica gel column. Why is this happening and what can I do?

A2: Chlorinated pyridopyrimidines can be susceptible to hydrolysis or reaction on the acidic surface of standard silica gel. The electron-withdrawing nature of the ring nitrogens and the chlorine atoms makes the carbon atoms attached to the chlorines highly electrophilic and prone to attack by nucleophiles, including the silanol groups (Si-OH) on the silica surface, especially in the presence of polar protic solvents like methanol.

Solutions:

  • Use Deactivated Silica: Treat your silica gel with a base like triethylamine. You can do this by making a slurry of the silica in your starting eluent and adding ~1-2% triethylamine before packing the column. Run the column with an eluent containing 0.5-1% triethylamine.[7]

  • Switch to a Neutral Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for compounds that are sensitive to acid.

  • Work Quickly: Do not let the compound sit on the column for extended periods. Prepare everything in advance and run the purification as efficiently as possible.

Q3: How do I choose the right solvent for recrystallizing my chlorinated pyridopyrimidine?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4]

Solvent Selection Protocol:

  • Place a small amount of your crude product (10-20 mg) into several small test tubes.

  • To each tube, add a different solvent (0.5 mL) from the list below and observe the solubility at room temperature.

  • If the compound is insoluble, gently heat the test tube to the solvent's boiling point. If it dissolves, it's a potential candidate.

  • Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. The solvent that yields a good quantity of clean-looking crystals is your best choice.

  • Common solvents to test include ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures like ethanol/water or DCM/hexane.[4][9][14]

Q4: What are the risks of recrystallization for pyrimidine-based compounds?

A4: While powerful, recrystallization can sometimes lead to the formation of different solid-state forms, such as polymorphs or solvates. A solvatomorph, where the solvent is incorporated into the crystal lattice, can have different physical and even toxicological properties than the desired anhydrous form. For example, a toxic solvatomorph of the related drug pyrimethamine has been identified from methanol recrystallization.[15] It is crucial to properly characterize the recrystallized product using techniques like NMR, DSC, and X-ray diffraction to ensure you have the correct, solvent-free form.[15]

Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase)

This protocol outlines a standard procedure for purifying a chlorinated pyridopyrimidine on a silica gel column.

Methodology:

  • TLC Analysis: Determine the optimal eluent system using TLC plates. The ideal system will give your product an Rf value of approximately 0.25-0.35.

  • Column Packing (Slurry Method):

    • Choose an appropriately sized column for the amount of crude material.

    • In a beaker, make a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent and carefully pipette it onto the top of the column.

  • Elution: Begin eluting with your starting solvent system. If a gradient is needed, gradually and incrementally increase the polarity of the eluent.

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

G

Protocol 2: Recrystallization

This protocol provides a step-by-step guide for purifying a solid chlorinated pyridopyrimidine.

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the pre-selected hot solvent to completely dissolve the solid. This is best done by adding the solvent in small portions while the flask is on a hot plate with stirring.[5]

  • Decolorization (Optional): If the solution has colored impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This removes insoluble impurities and charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

References

Technical Support Center: Minimizing Dimer Formation in Pyridopyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyridopyrimidine coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and mitigate the common side reaction of homodimerization. Pyridopyrimidines are a cornerstone scaffold in numerous pharmaceutical agents, and efficient, clean coupling reactions are paramount to successful drug discovery and development campaigns. This resource provides in-depth, experience-driven answers to common challenges, focusing on the mechanistic underpinnings of dimer formation and providing actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation, and why is it a significant problem in pyridopyrimidine coupling reactions?

Dimer formation, also known as homocoupling, is a prevalent side reaction in transition metal-catalyzed cross-coupling reactions. It involves the coupling of two identical molecules of a starting material to form a symmetrical dimer.[1] In the context of pyridopyrimidine synthesis, this typically manifests as the formation of a bipyridopyrimidine species from a halo-pyridopyrimidine or a dimer of the coupling partner (e.g., from an organoboron reagent in Suzuki-Miyaura coupling).

This side reaction is problematic for several key reasons:

  • Reduced Yield: Homocoupling consumes valuable starting materials, directly lowering the yield of the desired cross-coupled product.[1]

  • Complicated Purification: Dimer byproducts often have similar polarity and chromatographic behavior to the desired product, making separation difficult and time-consuming.

  • Inaccurate Stoichiometry: The consumption of one coupling partner through dimerization can lead to an excess of the other, potentially promoting other side reactions.

Q2: What is the primary mechanism of pyridopyrimidine dimer formation in a palladium-catalyzed coupling reaction?

The formation of a pyridopyrimidine dimer can occur through several pathways within the catalytic cycle, often competing with the desired cross-coupling pathway. The most common mechanisms involve:

  • Oxidative Coupling of Organometallic Reagents: In Suzuki-Miyaura reactions, the organoboron reagent can undergo homocoupling, which is often promoted by the presence of oxygen.[2] Oxygen can facilitate the oxidation of the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the dimerization of the organoboron species.[1]

  • Reductive Elimination from a Bis-pyridopyrimidyl Palladium(II) Complex: Two molecules of the halo-pyridopyrimidine can oxidatively add to the Pd(0) catalyst, leading to a Pd(II) intermediate. A subsequent transmetalation with another molecule of the organometallic reagent (if present) or a disproportionation reaction can lead to a bis-pyridopyrimidyl-Pd(II) complex. Reductive elimination from this species yields the pyridopyrimidine dimer and regenerates the Pd(0) catalyst.

  • Radical Pathways: In some cases, particularly with organostannanes in Stille coupling, homocoupling can proceed through radical mechanisms.[1]

The pyridopyrimidine nucleus itself can influence these pathways. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, affecting its electronic properties and steric environment, which in turn can alter the relative rates of the desired and undesired reaction pathways.

Troubleshooting Guide

Issue 1: High levels of pyridopyrimidine homodimer are observed in my Suzuki-Miyaura reaction.

Potential Causes & Solutions:

  • Oxygen in the Reaction Mixture: Oxygen is a known promoter of the homocoupling of boronic acids.[2]

    • Troubleshooting Steps:

      • Rigorous Degassing: Ensure all solvents are thoroughly degassed prior to use by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. The "freeze-pump-thaw" method (three cycles) is even more effective for removing dissolved oxygen.

      • Inert Atmosphere: Conduct the reaction under a strict inert atmosphere. A well-sealed flask with a positive pressure of argon or nitrogen is crucial.

  • Suboptimal Catalyst System: The choice of palladium precursor and ligand is critical in controlling the relative rates of the catalytic cycle steps.

    • Troubleshooting Steps:

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands promote the reductive elimination of the desired cross-coupled product, which can outcompete the pathways leading to dimer formation.[1] Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are often effective in minimizing homocoupling.[1]

      • Palladium Precursor: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[2]

  • Incorrect Base or Solvent: The choice of base and solvent can significantly influence the reaction outcome.

    • Troubleshooting Steps:

      • Base Screening: The strength and nature of the base can affect the rate of transmetalation and the stability of the organoboron reagent. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOtBu, which can promote side reactions.

      • Solvent Effects: The polarity of the solvent can influence the solubility of reagents and intermediates. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common for Suzuki reactions. The ratio can be optimized to maximize the yield of the desired product.[3]

Table 1: Ligand Selection Guide for Minimizing Dimerization

Ligand TypeExamplesAdvantages for Minimizing DimerizationDisadvantages
Bulky Biarylphosphines SPhos, XPhos, RuPhosPromote fast reductive elimination of the desired product, sterically hinder the formation of undesired intermediates.[1]Higher cost, air-sensitive.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong electron donors, form stable complexes with palladium, can be effective for challenging couplings.Can be more sensitive to impurities.
Traditional Phosphines PPh₃, P(o-tol)₃Readily available, cost-effective.Often less effective at preventing dimerization with challenging substrates.
Issue 2: My Buchwald-Hartwig amination of a chloro-pyridopyrimidine is sluggish and produces significant amounts of the dehalogenated pyridopyrimidine and some dimer.

Potential Causes & Solutions:

  • Catalyst Deactivation: The nitrogen atoms of the pyridopyrimidine ring can coordinate to the palladium catalyst, leading to deactivation. This is particularly problematic with less reactive aryl chlorides.

    • Troubleshooting Steps:

      • Use of Specialized Ligands: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) or ferrocene-based ligands.[4] These ligands create a more reactive catalytic species that is less prone to deactivation.

      • Pre-catalyst Choice: Use a well-defined palladium pre-catalyst (e.g., an XPhos-Pd-G3 pre-catalyst) to ensure the generation of the active Pd(0) species.

  • β-Hydride Elimination: This is a common side reaction in Buchwald-Hartwig aminations that leads to the formation of a dehalogenated arene and an imine.[5]

    • Troubleshooting Steps:

      • Ligand Choice: The use of bulky ligands that promote rapid reductive elimination of the desired C-N bond can minimize β-hydride elimination.[5]

      • Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used. The choice of base can influence the rate of deprotonation of the amine and the subsequent reductive elimination.

  • Dimer Formation from Oxidative Addition: If the rate of amination is slow, the oxidative addition intermediate can react with another molecule of the chloro-pyridopyrimidine, leading to dimer formation.

    • Troubleshooting Steps:

      • Optimize Reaction Conditions: Increasing the reaction temperature may accelerate the desired amination. However, excessively high temperatures can lead to catalyst decomposition. A careful temperature screen is recommended.

      • Amine Concentration: Ensure the amine is present in a slight excess to favor its reaction with the palladium intermediate over a second oxidative addition.

Issue 3: In my Sonogashira coupling of an iodo-pyridopyrimidine, I am observing a large amount of the alkyne homodimer (Glaser coupling product).

Potential Causes & Solutions:

  • Copper-Catalyzed Oxidative Homocoupling: The copper(I) co-catalyst, in the presence of oxygen, is a primary culprit for Glaser coupling.[1]

    • Troubleshooting Steps:

      • Go Copper-Free: The most effective solution is often to switch to a copper-free Sonogashira protocol.[1] Several palladium/ligand systems can facilitate the reaction without the need for a copper co-catalyst.

      • Rigorous Deoxygenation: If a copper co-catalyst is necessary, it is imperative to work under strictly anaerobic conditions.[1]

      • Amine Base: Using an amine as the base (e.g., triethylamine, diisopropylethylamine) can help to keep the copper(I) in its reduced state, thereby suppressing oxidative homocoupling.[1]

  • Suboptimal Palladium Catalyst System:

    • Troubleshooting Steps:

      • Ligand Screening: The choice of phosphine ligand can influence the rate of the desired cross-coupling versus the undesired homocoupling. For heteroaromatic substrates, ligands like SPhos or XPhos can be beneficial.

      • Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it can sometimes also increase the rate of side reactions. It is advisable to optimize the catalyst loading.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling to Minimize Dimer Formation
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the halo-pyridopyrimidine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 equiv.) and the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under a positive pressure of argon.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle and Competing Dimerization Pathway

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)-X oxidative_addition->pd_intermediate transmetalation Transmetalation (R-B(OR)2) pd_intermediate->transmetalation R-B(OR)2 oxidative_addition_dimer Oxidative Addition (Ar-X) pd_intermediate->oxidative_addition_dimer Ar-X cross_coupling_intermediate Ar-Pd(II)-R transmetalation->cross_coupling_intermediate reductive_elimination Reductive Elimination cross_coupling_intermediate->reductive_elimination product Ar-R (Desired Product) reductive_elimination->product product->pd0 Catalyst Regeneration pd_dimer_intermediate Ar-Pd(II)-Ar oxidative_addition_dimer->pd_dimer_intermediate reductive_elimination_dimer Reductive Elimination pd_dimer_intermediate->reductive_elimination_dimer dimer_product Ar-Ar (Dimer) reductive_elimination_dimer->dimer_product dimer_product->pd0 Catalyst Regeneration

Caption: Competing pathways in a Suzuki-Miyaura coupling.

Troubleshooting Workflow for High Dimer Formation

G start High Dimer Formation Observed in Coupling Reaction check_oxygen Step 1: Eliminate Oxygen - Rigorous degassing of solvents - Ensure inert atmosphere start->check_oxygen analyze_1 Re-run reaction. Dimer still high? check_oxygen->analyze_1 optimize_catalyst Step 2: Optimize Catalyst System - Screen bulky, electron-rich ligands - Try a Pd(0) precatalyst analyze_1->optimize_catalyst Yes success Dimer Formation Minimized analyze_1->success No analyze_2 Re-run reaction. Dimer still high? optimize_catalyst->analyze_2 optimize_conditions Step 3: Adjust Reaction Conditions - Screen different bases - Optimize solvent system - Temperature screen analyze_2->optimize_conditions Yes analyze_2->success No analyze_3 Re-run reaction. Dimer still high? optimize_conditions->analyze_3 slow_addition Step 4: Consider Slow Addition - Add the coupling partner prone to dimerization slowly via syringe pump analyze_3->slow_addition Yes analyze_3->success No consult Consult further literature or technical support slow_addition->consult

Caption: Stepwise troubleshooting for minimizing dimer formation.

References

catalyst selection for efficient synthesis of 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and application of 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical intermediate. Pyrido[3,2-d]pyrimidines are privileged scaffolds in drug discovery, notably as kinase inhibitors.[1][2][3] The successful and efficient synthesis of this specific chloro-methoxy derivative is a crucial first step for the development of novel therapeutics.[4]

This document provides answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and validated protocols to ensure the integrity and reproducibility of your work.

Frequently Asked Questions (FAQs): Catalyst Selection & Strategy

This section addresses high-level strategic questions you might have before starting your synthesis or subsequent functionalization steps.

Question 1: What is the most reliable strategy for synthesizing the this compound core?

The most common and robust approach involves a multi-step synthesis that builds the fused heterocyclic system first, followed by functionalization. A typical route starts with the preparation of a 4,6-dihydroxypyrido[3,2-d]pyrimidine intermediate, which is then converted to the versatile 4,6-dichloro derivative.[5] The final step is a selective nucleophilic aromatic substitution (SNAr) using sodium methoxide to displace one of the chloro groups. The C6 position is generally more reactive towards nucleophilic substitution than the C4 position in this scaffold, allowing for selective methoxylation.

Question 2: I have synthesized this compound. Which catalyst system is best for a subsequent Suzuki coupling at the C4 position?

For Suzuki cross-coupling reactions involving the C4-Cl bond of this electron-deficient heterocycle, palladium-based catalysts are the industry standard. The key to success lies in the choice of ligand.

  • For General Applications: A combination of Pd(OAc)₂ or Pd₂(dba)₃ with a biarylphosphine ligand like SPhos or XPhos is an excellent starting point. These ligands form bulky, electron-rich palladium complexes that facilitate the oxidative addition step, which is often the rate-limiting step with aryl chlorides.

  • For Challenging Substrates: If you encounter low reactivity with sterically hindered boronic acids, consider using a more specialized ligand system or a pre-catalyst like "G3" or "G4" palladacycles (e.g., XPhos-Pd-G3), which are known for their high activity and stability.

A strong inorganic base such as K₂CO₃ or K₃PO₄ is typically required, and the reaction is usually performed in a polar aprotic solvent mixture like Dioxane/Water or Toluene/Water at elevated temperatures (80-110 °C).

Question 3: I need to perform a Buchwald-Hartwig amination. What are the key considerations for catalyst selection?

Buchwald-Hartwig amination is a powerful method for forming C-N bonds at the C4 position.[6] The success of this reaction is highly dependent on the catalyst, ligand, base, and the nature of the amine.[7][8][9]

  • Catalyst/Ligand: For coupling with primary or secondary aliphatic amines, Josiphos-type ligands (e.g., CyPF-tBu) or Buchwald's biarylphosphine ligands (e.g., RuPhos, BrettPhos) are highly effective. For less nucleophilic anilines, more electron-rich and bulky ligands like XPhos or the bidentate ligand Xantphos may be required.[8]

  • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most common choice. However, for base-sensitive substrates, milder bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be effective.

  • Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or DMF are standard. Rigorous exclusion of air and moisture is critical for preventing catalyst deactivation.

Table 1: Recommended Catalyst Systems for C4-Functionalization
Reaction TypePalladium SourceRecommended LigandRecommended BaseSolvent SystemTemp (°C)
Suzuki Coupling Pd(OAc)₂ (2-5 mol%)SPhos or XPhos (1.2 eq to Pd)K₂CO₃ or K₃PO₄Dioxane/H₂O (4:1)80-110
Buchwald-Hartwig Pd₂(dba)₃ (1-3 mol%)RuPhos or BrettPhos (1.5 eq to Pd)NaOtBuToluene or Dioxane90-120
Heck Coupling Pd(OAc)₂ (2-5 mol%)P(o-tol)₃ or CataCXium® AEt₃N or DIPEADMF or Acetonitrile80-120

Troubleshooting Guide: Common Experimental Issues

Even with optimized protocols, challenges can arise. This section provides a logical framework for diagnosing and solving common problems.

Problem 1: Low or no conversion of starting material in a cross-coupling reaction.

  • Potential Cause 1: Inactive Catalyst. Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen.

    • Solution: Ensure your reaction vessel was properly purged with an inert gas (Nitrogen or Argon) and that your solvents were thoroughly degassed. Use freshly opened, high-purity catalyst and ligand. Consider using a pre-formed, air-stable palladacycle.

  • Potential Cause 2: Poor Quality Reagents.

    • Solution: Verify the purity of your this compound starting material; acidic impurities can neutralize the base. Ensure your amine or boronic acid is pure and that the base is anhydrous and finely powdered for better solubility.

  • Potential Cause 3: Insufficient Temperature.

    • Solution: The oxidative addition of aryl chlorides to palladium is often slow. Cautiously increase the reaction temperature in 10 °C increments, monitoring for decomposition by TLC or LC-MS.

Problem 2: Significant formation of a de-chlorinated side product (6-methoxypyrido[3,2-d]pyrimidine).

  • Potential Cause: Proto-dehalogenation. This side reaction is common in palladium-catalyzed reactions, especially with electron-deficient substrates. It can be caused by trace water or other proton sources reacting with organopalladium intermediates.

    • Solution: Use anhydrous solvents and reagents. If using a boronic acid, which can contain water, consider drying it in a vacuum oven before use. In some cases, switching to a different base (e.g., from K₃PO₄ to CsF) can mitigate this issue.

Problem 3: Formation of a hydrolyzed side product (4-hydroxy-6-methoxypyrido[3,2-d]pyrimidine).

  • Potential Cause: Reaction with base or water. The chloro group at C4 is susceptible to nucleophilic attack by hydroxide ions, which can be present in the base (e.g., wet K₂CO₃) or generated from trace water.

    • Solution: Use an anhydrous, non-hydroxide base like NaOtBu (for aminations) or rigorously dried K₃PO₄/Cs₂CO₃ (for Suzuki couplings). Minimize the amount of water in solvent systems where it is required (e.g., Suzuki). Run the reaction under strict inert conditions.

Problem 4: Difficulty purifying the final product.

  • Potential Cause: High polarity and poor solubility. The nitrogen atoms in the pyridopyrimidine core can cause streaking on silica gel and make the product difficult to separate from polar impurities or residual base.

    • Solution 1 (Chromatography): Deactivate the silica gel by pre-treating it with a 1-2% solution of triethylamine in your eluent system. Use a gradient elution, starting with a non-polar solvent (e.g., hexanes or DCM) and gradually increasing the polarity with ethyl acetate or methanol.

    • Solution 2 (Work-up): After the reaction, perform an aqueous work-up. Quench the reaction mixture with water or saturated ammonium chloride, extract with a suitable organic solvent (e.g., EtOAc or DCM), and wash the organic layer multiple times to remove inorganic salts.[1]

    • Solution 3 (Recrystallization): If the product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Acetonitrile) can be a highly effective final purification step.

Workflow for Troubleshooting Low Yield

Below is a logical decision tree to help diagnose the root cause of low product yield in a cross-coupling reaction.

G start Low Yield Observed check_sm LCMS Analysis: Is Starting Material (SM) Consumed? start->check_sm inactive_cat Problem: Inactive Catalyst - Degas solvents properly - Use fresh catalyst/ligand - Switch to air-stable precatalyst check_sm->inactive_cat No check_side_products LCMS Analysis: What are the major species? check_sm->check_side_products Yes wrong_cond Problem: Sub-optimal Conditions - Increase temperature - Screen different bases/solvents - Check reagent purity inactive_cat->wrong_cond If still no improvement dehalogenation Side Product: De-chlorination - Use anhydrous reagents - Dry boronic acid - Screen alternative bases (e.g., CsF) check_side_products->dehalogenation Mass = SM - Cl + H hydrolysis Side Product: Hydrolysis (OH) - Use anhydrous, non-hydroxide base - Minimize water in reaction - Ensure strict inert atmosphere check_side_products->hydrolysis Mass = SM - Cl + OH decomposition Product/SM Decomposition - Lower reaction temperature - Reduce reaction time - Check for substrate incompatibility check_side_products->decomposition Complex Mixture / Tar

Caption: A decision tree for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dichloropyrido[3,2-d]pyrimidine

This protocol is adapted from general procedures for the chlorination of related hydroxypyrimidines.[10][11]

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4,6-dihydroxypyrido[3,2-d]pyrimidine (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 10-15 eq) to the flask. Then, add N,N-diisopropylethylamine (DIPEA, 1.5 eq) dropwise at 0 °C.

  • Reaction: Heat the reaction mixture to reflux (approx. 110-120 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. The pH should be adjusted to ~7-8 with a saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous slurry with dichloromethane (DCM) or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.

Protocol 2: Selective Synthesis of this compound

This procedure details the selective mono-substitution of the dichloro intermediate.

  • Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4,6-dichloropyrido[3,2-d]pyrimidine (1.0 eq) in anhydrous methanol (MeOH).

  • Base Preparation: In a separate flask, prepare a solution of sodium methoxide (NaOMe) by carefully adding sodium metal (1.05 eq) to anhydrous MeOH at 0 °C. Allow the sodium to react completely.

  • Reaction: Add the NaOMe solution dropwise to the solution of the dichloro-starting material at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction carefully by LC-MS to maximize the formation of the mono-methoxy product and minimize the di-methoxy side product.

  • Work-up: Once the starting material is consumed, quench the reaction by adding water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by flash chromatography (hexane/ethyl acetate) to isolate this compound.[12]

Catalytic Cycle for Buchwald-Hartwig Amination

This diagram illustrates the key steps in the palladium-catalyzed C-N bond formation.

G cluster_main Catalytic Cycle pd0 Pd(0)L_n pd2_complex L_nPd(II)(Ar)Cl pd0->pd2_complex Oxidative Addition pd_amide L_nPd(II)(Ar)(NR'R'') pd2_complex->pd_amide Amine Coordination & Deprotonation pd_amide->pd0 Reductive Elimination product Ar-NR'R'' pd_amide->product base_hcl Base-H⁺Cl⁻ pd_amide->base_hcl ar_cl Ar-Cl ar_cl->pd2_complex amine H-NR'R'' amine->pd2_complex base Base base->pd2_complex

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

Technical Support Center: Purification of 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine. Impurities in this key intermediate can significantly impact the outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common purification challenges. The methodologies described herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

I. Understanding the Impurity Profile

Effective purification begins with a clear understanding of the potential impurities. In the synthesis of this compound, which is commonly prepared by the chlorination of 4-hydroxy-6-methoxypyrido[3,2-d]pyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃), two primary impurities are frequently encountered:

  • Unreacted Starting Material: 4-hydroxy-6-methoxypyrido[3,2-d]pyrimidine.

  • Hydrolysis Byproduct: The hydrolysis of the target compound, where the chloro group at the 4-position is replaced by a hydroxyl group, leads back to the starting material.

Both of these impurities are significantly more polar than the desired product due to the presence of the hydroxyl group. This difference in polarity is the cornerstone of the purification strategies outlined below.

II. Analytical Methods for Purity Assessment

Before initiating purification, it is crucial to assess the purity of the crude product. This will inform the selection of the most appropriate purification technique.

A. Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for qualitatively assessing the purity of your sample and for optimizing solvent systems for column chromatography.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal ratio will depend on the specific impurity profile.

  • Visualization: Spots can be visualized under UV light (254 nm), or by using staining agents like potassium permanganate or iodine vapor.[1]

Interpreting the TLC Plate:

  • The desired product, this compound, being less polar, will have a higher Rf value (it will travel further up the plate).

  • The more polar impurities (4-hydroxy-6-methoxypyrido[3,2-d]pyrimidine) will have a lower Rf value.

B. High-Performance Liquid Chromatography (HPLC)

For a quantitative assessment of purity, reversed-phase HPLC is the method of choice. A C18 column is generally effective for separating pyrimidine derivatives.[2]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the purified product and for identifying the presence of impurities. The chemical shifts of the aromatic protons and the methoxy group will be characteristic of the desired compound. Impurities can often be detected by the presence of additional, unexpected signals.[1]

III. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound.

Q1: My TLC shows a major spot with a low Rf value, and a minor spot with a higher Rf. Which is my product?

A1: The spot with the higher Rf value corresponds to your desired, less polar product, this compound. The spot with the lower Rf value is likely the more polar impurity, 4-hydroxy-6-methoxypyrido[3,2-d]pyrimidine.

Q2: I'm having trouble getting good separation on my TLC plate. The spots are streaking.

A2: Streaking on a TLC plate can be caused by several factors:

  • Overloading: You may be spotting too much of your sample. Try diluting your sample before spotting.

  • Inappropriate Solvent System: If the solvent is too polar, the compounds may travel with the solvent front. If it's not polar enough, they may not move from the baseline. Experiment with different solvent ratios. Adding a small amount of a more polar solvent like methanol to your eluent can sometimes improve resolution.

  • Compound Insolubility: If your compound is not fully dissolved in the spotting solvent, it can lead to streaking. Ensure your sample is completely dissolved before spotting.

Q3: After column chromatography, my fractions are still impure. What went wrong?

A3: Several factors can lead to poor separation during column chromatography:

  • Improper Column Packing: An improperly packed column with air bubbles or cracks will lead to channeling and poor separation.

  • Incorrect Solvent System: The solvent system that works for TLC may need to be slightly less polar for column chromatography to ensure good separation. A general rule is to adjust the eluent to give an Rf of 0.2-0.3 for the desired compound on TLC.

  • Column Overloading: Loading too much crude material onto the column will exceed its separation capacity.

  • Co-elution of Impurities: If an impurity has a very similar polarity to your product, it may co-elute. In this case, a different stationary phase or a different solvent system may be necessary.

Q4: I tried to recrystallize my product, but it oiled out. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the solvent is not ideal. Try the following:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can induce crystallization.

  • Seed Crystals: If you have a small amount of pure product, adding a tiny crystal to the cooled solution can initiate crystallization.

  • Change the Solvent System: You may need to experiment with different solvents or solvent mixtures for recrystallization.

Q5: My purified product seems to be degrading over time, as indicated by the reappearance of the hydroxy-impurity on TLC.

A5: this compound can be susceptible to hydrolysis, especially in the presence of moisture or on acidic surfaces like silica gel. It is recommended to store the purified compound under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C) and to use it in subsequent reactions as soon as possible.[3]

IV. Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific impurity profile of your crude material.

Protocol 1: Purification by Column Chromatography

This method is effective for separating the less polar this compound from the more polar hydroxy-containing impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or Dichloromethane)

  • Ethyl acetate

  • Glass column

  • Collection tubes

Workflow Diagram:

G cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation prep_slurry Prepare silica gel slurry in nonpolar solvent pack_column Pack the column prep_slurry->pack_column load_sample Load crude sample onto the column pack_column->load_sample elute_nonpolar Elute with nonpolar solvent to remove nonpolar impurities load_sample->elute_nonpolar elute_gradient Gradually increase polarity of the eluent elute_nonpolar->elute_gradient collect_fractions Collect fractions elute_gradient->collect_fractions tlc_analysis Analyze fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine pure fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate solvent combine_fractions->evaporate_solvent final_product final_product evaporate_solvent->final_product Obtain pure product

Caption: Workflow for column chromatography purification.

Procedure:

  • Solvent System Optimization: Using TLC, determine a solvent system that provides good separation between your product and the impurities. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the product spot.

  • Column Packing: Prepare a slurry of silica gel in the nonpolar component of your eluent system. Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the nonpolar solvent. Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying compounds that are crystalline solids and when impurities are present in smaller amounts.

Materials:

  • Crude this compound

  • Recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Workflow Diagram:

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude product in minimum amount of hot solvent hot_filtration Hot filtration (if insoluble impurities are present) dissolve->hot_filtration cool_slowly Cool solution slowly to room temperature hot_filtration->cool_slowly ice_bath Cool in an ice bath to maximize crystal formation cool_slowly->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash with a small amount of cold solvent vacuum_filtration->wash_crystals dry_crystals Dry the purified crystals wash_crystals->dry_crystals pure_product pure_product dry_crystals->pure_product Obtain pure crystalline product

Caption: Workflow for recrystallization.

Procedure:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For this compound, consider solvents like ethanol, isopropanol, or a mixture of solvents such as ethyl acetate/hexanes.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

V. Data Summary

The following table summarizes the key differences between the target compound and its primary impurity, which are exploited for purification.

CompoundStructurePolarityTLC RfElution Order in Normal Phase Chromatography
This compound (Structure of the target compound)Less PolarHigherElutes first
4-Hydroxy-6-methoxypyrido[3,2-d]pyrimidine (Structure of the hydroxy impurity)More PolarLowerElutes later

VI. Concluding Remarks

The successful purification of this compound is critical for its use in further synthetic applications. By understanding the nature of the likely impurities and applying systematic purification and analytical techniques, researchers can ensure the high quality of this important intermediate. This guide provides a framework for troubleshooting common issues and offers detailed protocols to achieve the desired purity. Remember that optimization of these methods for your specific reaction outcome is key to success.

VII. References

  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines. BenchChem.

  • BenchChem. (2025). Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine. BenchChem.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.

  • ChemicalBook. (2023). 4-chloro-6-methoxy-Pyrido[3,2-d]pyrimidine. ChemicalBook. Retrieved from --INVALID-LINK--

References

stability issues of 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability of this compound in solution. The insights provided herein are based on established chemical principles and data from structurally related molecules, designed to help you anticipate and address challenges in your experimental workflows.

Troubleshooting Guide: Solution Stability Issues

This section addresses specific problems you may encounter when working with this compound in a solution-based experimental setting.

Issue 1: Rapid Degradation Observed After Dissolving the Compound

Symptoms:

  • Appearance of new peaks and a corresponding decrease in the parent compound peak during chromatographic analysis (HPLC, LC-MS).

  • Color change in the solution over a short period.

  • Inconsistent results in biological assays.

Potential Causes and Solutions:

Potential Cause Scientific Rationale Recommended Solution
Hydrolysis The pyridopyrimidine ring system, particularly with an electron-withdrawing chlorine atom, is susceptible to nucleophilic attack by water. The chlorine at the 4-position is a good leaving group and can be displaced by a hydroxyl group, especially in neutral or alkaline conditions, to form 4-hydroxy-6-methoxypyrido[3,2-d]pyrimidine.[1]Use Anhydrous Solvents: Employ anhydrous aprotic solvents such as DMSO, DMF, or dioxane. Ensure solvents are freshly opened or properly stored to minimize water content.Control pH: If aqueous buffers are necessary, maintain a slightly acidic pH (e.g., pH 4-6) to reduce the rate of hydrolysis. Prepare solutions fresh before each experiment.
Solvent Reactivity Protic solvents, especially primary and secondary alcohols (e.g., methanol, ethanol), can act as nucleophiles, leading to solv-olysis and the formation of ether byproducts.Select Appropriate Solvents: Prefer aprotic solvents. If a protic solvent is required for solubility, use it at low temperatures and for the shortest possible duration. Tertiary alcohols like tert-butanol are less nucleophilic and may be a more stable alternative.
Photodegradation Pyrimidine-containing structures can be sensitive to light, which can induce photochemical reactions and degradation.[1]Protect from Light: Prepare and store solutions in amber vials or wrap containers with aluminum foil. Minimize exposure to ambient and direct light during experiments.
Issue 2: Inconsistent Analytical Readings (e.g., NMR, LC-MS)

Symptoms:

  • Broadening of peaks in NMR spectra.

  • Shifting of retention times in HPLC.

  • Appearance of multiple, unexpected masses in MS analysis.

Potential Causes and Solutions:

Potential Cause Scientific Rationale Recommended Solution
On-Column Degradation If the HPLC mobile phase is too acidic or basic, or if the column temperature is elevated, the compound may degrade during the analytical run.Optimize Analytical Method: 1. Use a buffered mobile phase within a stable pH range (e.g., pH 3-7).2. Perform analyses at room temperature if possible.3. Shorten run times to minimize exposure to analytical conditions.
Aggregation In some solvents, particularly at high concentrations, planar aromatic molecules can aggregate, leading to peak broadening in NMR and potentially affecting ionization in MS.Adjust Concentration and Solvent: 1. Prepare more dilute solutions.2. Consider using a solvent that better solvates the molecule, such as DMSO-d6 for NMR. Gentle heating and sonication may help break up aggregates.
Reaction with Solvent Impurities Peroxides in aged ethers (like THF or dioxane) or acidic impurities in chlorinated solvents can react with the compound.Use High-Purity Solvents: Always use fresh, HPLC-grade or higher-purity solvents. Test for peroxides in ether solvents before use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in its solid form and in solution?

A1:

  • Solid Form: The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C, protected from light and moisture.[2] Long-term storage at -20°C is also recommended.

  • In Solution: Prepare solutions fresh for each use. If short-term storage is necessary, store solutions at -20°C or -80°C in tightly sealed vials, preferably under an inert gas. Avoid repeated freeze-thaw cycles.

Q2: What are the likely degradation pathways for this compound in solution?

A2: Based on the structure, two primary degradation pathways are of concern:

  • Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The chlorine atom is susceptible to displacement by nucleophiles. This is the most probable degradation route in the presence of water, alcohols, or amines.

  • Hydrolysis of the Methoxy Group: While less likely than displacement of the chlorine, under strong acidic conditions, the methoxy group at the C6-position could be hydrolyzed to a hydroxyl group. A patent describes a similar reaction where 4-Chloro-6-methoxypyrimidine is converted to 4-chloro-6-hydroxypyrimidine using a hydrogen halide.[3]

Below is a diagram illustrating the primary degradation pathway.

G main This compound product1 4-Hydroxy-6-methoxypyrido[3,2-d]pyrimidine main->product1 H₂O (Hydrolysis) (Neutral/Alkaline pH) product2 4-Alkoxy-6-methoxypyrido[3,2-d]pyrimidine main->product2 R-OH (Solvolysis) (e.g., Methanol, Ethanol)

Caption: Potential nucleophilic substitution degradation pathways.

Q3: Which solvents are recommended for dissolving this compound?

A3: Anhydrous aprotic polar solvents are generally the best choice.

  • Recommended: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dioxane, Tetrahydrofuran (THF).

  • Use with Caution: Acetonitrile (can be susceptible to hydrolysis if water is present).

  • Generally Avoid: Water, Methanol, Ethanol (due to risk of hydrolysis and solvolysis).

Q4: How can I monitor the stability of my compound in a specific solution?

A4: A time-course stability study is recommended.

Experimental Protocol: Solution Stability Assessment

  • Preparation: Prepare a stock solution of this compound in the solvent system of interest at a known concentration.

  • Incubation: Aliquot the solution into several sealed vials. Store them under the desired experimental conditions (e.g., room temperature, 37°C, protected from light).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot.

  • Analysis: Immediately analyze the aliquot by a suitable method, such as HPLC-UV or LC-MS, to determine the concentration of the parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time to determine the stability profile.

Below is a workflow diagram for this process.

G cluster_prep Preparation cluster_incubate Incubation & Sampling cluster_analysis Analysis prep Prepare Stock Solution aliquot Aliquot into Vials prep->aliquot incubate Incubate under Test Conditions aliquot->incubate sample Sample at Time Points (t=0, 1, 2, ... 24h) incubate->sample analyze HPLC or LC-MS Analysis sample->analyze plot Plot % Remaining vs. Time analyze->plot

Caption: Workflow for assessing solution stability.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, the pyridopyrimidine scaffold holds a place of prominence due to its prevalence in a wide array of biologically active molecules. This guide offers an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of a key derivative, 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine. In the absence of a publicly available, experimentally verified spectrum for this specific compound, this guide provides a robust, predictive analysis grounded in a comparative study of structurally analogous compounds. By understanding the electronic effects of the chloro and methoxy substituents on the pyridopyrimidine core, researchers can confidently predict and interpret the NMR spectra of this and related molecules.

The Structural Framework: Understanding Substituent Effects

The structure of this compound integrates a pyridine ring fused to a pyrimidine ring. The chemical shifts and coupling constants in its NMR spectra are dictated by the electron density around each proton and carbon atom, which is significantly influenced by the electronic properties of the substituents: the electron-withdrawing chloro group and the electron-donating methoxy group.

The chloro group at position 4 will deshield adjacent protons and carbons, shifting their signals downfield. Conversely, the methoxy group at position 6 will shield nearby nuclei, causing an upfield shift. The nitrogen atoms within the heterocyclic rings also exert a strong deshielding effect on adjacent protons and carbons.

A Comparative Approach to Spectral Prediction

To construct a reliable predicted NMR spectrum for this compound, we will draw comparisons with the experimentally determined NMR data of closely related compounds. This comparative methodology allows for a piece-by-piece analysis of the contributions of different structural fragments to the overall spectrum.

¹H NMR Spectral Analysis: A Predicted Profile

The ¹H NMR spectrum is anticipated to display distinct signals for the aromatic protons and the methoxy group. The expected chemical shifts (δ) are influenced by the interplay of the electron-withdrawing and electron-donating groups.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Comparative Compounds.

Compound Proton Predicted/Experimental Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound (Predicted) H-2~8.8 - 9.0s-
H-7~7.2 - 7.4d~2.5
H-8~8.6 - 8.8d~2.5
-OCH₃~4.0 - 4.2s-
4-Chloropyrido[3,2-d]pyrimidine [1]Aromatic Protons7.4 - 9.2m-
6-Chloro-2,4-dimethoxypyrimidine [2]H-56.41s-
-OCH₃4.01, 3.98s-
4-Methylpyridine [3]H-2, H-68.46d5.2
H-3, H-57.10d5.2
  • H-2: This proton is on the pyrimidine ring, adjacent to two nitrogen atoms, and will thus be significantly deshielded, appearing at a high chemical shift.

  • H-7 and H-8: These protons are on the pyridine ring. The methoxy group at C-6 will shield H-7, shifting it upfield relative to H-8. They will likely appear as doublets due to coupling with each other.

  • -OCH₃: The methoxy protons will appear as a singlet in the upfield region.

¹³C NMR Spectral Analysis: A Predicted Profile

The ¹³C NMR spectrum will provide a carbon-by-carbon map of the molecule. The chemical shifts will be highly sensitive to the electronic environment created by the substituents and heteroatoms.

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Comparative Compounds.

Compound Carbon Predicted/Experimental Chemical Shift (δ, ppm)
This compound (Predicted) C-2~155 - 158
C-4~160 - 163
C-4a~118 - 122
C-6~165 - 168
C-7~105 - 108
C-8~140 - 143
C-8a~150 - 153
-OCH₃~55 - 58
4-Methoxypyridine C-2, C-6150.5
C-3, C-5109.3
C-4164.2
-OCH₃54.7
Pyridine C-2, C-6150
C-3, C-5124
C-4136
  • C-4 and C-6: These carbons, directly attached to the electronegative chlorine and oxygen atoms, will be the most deshielded.

  • C-2, C-8a: These carbons are adjacent to nitrogen atoms and will also exhibit downfield shifts.

  • C-7: The carbon at position 7 will be significantly shielded by the electron-donating methoxy group, resulting in a more upfield chemical shift.

Experimental Protocols for NMR Analysis

For researchers aiming to acquire experimental data for this compound or related compounds, the following protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly influence chemical shifts.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This experiment may require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons.

Visualizing Structural and Workflow Relationships

To better illustrate the structural relationships and the analytical workflow, the following diagrams are provided.

Molecular Structure of this compound cluster_0 N1 N C2 C2-H N1->C2 N3 N C2->N3 C4 C4-Cl N3->C4 C4a C4a C4->C4a C8a C8a C4a->C8a N5 N C4a->N5 C8a->N1 C6 C6-OCH3 N5->C6 C7 C7-H C6->C7 C8 C8-H C7->C8 C8->C8a

Caption: Molecular structure with atom numbering.

Sample Sample Preparation NMR_Acq NMR Data Acquisition (1D ¹H, ¹³C, 2D COSY, HSQC, HMBC) Sample->NMR_Acq Data_Proc Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acq->Data_Proc Spec_Anal Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) Data_Proc->Spec_Anal Struc_Eluc Structure Elucidation Spec_Anal->Struc_Eluc

Caption: General workflow for NMR analysis.

Conclusion

While direct experimental NMR data for this compound remains elusive in the public domain, a detailed and scientifically rigorous prediction of its ¹H and ¹³C NMR spectra is achievable through a comparative analysis with structurally related compounds. This guide provides a foundational understanding of the expected spectral features, empowering researchers to interpret experimental data for this and similar pyridopyrimidine derivatives with a high degree of confidence. The outlined experimental protocols further serve as a practical resource for obtaining high-quality NMR data, a critical step in the journey of chemical discovery and drug development.

References

A Predictive Guide to the Mass Spectrometry Fragmentation of 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established fragmentation principles of related heterocyclic compounds to offer a scientifically grounded forecast. This comparison guide is intended for researchers, scientists, and drug development professionals who may encounter this or structurally similar molecules in their work.

Introduction to this compound and the Role of Mass Spectrometry

This compound is a heterocyclic compound with a molecular formula of C₈H₆ClN₃O and a monoisotopic mass of 195.0199 Da.[1] The pyridopyrimidine scaffold is a key structural motif in many biologically active compounds, making the characterization of its derivatives crucial in medicinal chemistry and drug discovery. Mass spectrometry is an indispensable analytical technique for the structural elucidation of such novel compounds. The fragmentation pattern obtained from mass spectrometry provides a molecular fingerprint, offering valuable insights into the compound's structure and stability.

This guide will explore the predicted fragmentation pathways of this compound under electron ionization, drawing parallels with the known fragmentation behavior of pyrimidines, pyridines, and their substituted analogues.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which reveals the molecular weight and the masses of characteristic fragments.

The Molecular Ion Peak (M⁺˙)

The molecular ion peak is expected to be observed at an m/z corresponding to the monoisotopic mass of the molecule. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[2] Therefore, the mass spectrum should exhibit a molecular ion peak (M⁺˙) at m/z 195 (containing ³⁵Cl) and an M+2 peak at m/z 197 (containing ³⁷Cl), with the M+2 peak having an intensity of approximately one-third of the M⁺˙ peak.[2] The presence of this isotopic signature is a strong indicator of a chlorine-containing compound.

Key Fragmentation Pathways

The fragmentation of the this compound molecular ion is predicted to proceed through several key pathways, driven by the relative stabilities of the resulting fragment ions and neutral losses. The pyridopyrimidine ring system is relatively stable, and initial fragmentations are likely to involve the substituents.[3][4]

A proposed fragmentation scheme is outlined below:

Fragmentation_Pathway M M⁺˙ m/z 195/197 F1 [M - CH₃]⁺ m/z 180/182 M->F1 - •CH₃ F3 [M - Cl]⁺ m/z 160 M->F3 - •Cl F4 [M - OCH₃]⁺ m/z 164/166 M->F4 - •OCH₃ F5 [M - CH₂O]⁺˙ m/z 165/167 M->F5 - CH₂O F2 [M - CH₃ - CO]⁺˙ m/z 152/154 F1->F2 - CO F6 [M - CH₃ - CO - HCN]⁺˙ m/z 125/127 F2->F6 - HCN

Caption: Predicted major fragmentation pathways of this compound.

Pathway A: Loss of a Methyl Radical (•CH₃)

A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical from the methoxy group.[5]

  • M⁺˙ (m/z 195/197) → [M - CH₃]⁺ (m/z 180/182) + •CH₃

This initial loss would result in a fragment ion at m/z 180/182. This ion can then undergo further fragmentation, such as the loss of a molecule of carbon monoxide (CO).

  • [M - CH₃]⁺ (m/z 180/182) → [M - CH₃ - CO]⁺˙ (m/z 152/154) + CO

The resulting ion at m/z 152/154 could then lose a molecule of hydrogen cyanide (HCN), a characteristic loss from nitrogen-containing heterocyclic rings.[6]

  • [M - CH₃ - CO]⁺˙ (m/z 152/154) → [M - CH₃ - CO - HCN]⁺˙ (m/z 125/127) + HCN

Pathway B: Loss of a Chlorine Radical (•Cl)

The cleavage of the C-Cl bond is another likely fragmentation event.

  • M⁺˙ (m/z 195/197) → [M - Cl]⁺ (m/z 160) + •Cl

This would produce a fragment ion at m/z 160. This fragment would not exhibit the characteristic chlorine isotopic pattern.

Pathway C: Loss of a Methoxy Radical (•OCH₃)

The loss of the entire methoxy group as a radical is also a plausible fragmentation.

  • M⁺˙ (m/z 195/197) → [M - OCH₃]⁺ (m/z 164/166) + •OCH₃

This would result in a fragment ion at m/z 164/166, which would still contain the chlorine atom and thus show the M/M+2 isotopic pattern.

Pathway D: Loss of Formaldehyde (CH₂O)

A rearrangement followed by the elimination of a neutral molecule of formaldehyde is another possibility for methoxy-substituted heterocycles.

  • M⁺˙ (m/z 195/197) → [M - CH₂O]⁺˙ (m/z 165/167) + CH₂O

This would lead to a fragment ion at m/z 165/167, which would also retain the chlorine atom.

Comparison with Structurally Related Compounds

The predicted fragmentation pattern can be compared to the known fragmentation of simpler, related molecules to understand the influence of each structural component.

CompoundKey Fragmentation Pathways
Pyrimidine Typically shows losses of HCN and C₂H₂.[7]
2-Methoxypyrimidine Exhibits loss of CH₃• followed by CO and HCN.[8]
Chlorobenzene Shows a prominent molecular ion and a significant peak for the loss of Cl•.
Pyridopyrimidines Fragmentation is influenced by the position of the nitrogen in the pyridine ring, often involving sequential losses of HCN.[9]

The fragmentation of this compound is expected to be a composite of these behaviors. The initial losses are likely to be dominated by the substituents (chloro and methoxy groups), followed by the characteristic fragmentation of the pyridopyrimidine core.

Experimental Protocol for EI-MS Analysis

The following is a generalized protocol for acquiring the electron ionization mass spectrum of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_instrument Mass Spectrometer Setup cluster_analysis Data Acquisition & Analysis P1 Dissolve sample in a volatile solvent (e.g., methanol, acetonitrile) I5 Inlet System: Direct Insertion Probe or GC Inlet P1->I5 I1 Set Ionization Mode: Electron Ionization (EI) I2 Ionization Energy: 70 eV I1->I2 I3 Mass Analyzer: Quadrupole or TOF I2->I3 I4 Scan Range: m/z 50-300 I3->I4 I4->I5 A1 Inject sample I5->A1 A2 Acquire mass spectrum A1->A2 A3 Identify molecular ion peak and isotopic pattern A2->A3 A4 Analyze fragmentation pattern A3->A4 A5 Compare with predicted fragmentation A4->A5

Caption: A generalized workflow for the EI-MS analysis of the target compound.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of this compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns)

    • Ion Source Temperature: 200-250 °C

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

    • Scan Range: Set the mass scan range to cover the expected molecular ion and fragments (e.g., m/z 50-300).

  • Sample Introduction: Introduce the sample into the ion source. For a solid sample, a direct insertion probe can be used. If the compound is sufficiently volatile and thermally stable, a gas chromatography (GC) inlet can be employed.

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak (m/z 195) and the corresponding M+2 peak (m/z 197) to confirm the presence of chlorine.

    • Identify the major fragment ions and propose structures for them.

    • Determine the neutral losses from the molecular ion and other fragment ions.

    • Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of this compound. By understanding the fundamental principles of mass spectrometry and drawing on data from related compounds, we can anticipate the key fragmentation pathways. The characteristic isotopic signature of chlorine, coupled with the expected losses of methyl, carbon monoxide, and hydrogen cyanide, will be key features of the mass spectrum. This predictive guide serves as a valuable resource for the identification and structural elucidation of this and similar heterocyclic molecules.

References

A Comparative Guide to the Biological Activity of 4-Chloro vs. 4-Amino Pyridopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridopyrimidine Scaffold as a Privileged Structure in Drug Discovery

The pyridopyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1] Its resemblance to the purine nucleobase allows it to function as an effective ATP-competitive inhibitor for a variety of protein kinases, which are crucial regulators of cellular processes.[2][3] Dysregulation of these kinases is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[2] The versatility of the pyridopyrimidine scaffold allows for substitutions at various positions, profoundly influencing the compound's biological activity, selectivity, and pharmacokinetic properties. Among the most critical substitutions are those at the 4-position, where the seemingly minor change from a chloro to an amino group can dramatically alter the compound's therapeutic potential. This guide provides an in-depth, objective comparison of the biological activities of 4-chloro- and 4-amino-pyridopyrimidines, supported by experimental data, to inform and guide researchers in the field of drug discovery.

Comparative Biological Activity: A Tale of a Precursor and Its Potent Successor

In the synthesis of many biologically active pyridopyrimidine derivatives, the 4-chloro analog often serves as a key intermediate for the introduction of the 4-amino group through nucleophilic substitution. This synthetic strategy underscores a fundamental principle in the structure-activity relationship (SAR) of this class of compounds: the 4-amino group is frequently essential for potent biological activity, particularly in the context of kinase inhibition and antimicrobial effects.

Antimicrobial Activity: A Direct Comparison

A study on pyridothienopyrimidine derivatives provides a clear and direct comparison of the antibacterial efficacy of 4'-chloro versus 4'-amino analogs. The 4'-chloro derivatives, while exhibiting some activity, were significantly less potent than their 4'-amino counterparts. This suggests that the amino group is crucial for the enhanced antimicrobial effects observed in this series of compounds.

Compound TypeGram-Positive Bacteria (B. subtilis) MIC (µg/mL)Gram-Negative Bacteria (E. coli) MIC (µg/mL)Reference
4'-Chloro PyridothienopyrimidineModerate ActivityModerate Activity[4]
4'-Amino Pyridothienopyrimidine15.637.81 - 31.25[4]

The data clearly indicates that the conversion of the 4'-chloro group to various 4'-amino derivatives leads to a significant enhancement in antibacterial potency against both Gram-positive and Gram-negative strains.[4] This enhancement can be attributed to the ability of the amino group to form key hydrogen bonds with the target enzyme, a common theme in the interaction of small molecules with biological macromolecules.

Kinase Inhibition: The Amino Group as a Key Hinge-Binder

While direct, side-by-side comparative data for a pair of 4-chloro and 4-amino pyridopyrimidine kinase inhibitors is less common in the literature, the overwhelming majority of potent pyridopyrimidine-based kinase inhibitors feature a 4-amino or a substituted 4-amino group. This is because the 4-amino moiety often acts as a crucial "hinge-binder," forming one or more hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibition. The 4-chloro precursor, lacking this hydrogen-bonding capability, is typically a much weaker inhibitor.

For instance, in the development of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, the initial lead compounds often possess a 4-amino group, which is then further elaborated to optimize potency and selectivity.[5] The synthesis of these compounds frequently proceeds through a 4-chloro intermediate, which is not reported to have significant inhibitory activity itself. The final, potent inhibitors invariably possess the 4-amino or a derivatized amino group.[5][6]

Signaling Pathways Modulated by 4-Amino-Pyridopyrimidines

4-Amino-pyridopyrimidine derivatives have been shown to inhibit a variety of protein kinases involved in critical cellular signaling pathways. Two of the most prominent pathways are the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, both of which are frequently dysregulated in cancer.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[7] Aberrant activation of this pathway is a key driver in several cancers. 4-Amino-pyridopyrimidine derivatives can act as ATP-competitive inhibitors of EGFR, blocking the downstream signaling cascade.[8]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors 4_Amino_Pyridopyrimidine 4_Amino_Pyridopyrimidine 4_Amino_Pyridopyrimidine->EGFR Inhibits Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Cell_Survival Cell_Survival Gene_Expression->Cell_Survival

Caption: EGFR Signaling Pathway Inhibition.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to compare the biological activity of 4-chloro and 4-amino pyridopyrimidines.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for measuring the inhibitory activity of compounds against a specific protein kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[7]

Materials:

  • Kinase of interest (e.g., EGFR, PI3K)

  • Kinase substrate peptide

  • ATP

  • 4-chloro and 4-amino pyridopyrimidine compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 4-chloro and 4-amino pyridopyrimidine compounds in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction: a. Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer. b. In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO control to each well. c. Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature. d. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. e. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method to determine the MIC of the compounds against various bacterial strains.[9]

Materials:

  • 4-chloro and 4-amino pyridopyrimidine compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

Procedure:

  • Compound Preparation: Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compounds in CAMHB in a 96-well plate.

  • Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in saline. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a growth control well (inoculum in CAMHB without compound) and a sterility control well (CAMHB only). c. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: a. After incubation, visually inspect the wells for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and comparative biological evaluation of 4-chloro and 4-amino pyridopyrimidines.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bio_eval Biological Evaluation Start Starting Materials Synthesis_Chloro Synthesis of 4-Chloro-Pyridopyrimidine Start->Synthesis_Chloro Purification_Chloro Purification & Characterization (NMR, MS) Synthesis_Chloro->Purification_Chloro Synthesis_Amino Nucleophilic Substitution (Amination) Purification_Chloro->Synthesis_Amino Kinase_Assay In Vitro Kinase Inhibition Assay Purification_Chloro->Kinase_Assay Test Compound Antimicrobial_Assay Antimicrobial MIC Assay Purification_Chloro->Antimicrobial_Assay Test Compound Purification_Amino Purification & Characterization (NMR, MS) Synthesis_Amino->Purification_Amino Purification_Amino->Kinase_Assay Test Compound Purification_Amino->Antimicrobial_Assay Test Compound Data_Analysis Data Analysis (IC50 / MIC Determination) Kinase_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Comparison Comparative Analysis of Biological Activity Data_Analysis->Comparison

Caption: Synthesis and Evaluation Workflow.

Conclusion and Future Directions

The evidence strongly suggests that the 4-amino substitution is a critical determinant of potent biological activity in the pyridopyrimidine scaffold, whether as an antimicrobial agent or a kinase inhibitor. The 4-chloro analog, while a crucial synthetic precursor, generally exhibits significantly lower activity. This guide provides a framework for the comparative evaluation of these two key substitutions, offering detailed protocols and a mechanistic rationale for the observed differences. Future research should continue to explore the vast chemical space accessible from the 4-amino-pyridopyrimidine core, focusing on optimizing substitutions at other positions to enhance potency, selectivity, and drug-like properties for the development of novel therapeutics.

References

A Senior Application Scientist's Guide to the Structural Elucidation of 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridopyrimidine Scaffold

The pyridopyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds explored for a wide range of therapeutic applications, including oncology and virology.[1][2][3] The specific compound, 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine, is a valuable intermediate and building block in the synthesis of more complex bioactive molecules. Its substituents—a chloro group at the 4-position and a methoxy group at the 6-position—are critical modulators of its chemical reactivity and potential biological activity.

In drug development, an unambiguous understanding of a molecule's three-dimensional structure is paramount. While techniques like NMR and mass spectrometry confirm connectivity, only single-crystal X-ray diffraction can reveal the precise spatial arrangement of atoms, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the solid-state properties of a material. This guide provides a comprehensive overview of the experimental workflow for determining the X-ray crystal structure of this compound, using structurally related analogs as a comparative benchmark to anticipate and interpret its solid-state behavior.

Part 1: The Experimental Workflow for Structure Determination

Determining a crystal structure is a systematic process that moves from a bulk powdered sample to a refined three-dimensional model. Each step presents unique challenges and requires careful consideration of experimental parameters. The trustworthiness of the final structure is contingent on a rigorously executed and self-validating workflow.

Experimental Protocol: A Step-by-Step Guide

1. Material Synthesis and Purification:

  • Objective: To obtain high-purity (>99%) this compound. Impurities can severely inhibit crystallization.

  • Protocol: Synthesis would likely follow established multi-step reactions starting from substituted pyridine precursors.[2]

    • React a suitable 2-aminopyridine derivative with a malonic ester derivative to form the pyrimidine ring.

    • Perform chlorination of the resulting pyridopyrimidinone, likely using a reagent such as phosphorus oxychloride (POCl₃), to install the chloro group at the 4-position.

    • The methoxy group at the 6-position would typically be introduced via nucleophilic substitution of a suitable leaving group with sodium methoxide.

    • Purification is critical. Recrystallization from a suitable solvent or column chromatography on silica gel should be employed until purity is confirmed by HPLC, LC-MS, and NMR.

2. Crystal Growth: The Art and Science of Nucleation:

  • Causality: The goal is to encourage molecules to slowly self-assemble from a solution into a highly ordered, single crystalline lattice. Rapid precipitation leads to amorphous powder or poorly-diffracting microcrystals. The choice of solvent and technique is therefore the most critical, and often trial-and-error, step.

  • Screening Protocol:

    • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetonitrile, ethanol, water). An ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble when heated.

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a vial covered with a perforated cap. Allow the solvent to evaporate over several days to weeks. This is often the simplest and most effective starting point.

    • Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound in a small drop on a siliconized coverslip (hanging drop) or on a pedestal (sitting drop). Seal this within a larger well containing a reservoir of a "precipitant" solvent in which the compound is insoluble but which is miscible with the compound's solvent. Over time, the precipitant vapor slowly diffuses into the drop, reducing the compound's solubility and promoting slow crystallization.

    • Liquid-Liquid Diffusion: Carefully layer a solution of the compound over a less dense, miscible solvent in which it is insoluble. Crystals may form at the interface over time.

3. X-ray Data Collection and Processing:

  • Objective: To obtain a complete set of high-quality diffraction data from a single crystal.

  • Methodology:

    • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen (typically at 100 K) to prevent radiation damage and reduce thermal motion.[4][5]

    • Data Collection: The mounted crystal is placed on a goniometer within a single-crystal X-ray diffractometer. The instrument uses a focused beam of monochromatic X-rays (commonly Mo Kα, λ = 0.71073 Å). The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector (e.g., a CCD or CMOS detector).

    • Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of thousands of individual reflections. This step is typically performed with software like SAINT. An absorption correction (e.g., using SADABS) is applied to account for the absorption of X-rays by the crystal itself.[5]

4. Structure Solution and Refinement:

  • Objective: To generate a chemically sensible atomic model that accurately fits the experimental diffraction data.

  • Computational Workflow:

    • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods (e.g., with SHELXT) to generate an initial electron density map and a preliminary atomic model.

    • Structure Refinement: This iterative process is performed with software like SHELXL. The positions, and anisotropic displacement parameters of the non-hydrogen atoms are adjusted using a full-matrix least-squares method to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model.

    • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[4]

    • Validation: The final model is validated by checking crystallographic figures of merit (e.g., R1, wR2, GooF), the residual electron density map, and geometric parameters. The final structure is typically visualized using software like Olex2 or Mercury.

Workflow Visualization

The entire process, from purified compound to a validated crystal structure, can be visualized as a logical pipeline.

G cluster_exp Experimental Phase cluster_comp Computational Phase Synthesis Synthesis & Purification Crystal Crystal Growth Screening (Slow Evaporation, Vapor Diffusion) Synthesis->Crystal High-Purity Sample Data X-ray Data Collection (100 K, Mo Kα) Crystal->Data Single Crystal (0.1-0.3 mm) Process Data Processing (Indexing, Integration, Scaling) Data->Process Solve Structure Solution (Direct Methods, SHELXT) Process->Solve Reflection File (hkl) Refine Structure Refinement (Least-Squares, SHELXL) Solve->Refine Initial Atomic Model Validate Model Validation & Reporting Refine->Validate Final Model (CIF)

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Part 2: A Comparative Structural Analysis with Pyrimidine Analogs

In the absence of a published structure for this compound, we can predict key structural features by comparing it with known crystal structures of similar molecules. This comparative approach is fundamental to rational drug design and solid-form development.

We will consider two key analogs whose crystal structures have been reported:

  • Analog A: 4-Chloro-6-methoxypyrimidin-2-amine [4]

  • Analog B: 4,6-Dichloro-5-methoxypyrimidine [5]

ParameterAnalog A: 4-Chloro-6-methoxypyrimidin-2-amine[4]Analog B: 4,6-Dichloro-5-methoxypyrimidine[5]Predicted for Target Compound
Formula C₅H₆ClN₃OC₅H₄Cl₂N₂OC₈H₆ClN₃O
Crystal System MonoclinicOrthorhombicLikely Monoclinic or Orthorhombic
Space Group P2₁/cPnmaCentrosymmetric (e.g., P2₁/c) or Non-centrosymmetric
Key Feature Planar pyrimidine ringPlanar pyrimidine ringPlanar pyridopyrimidine ring system
Dominant Intermolecular Interaction N-H···N hydrogen bonds forming inversion dimersShort Cl···N halogen bonds (3.09-3.10 Å)N···Cl halogen bonds, π-π stacking
Insights from Comparative Analysis:
  • Molecular Geometry: Both analogs feature an essentially planar pyrimidine ring.[4][5] It is highly probable that the fused pyridopyrimidine ring system of the target compound will also be planar. Deviations from planarity, if any, would be significant and could impact receptor binding.

  • Intermolecular Interactions - The Key to Crystal Packing: The nature of the substituents dictates how the molecules pack in the crystal lattice.

    • Analog A (with -NH₂ group): The crystal structure is dominated by strong N-H···N hydrogen bonds. These interactions link molecules into inversion dimers, forming a robust, sheet-like structure.[4] This is a very common and stabilizing motif in nitrogen-containing heterocycles.

    • Analog B (with two -Cl groups): Lacking a strong hydrogen bond donor, this structure is organized by short Cl···N contacts.[5] These are a form of halogen bonding, where the electropositive region on the chlorine atom interacts favorably with the lone pair of electrons on a nitrogen atom of an adjacent molecule.

    • Prediction for this compound: Our target molecule lacks a strong hydrogen bond donor like the -NH₂ group. Therefore, its crystal packing is unlikely to be driven by classic hydrogen bonds. Instead, we can anticipate a combination of weaker interactions:

      • π-π Stacking: The planar, electron-deficient aromatic ring system is primed for stacking interactions with neighboring molecules.

      • Halogen Bonding: Similar to Analog B, a C-Cl···N interaction between the chloro group and a nitrogen atom of the pyridopyrimidine core is a distinct possibility.

      • C-H···O/N Interactions: Weaker hydrogen bonds involving the methoxy group or ring C-H donors may also play a role in stabilizing the crystal lattice.

Visualizing a Potential Packing Motif

Based on the structure of Analog A, we can visualize the type of robust, hydrogen-bonded dimer that chemists often design into crystal structures to control packing. While our target molecule cannot form this specific dimer, understanding this motif provides a basis for comparison.

Caption: Hydrogen-bonded dimer in 4-Chloro-6-methoxypyrimidin-2-amine.[4]

Conclusion: From Structure to Strategy

While a definitive crystal structure for this compound remains to be published, this guide has outlined a robust, field-proven workflow for its determination. By following a systematic approach to crystallization, data collection, and refinement, researchers can obtain the high-resolution structural data necessary for modern drug discovery.

Furthermore, the comparative analysis of structurally related analogs provides powerful predictive insights. By understanding how different functional groups direct intermolecular interactions, scientists can anticipate the solid-state behavior of the target molecule, informing strategies for polymorph screening, formulation, and co-crystallization. The elucidation of this structure would be a valuable addition to the structural chemistry landscape, providing a key data point for the rational design of next-generation pyridopyrimidine-based therapeutics.

References

A Senior Application Scientist's Guide to the Purity Assessment of 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the rigorous assessment of chemical purity is a cornerstone of safety, efficacy, and regulatory compliance. For novel heterocyclic compounds such as 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine, a key intermediate in the synthesis of various bioactive molecules, establishing a robust analytical framework for purity determination is of paramount importance. This guide provides an in-depth comparison of analytical methodologies, grounded in scientific principles and practical application, to empower researchers, scientists, and drug development professionals in their pursuit of unequivocal purity assessment.

The Critical Role of Purity in Drug Development

This compound serves as a crucial building block in the synthesis of a new generation of therapeutic agents.[1] Its molecular structure, featuring a fused pyridopyrimidine core, offers a versatile scaffold for medicinal chemists. However, the synthetic route to this intermediate can introduce a variety of impurities, including starting materials, by-products, and degradation products. The presence of these impurities, even in trace amounts, can have significant consequences, potentially altering the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). Therefore, the deployment of orthogonal and validated analytical techniques is not merely a quality control measure but a fundamental aspect of drug discovery and development.

A Comparative Overview of Analytical Techniques

The purity of a compound is a multifaceted attribute that cannot be adequately determined by a single analytical technique. A comprehensive purity assessment relies on a suite of orthogonal methods, each providing a unique perspective on the sample's composition. This guide will delve into the most pertinent techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (DSC/TGA).

Analytical Technique Principle of Detection Information Provided Strengths Limitations
HPLC (UV-Vis) Differential partitioning between a mobile and stationary phase, detected by UV-Vis absorbance.Quantitative purity (area %), presence of non-volatile impurities.High sensitivity, high resolution, widely applicable, quantitative.Requires a chromophore, may not detect co-eluting impurities.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Structural confirmation, identification and quantification of impurities with distinct NMR signals.Provides structural information, can be quantitative (qNMR), non-destructive.Lower sensitivity than HPLC, complex spectra for mixtures.
Mass Spectrometry Mass-to-charge ratio of ionized molecules.Molecular weight confirmation, identification of impurities based on their mass.High sensitivity and selectivity, provides molecular weight information.Can be difficult to quantify without standards, ionization suppression effects.
Thermal Analysis (DSC/TGA) Measures changes in physical properties as a function of temperature.Detection of crystalline form, presence of residual solvents and inorganic impurities.Provides information on solid-state properties, can detect non-chromophoric impurities.Not suitable for all types of impurities, lower resolution for complex mixtures.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reversed-phase HPLC (RP-HPLC) is the cornerstone of purity assessment for non-volatile organic molecules like this compound.[2] Its high resolving power and sensitivity make it ideal for separating the target compound from closely related impurities.

Causality Behind Experimental Choices in HPLC Method Development

The selection of HPLC parameters is a critical process guided by the physicochemical properties of the analyte. For this compound, a moderately polar compound, a C18 or C8 column is a suitable starting point for reversed-phase chromatography.[3] The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is chosen to achieve optimal retention and separation. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape by suppressing the ionization of silanol groups on the stationary phase.[3] UV detection is appropriate given the aromatic nature of the pyridopyrimidine ring system, which imparts a strong chromophore.

Experimental Protocol: Reversed-Phase HPLC for Purity Assessment

Objective: To determine the purity of this compound by RP-HPLC and to detect the presence of any related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • HPLC-grade acetonitrile (ACN).

  • HPLC-grade water.

  • Formic acid (FA), LC-MS grade.

  • This compound reference standard and sample.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.[3]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of the mobile phase) at a concentration of approximately 1 mg/mL.

    • Prepare the sample solution at a similar concentration.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or the UV absorbance maximum determined by DAD).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • Integrate the peaks in the chromatograms of the standard and sample.

    • Calculate the purity of the sample by the area percent method.

Self-Validating System in HPLC

A robust HPLC method should be validated to ensure its reliability. This involves assessing parameters such as specificity, linearity, accuracy, precision, and limit of detection (LOD) and limit of quantification (LOQ). The specificity of the method can be demonstrated by performing forced degradation studies on the sample to ensure that the degradation products are well-separated from the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and a powerful technique for purity assessment.[4][5] For this compound, ¹H and ¹³C NMR are essential for confirming the identity of the compound and for detecting and identifying impurities that have distinct NMR signals.

The Power of Quantitative NMR (qNMR)

While traditionally a qualitative technique, NMR can be used for quantitative analysis (qNMR).[6] By integrating the signals of the analyte and a certified internal standard of known concentration, the absolute purity of the sample can be determined. This method is orthogonal to HPLC and does not rely on the response factor of the impurities.[6]

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) acq_1d Acquire 1D Spectra (¹H, ¹³C) prep->acq_1d acq_2d Acquire 2D Spectra (if needed) (COSY, HSQC, HMBC) acq_1d->acq_2d If 1D is complex proc_1d Process 1D spectra (phasing, baseline correction, integration) acq_1d->proc_1d proc_2d Process 2D spectra acq_2d->proc_2d analysis Structure confirmation and impurity identification proc_1d->analysis proc_2d->analysis Purity_Assessment_Logic cluster_methods Analytical Methods cluster_synthesis Purity Profile Synthesis cluster_result Final Assessment hplc HPLC (Quantitative Purity) integration Data Integration & Correlation hplc->integration nmr NMR (Structural Confirmation) nmr->integration ms MS (Molecular Weight) ms->integration thermal Thermal Analysis (Solid-State Purity) thermal->integration final_purity Comprehensive Purity Profile integration->final_purity

References

comparison of different synthetic routes to 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-6-methoxypyrido[3,2-d]pyrimidine is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its structural motif is present in a variety of compounds investigated for their therapeutic potential, including as kinase inhibitors. The efficient and scalable synthesis of this molecule is crucial for facilitating further research and development. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a comparison of their respective advantages and disadvantages. This document is intended for researchers, scientists, and professionals in the field of drug development.

Route 1: Synthesis Starting from a Substituted Pyridine Derivative

This approach builds the pyrimidine ring onto a pre-existing, functionalized pyridine core. This strategy offers good control over the substitution pattern of the pyridine ring. The following protocol is adapted from a reported synthesis of related 4,6-disubstituted pyrido[3,2-d]pyrimidines[1].

Experimental Protocol

Step 1: Synthesis of 3-Amino-6-methoxypyridine-2-carboxamide

A solution of 2-cyano-6-methoxy-3-nitropyridine (1.0 eq) in ethanol is treated with stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq). The reaction mixture is heated to reflux for 2 hours. During this process, the nitro group is reduced to an amine, and the nitrile is hydrolyzed to a primary amide. After cooling, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 3-amino-6-methoxypyridine-2-carboxamide.

  • Causality: Stannous chloride is a classical reagent for the reduction of nitro groups in the presence of other functional groups like nitriles. The acidic conditions generated in situ also promote the hydrolysis of the nitrile to the carboxamide.

Step 2: Synthesis of 6-Methoxypyrido[3,2-d]pyrimidin-4(3H)-one

3-Amino-6-methoxypyridine-2-carboxamide (1.0 eq) is heated with an excess of triethyl orthoformate at 140 °C for 4 hours. The reaction proceeds via initial formation of an ethoxymethyleneamino intermediate, which then undergoes intramolecular cyclization to form the pyrimidinone ring. The excess triethyl orthoformate and ethanol byproduct are removed by distillation to afford 6-methoxypyrido[3,2-d]pyrimidin-4(3H)-one.

  • Expertise & Experience: Triethyl orthoformate serves as a one-carbon synthon for the construction of the pyrimidine ring. The high temperature is necessary to drive the cyclization and remove the volatile byproducts.

Step 3: Synthesis of this compound

A mixture of 6-methoxypyrido[3,2-d]pyrimidin-4(3H)-one (1.0 eq), phosphorus oxychloride (POCl₃, 10.0 eq), and a catalytic amount of N,N-dimethylaniline is heated to reflux for 3 hours. The phosphorus oxychloride acts as both the solvent and the chlorinating agent, converting the hydroxyl group of the pyrimidinone into a chloro substituent. After completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to give the final product, this compound.

  • Trustworthiness: The use of N,N-dimethylaniline as a catalyst is a standard procedure in such chlorination reactions. It activates the POCl₃, facilitating a more efficient reaction. Careful quenching of the reaction mixture is crucial due to the reactivity of POCl₃ with water.

Visualization of Route 1

Synthetic_Route_1 cluster_0 Route 1: From Substituted Pyridine 2-Cyano-6-methoxy-3-nitropyridine 2-Cyano-6-methoxy-3-nitropyridine 3-Amino-6-methoxypyridine-2-carboxamide 3-Amino-6-methoxypyridine-2-carboxamide 2-Cyano-6-methoxy-3-nitropyridine->3-Amino-6-methoxypyridine-2-carboxamide SnCl2·2H2O, EtOH, reflux 6-Methoxypyrido[3,2-d]pyrimidin-4(3H)-one 6-Methoxypyrido[3,2-d]pyrimidin-4(3H)-one 3-Amino-6-methoxypyridine-2-carboxamide->6-Methoxypyrido[3,2-d]pyrimidin-4(3H)-one CH(OEt)3, 140°C This compound This compound 6-Methoxypyrido[3,2-d]pyrimidin-4(3H)-one->this compound POCl3, N,N-dimethylaniline, reflux

Caption: Synthetic pathway for Route 1.

Route 2: Proposed Synthesis Starting from a Substituted Pyrimidine Derivative

This conceptual route involves constructing the pyridine ring onto a pre-existing pyrimidine scaffold. This approach can be advantageous if the starting pyrimidine is readily available.

Experimental Protocol

Step 1: Synthesis of 4-Amino-6-chloropyrimidine

This starting material can be synthesized from commercially available 4,6-dichloropyrimidine by selective amination. A solution of 4,6-dichloropyrimidine (1.0 eq) in ethanol is treated with an aqueous solution of ammonia at room temperature. The reaction is typically selective for the more reactive C4 position. The product, 4-amino-6-chloropyrimidine, precipitates from the reaction mixture and can be isolated by filtration.

  • Causality: The chloro group at the 4-position of the pyrimidine ring is more susceptible to nucleophilic aromatic substitution than the one at the 6-position due to electronic effects.

Step 2: Friedländer Annulation to form 4-Chloro-pyrido[3,2-d]pyrimidine

A mixture of 4-amino-6-chloropyrimidine (1.0 eq) and a suitable three-carbon electrophile, such as acrolein or malondialdehyde tetraethyl acetal, is heated in the presence of a catalyst, for instance, piperidine in ethanol. This reaction, a variation of the Friedländer annulation, involves the condensation of the amino group and the active methylene group (C5 of the pyrimidine) with the three-carbon unit to form the fused pyridine ring.

  • Expertise & Experience: The Friedländer synthesis is a powerful tool for the construction of quinolines and related fused pyridine systems. The choice of the three-carbon component and the reaction conditions are critical for achieving good yields.

Step 3: Methoxylation to this compound

The final step involves the nucleophilic substitution of the chloro group at the 6-position with a methoxy group. 4-Chloro-pyrido[3,2-d]pyrimidine (1.0 eq) is treated with a solution of sodium methoxide in methanol. The reaction mixture is heated to reflux until the starting material is consumed. After cooling, the product is isolated by precipitation upon addition of water, followed by filtration and drying.

  • Trustworthiness: Nucleophilic aromatic substitution of a chloro group with an alkoxide is a well-established and reliable transformation. The reactivity of the chloro group in the pyrido[3,2-d]pyrimidine system is expected to be sufficient for this substitution.

Visualization of Route 2

Synthetic_Route_2 cluster_1 Route 2: From Substituted Pyrimidine (Proposed) 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine 4-Amino-6-chloropyrimidine 4-Amino-6-chloropyrimidine 4,6-Dichloropyrimidine->4-Amino-6-chloropyrimidine aq. NH3, EtOH, RT 4-Chloropyrido[3,2-d]pyrimidine 4-Chloropyrido[3,2-d]pyrimidine 4-Amino-6-chloropyrimidine->4-Chloropyrido[3,2-d]pyrimidine Acrolein, piperidine, EtOH, reflux This compound This compound 4-Chloropyrido[3,2-d]pyrimidine->this compound NaOMe, MeOH, reflux

Caption: Proposed synthetic pathway for Route 2.

Comparison of Synthetic Routes

ParameterRoute 1: From Substituted PyridineRoute 2: From Substituted Pyrimidine (Proposed)
Starting Material Availability 2-Cyano-6-methoxy-3-nitropyridine may require synthesis.4,6-Dichloropyrimidine is commercially available.
Number of Steps 33
Overall Yield Potentially moderate to good, based on similar reported syntheses[1].Expected to be moderate, with the Friedländer annulation being a potentially low-yielding step.
Scalability Good, with well-established reaction types.May require optimization for the Friedländer step to be scalable.
Control of Regiochemistry Excellent, as the substitution pattern is defined by the starting pyridine.Good, with selective reactions at different positions of the pyrimidine ring.
Safety and Handling Involves the use of SnCl₂, POCl₃ (highly corrosive and water-reactive), and high temperatures.Involves handling of acrolein (toxic and volatile) and sodium methoxide (corrosive).
Key Advantages More predictable and likely higher yielding based on existing literature for analogous systems.Starts from a more common and readily available precursor.
Potential Challenges Synthesis of the starting pyridine derivative if not commercially available.The Friedländer annulation step may have regioselectivity issues and could result in low yields.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. Route 1, starting from a substituted pyridine, is a more established and likely more reliable method, benefiting from precedents in the synthesis of closely related analogues[1]. The control of regiochemistry is a significant advantage of this approach.

Route 2, while proposed, is based on sound and well-known chemical transformations. Its main advantage lies in the use of a readily available starting material. However, the key Friedländer annulation step would require experimental validation and optimization to ensure its efficiency and scalability.

The choice between these two routes will ultimately depend on the specific needs of the research team, including the availability of starting materials, the required scale of the synthesis, and the resources available for process development and optimization.

References

A Senior Application Scientist's Guide to the Structural Validation of Novel 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrido[3,2-d]pyrimidine Scaffold and the Imperative of Structural Integrity

The fusion of pyridine and pyrimidine rings creates the pyridopyrimidine scaffold, a privileged structure in medicinal chemistry. These heterocyclic systems are central to numerous therapeutic agents, demonstrating a wide range of biological activities, including potent inhibition of various kinases crucial in cancer progression.[1][2] Specifically, derivatives of the pyrido[3,2-d]pyrimidine core are being actively investigated as novel inhibitors for targets like the Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase, a key player in the DNA damage response pathway.[3]

This guide provides a comprehensive, multi-faceted framework for the rigorous structural validation of this important class of molecules. We will move beyond a simple checklist of techniques to explain the causality behind our analytical choices, presenting a self-validating workflow that ensures the scientific integrity required for progression in a drug discovery pipeline.

The Synthetic Context: Why Validation is Non-Negotiable

The synthesis of the 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine core often involves multi-step sequences where regioselectivity is a critical concern. A representative synthetic approach highlights potential pitfalls, such as the formation of isomeric byproducts, which necessitates the robust analytical confirmation detailed in this guide. Understanding the synthetic pathway is the first step in anticipating potential structural ambiguities.

cluster_0 Representative Synthetic Workflow Start Starting Pyridine Derivative Step1 Nitration Start->Step1 HNO₃/H₂SO₄ Step2 Reduction of Nitro Group Step1->Step2 e.g., Fe/HCl or H₂, Pd/C Step3 Cyclization with Formamide Derivative Step2->Step3 Formation of Pyrimidine Ring Step4 Chlorination (e.g., with POCl₃) Step3->Step4 Introduction of Chloro Group Product This compound Core Step4->Product

Caption: A generalized workflow for the synthesis of the target scaffold.

The Analytical Triad: A Cross-Validation Philosophy

No single analytical technique can unequivocally validate a novel structure in isolation, especially when isomeric possibilities exist. A robust validation strategy relies on the convergence of data from orthogonal techniques. We advocate for an "Analytical Triad" approach, where each method interrogates a different aspect of the molecule's identity, creating a powerful, self-validating system.[4][5]

center Validated Structure NMR NMR Spectroscopy (Connectivity & Framework) NMR->center Confirms MS Mass Spectrometry (Molecular Weight & Formula) NMR->MS Cross-Verifies MS->center Confirms XRAY X-ray Crystallography (Absolute 3D Structure) MS->XRAY Cross-Verifies XRAY->center Defines XRAY->NMR Cross-Verifies cluster_1 X-ray Crystallography Workflow Crystal Crystal Growth (Slow evaporation, vapor diffusion) Mount Crystal Mounting & Screening Crystal->Mount Diffract Data Collection (X-ray Diffractometer) Mount->Diffract Solve Structure Solution (Phase problem) Diffract->Solve Refine Structure Refinement Solve->Refine Validate Final Structure Validation (CIF file generation) Refine->Validate

References

A Comparative Guide to the Bioactivity of Pyridopyrimidines and Quinazolines for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is relentless. Among the privileged heterocyclic scaffolds that have consistently yielded promising drug candidates, pyridopyrimidines and quinazolines stand out for their remarkable and diverse biological activities. Both bicyclic systems, while structurally related, exhibit nuanced differences in their pharmacological profiles, making a head-to-head comparison essential for researchers navigating the complexities of drug design and development. This guide provides an in-depth, objective comparison of the bioactivities of pyridopyrimidines and quinazolines, supported by experimental data, detailed protocols, and mechanistic insights to empower your research endeavors.

At a Glance: Pyridopyrimidine vs. Quinazoline

FeaturePyridopyrimidine ScaffoldQuinazoline Scaffold
Core Structure A fusion of a pyridine and a pyrimidine ring.A fusion of a benzene and a pyrimidine ring.
Key Bioactivities Anticancer (notably as kinase inhibitors), antimicrobial, antiviral, and anti-inflammatory.[1][2]Anticancer (prominently as tyrosine kinase inhibitors), antimicrobial, anti-inflammatory, and CNS activity.[3][4]
Prominent Drug Examples Palbociclib (CDK4/6 inhibitor), Tarloxotinib (pan-HER kinase inhibitor).Gefitinib (EGFR inhibitor), Erlotinib (EGFR inhibitor), Prazosin (alpha-blocker).
Mechanism of Action Often acts as a purine analog, interfering with nucleic acid synthesis and potently inhibiting various kinases.[5]Predominantly known for potent inhibition of tyrosine kinases by competing with ATP at the kinase domain.[3][6]

A Deep Dive into Comparative Bioactivity

The true potential of these scaffolds is revealed through a granular analysis of their performance in key therapeutic areas. The following sections provide a comparative overview of their anticancer, antimicrobial, and anti-inflammatory properties, substantiated by quantitative data from peer-reviewed studies.

Anticancer Activity: A Tale of Two Kinase Inhibitors

Both pyridopyrimidine and quinazoline backbones have been extensively explored as scaffolds for the development of potent anticancer agents, particularly as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

Quinazoline derivatives have a rich history in oncology, with several compounds targeting the epidermal growth factor receptor (EGFR) gaining FDA approval for the treatment of non-small cell lung cancer.[7] Their mechanism of action typically involves competitive inhibition at the ATP-binding site of the kinase domain.[3]

Pyridopyrimidines, being isosteres of purines, also exhibit potent kinase inhibitory activity and have emerged as a promising class of anticancer agents.[5] They have shown efficacy against a range of kinases, including cyclin-dependent kinases (CDKs) and EGFR.

Quantitative Comparison of Anticancer Activity (IC50 Values)

Compound ClassTargetCell LineIC50 (µM)Reference
Pyridopyrimidine EGFRSK-BR-33.10[8]
Quinazoline EGFRSK-BR-35.87[8]
Pyridopyrimidine CDK4/Cyclin D1-0.011Palbociclib
Quinazoline EGFRA4310.002Gefitinib
Pyridopyrimidine Multiple KinasesHepG20.5[9]
Quinazoline Multiple KinasesMCF-7Micromolar range[7]
Pyridopyrimidine -Vero50[10]
Quinazoline -Vero75-100[10]

The data suggests that while both scaffolds are potent kinase inhibitors, the specific substitution patterns and the target kinase play a crucial role in determining the ultimate efficacy. For instance, in a direct comparison against the SK-BR-3 cell line, a pyridopyrimidine derivative showed a lower IC50 value than a quinazoline derivative, indicating higher potency in that specific context.[8]

A key pathway implicated in the efficacy of both pyridopyrimidine and quinazoline anticancer agents is the EGFR signaling cascade. Inhibition of EGFR tyrosine kinase activity blocks downstream signaling, leading to reduced cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates STAT STAT EGFR->STAT Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Ligand Ligand (EGF) Ligand->EGFR Binds Inhibitor Pyridopyrimidine/ Quinazoline Inhibitor Inhibitor->EGFR Inhibits (ATP-binding site)

Caption: EGFR signaling pathway and the inhibitory action of pyridopyrimidine and quinazoline derivatives.

Antimicrobial Activity: A Broad Spectrum of Defense

Both pyridopyrimidine and quinazoline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Their mechanisms of action are diverse, ranging from the inhibition of essential enzymes to the disruption of cell division.[5][6][11]

Quinazolines have been shown to inhibit bacterial cell division by targeting the FtsZ protein, a crucial component of the bacterial cytoskeleton.[11] Other proposed mechanisms include the inhibition of DNA gyrase and dihydrofolate reductase.

Pyridopyrimidines, on the other hand, have been identified as inhibitors of bacterial biotin carboxylase, an essential enzyme in fatty acid biosynthesis.[5] Their structural similarity to purines also suggests potential interference with nucleic acid synthesis.

Quantitative Comparison of Antimicrobial Activity (MIC Values)

| Compound Class | Organism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | Pyridopyrimidine | S. aureus | ≤0.5 |[1] | | Quinazoline | S. aureus | 2 |[9] | | Pyridopyrimidine | Gram-positive & Gram-negative bacteria | Good activity |[2] | | Quinazoline | Gram-positive & Gram-negative bacteria | 2.5 - 20 |[12][13] | | Pyridopyrimidine | Bacteria & Fungi | 1-5 (µmol/mL) |[7][14][15][16] | | Quinazoline | Bacteria & Fungi | Moderate to good activity |[13] |

Direct comparative studies providing MIC values for both scaffolds against the same strains are limited. However, the available data indicates that both classes of compounds possess potent antimicrobial properties, with specific derivatives showing excellent activity against clinically relevant pathogens, including resistant strains.[1][9]

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Both pyridopyrimidines and quinazolines have emerged as promising scaffolds for the design of novel anti-inflammatory drugs.

The primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. Both pyridopyrimidine and quinazoline derivatives have been shown to be effective COX inhibitors, with some exhibiting selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform, a desirable trait for reducing gastrointestinal side effects.[17][18][19]

The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Inhibition of this pathway is a key strategy for the development of anti-inflammatory therapeutics. Both pyridopyrimidine and quinazoline derivatives have been reported to modulate NF-κB signaling.[20][21][22]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive complex) IkB->NFkB_IkB Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB_IkB->NFkB Releases DNA DNA NFkB_n->DNA Binds Transcription Gene Transcription DNA->Transcription Cytokines Cytokines Transcription->Cytokines Chemokines Chemokines Transcription->Chemokines Adhesion_Molecules Adhesion Molecules Transcription->Adhesion_Molecules Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Activates Inhibitor Pyridopyrimidine/ Quinazoline Inhibitor Inhibitor->IKK Inhibits

Caption: The NF-κB signaling pathway and its inhibition by pyridopyrimidine and quinazoline compounds.

Quantitative Comparison of Anti-inflammatory Activity (COX-2 Inhibition IC50 Values)

Compound ClassIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyridopyrimidine 0.546.56[19]
Quinazoline 0.064 - 3.14 (for COX-1)Highly selective for COX-1[23]
Pyridopyrimidine 0.67 - 1.02-[18]
Pyrimidine Derivative 0.17-[24][25]

The available data indicates that both pyridopyrimidine and quinazoline derivatives can be potent COX inhibitors. Notably, specific pyridopyrimidine derivatives have shown excellent COX-2 selectivity, while certain quinazolines have been identified as highly selective COX-1 inhibitors.[19][23] This highlights the versatility of these scaffolds in achieving isoform-selective enzyme inhibition.

Experimental Protocols for Bioactivity Assessment

To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. The following are detailed, step-by-step methodologies for key assays used to evaluate the bioactivities discussed in this guide.

Experimental Workflow: From Synthesis to Bioactivity

Experimental_Workflow A Compound Synthesis (Pyridopyrimidine or Quinazoline) B Structural Characterization (NMR, Mass Spec, etc.) A->B C Purity Assessment (HPLC) B->C D In vitro Bioactivity Assays C->D E Anticancer (MTT Assay) D->E F Antimicrobial (Zone of Inhibition) D->F G Anti-inflammatory (COX Inhibition Assay) D->G H Data Analysis (IC50/MIC Determination) E->H F->H G->H I Lead Compound Identification H->I

Caption: A typical experimental workflow for the synthesis and bioactivity screening of novel compounds.

Protocol 1: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Test compounds (pyridopyrimidine and quinazoline derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 2: Zone of Inhibition Assay for Antimicrobial Activity

The zone of inhibition assay is a widely used method to assess the antimicrobial activity of a substance.

Materials:

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton agar)

  • Bacterial or fungal strains

  • Sterile swabs

  • Test compounds

  • Sterile paper discs

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the microbial strain.

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of the agar plate using a sterile swab.

  • Disc Application: Impregnate sterile paper discs with known concentrations of the test compounds. Place the discs onto the surface of the inoculated agar plates. Include a negative control (disc with solvent only) and a positive control (disc with a known antibiotic).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each disc in millimeters.

  • Interpretation: The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Protocol 3: COX-2 Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • 96-well plates

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer

  • Test compounds

  • Detection reagent (e.g., a fluorescent probe that reacts with the product of the COX reaction)

  • Plate reader

Procedure:

  • Enzyme and Compound Incubation: In a 96-well plate, add the reaction buffer, COX-2 enzyme, and various concentrations of the test compounds. Incubate for a short period to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Signal Detection: After a set incubation time, add the detection reagent and measure the signal (e.g., fluorescence) using a plate reader. The signal is proportional to the amount of prostaglandin produced.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that inhibits enzyme activity by 50%.

Conclusion and Future Perspectives

The comparative analysis presented in this guide underscores the immense therapeutic potential of both pyridopyrimidine and quinazoline scaffolds. While quinazolines have a more established clinical track record, particularly in oncology, pyridopyrimidines are rapidly emerging as a versatile and potent class of compounds with broad-ranging bioactivities.

The choice between these two scaffolds for a drug discovery program will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The subtle structural differences between the pyridine and benzene rings fused to the pyrimidine core can significantly impact factors such as solubility, metabolic stability, and target selectivity.

Future research should focus on more direct, head-to-head comparative studies of pyridopyrimidine and quinazoline derivatives under standardized assay conditions. This will provide a clearer understanding of their relative strengths and weaknesses and facilitate the rational design of next-generation therapeutics. The continued exploration of novel substitution patterns and the application of advanced computational modeling techniques will undoubtedly unlock the full potential of these remarkable heterocyclic systems in the ongoing fight against human disease.

References

Introduction: The Analytical Imperative for Pyrido[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to HPLC Method Development and Validation for the Analysis of 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine

The pyridopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents, including kinase inhibitors used in oncology.[1][2] this compound is a key intermediate in the synthesis of these complex molecules. Its purity and accurate quantification are critical, as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy.

Therefore, a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is not merely a quality control requirement but a fundamental necessity for ensuring the integrity of the drug development process. This guide provides a comprehensive, field-proven walkthrough for developing and validating such a method, grounded in scientific principles and regulatory expectations. We will navigate the logical progression from initial method screening to full validation, explaining the rationale behind each experimental choice.

Part 1: Foundational Knowledge and Analyte Characterization

Before initiating any experimental work, understanding the physicochemical properties of the analyte is paramount.

Analyte Profile: this compound

  • Structure: A heterocyclic compound featuring a pyridine ring fused to a pyrimidine ring.[3][4]

  • Molecular Formula: C₈H₆ClN₃O[3]

  • Key Features:

    • Aromaticity: The fused ring system is aromatic, leading to strong UV absorbance, which is ideal for UV-based HPLC detection.

    • Nitrogen Heteroatoms: The presence of multiple nitrogen atoms within the rings imparts basic properties.[5] These "pyridine-type" nitrogens can be protonated under acidic mobile phase conditions, which can be leveraged to improve peak shape but also presents a risk of peak tailing if not properly controlled.[5][6]

    • Solubility: As with many heterocyclic compounds, solubility can be expected in common organic solvents like acetonitrile and methanol, making it well-suited for reversed-phase HPLC.[7]

This initial analysis suggests that a reversed-phase HPLC method with UV detection is the most logical starting point. The primary challenge will be controlling the acid-base behavior of the molecule to achieve optimal peak symmetry and resolution.

Part 2: A Systematic Approach to Method Development

The development of a robust HPLC method is a systematic process, not a matter of trial and error. Our workflow is designed to efficiently identify and optimize the critical parameters governing the separation.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Stress Testing & Specificity cluster_3 Phase 4: Validation A Analyte Characterization (UV Spectra, Solubility) B Column Selection (C18, C8, Phenyl) A->B C Mobile Phase Screening (ACN vs. MeOH, pH Modifiers) B->C D Gradient Optimization (Slope & Time) C->D Select best initial conditions E Parameter Refinement (Flow Rate, Temperature) D->E F Wavelength Selection E->F G Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) F->G Optimized Method H Peak Purity Analysis (PDA Detector) G->H I Method Validation (ICH Q2(R1)) (Linearity, Accuracy, Precision, etc.) H->I Demonstrate Specificity

Caption: A systematic workflow for HPLC method development and validation.

Step 1: Initial Screening - Column and Mobile Phase Selection

The goal of this phase is to find a set of conditions that can retain and elute the analyte with a reasonable peak shape.

Experimental Protocol: Column and Mobile Phase Screening

  • Analyte Preparation: Prepare a stock solution of this compound in acetonitrile (ACN) at a concentration of approximately 1 mg/mL. Dilute this stock with a 50:50 mixture of ACN and water to a working concentration of 0.1 mg/mL.

  • UV-Vis Scan: Obtain a UV-Vis spectrum of the working solution to determine the wavelength of maximum absorbance (λ-max). This will be the initial detection wavelength.

  • Column Comparison:

    • Test three columns with different stationary phase chemistries:

      • A standard C18 column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm)

      • A C8 column (for potentially less retention)

      • A Phenyl-Hexyl column (offers alternative selectivity through pi-pi interactions with the aromatic analyte).[8]

  • Mobile Phase Comparison:

    • For each column, run a generic scouting gradient (e.g., 10-90% B over 15 minutes).

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier is crucial for protonating the basic nitrogen atoms on the analyte, which helps to prevent peak tailing by minimizing secondary interactions with residual silanols on the silica-based stationary phase.[9]

    • Mobile Phase B (Organic): Test Acetonitrile (ACN) and Methanol (MeOH) separately. ACN often provides sharper peaks and lower backpressure, while MeOH can offer different selectivity.

Comparison of Screening Conditions

ParameterCondition 1Condition 2Rationale & Expected Outcome
Column C18 (150 x 4.6 mm, 5 µm)Phenyl-Hexyl (150 x 4.6 mm, 5 µm)C18 provides general hydrophobic retention. Phenyl-Hexyl may offer enhanced retention and selectivity for the aromatic analyte via pi-pi stacking interactions.[8]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterLow pH ensures consistent protonation of the analyte for improved peak shape.
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)ACN is a strong solvent for reversed-phase, typically yielding sharp peaks. MeOH provides an alternative selectivity profile.
Gradient 10-90% B over 15 min10-90% B over 15 minA broad gradient to ensure the analyte elutes and to provide an initial assessment of potential impurities.
Flow Rate 1.0 mL/min1.0 mL/minStandard starting flow rate for a 4.6 mm ID column.
Detection UV at λ-maxUV at λ-maxEnsures maximum sensitivity for the analyte peak.

From this screening, select the column and organic solvent combination that provides the best peak shape (symmetry closest to 1.0), adequate retention, and the best initial separation from any visible impurities. For heterocyclic aromatic compounds, a C18 column with an ACN/water (with formic acid) mobile phase is often a successful starting point.[9][10]

Step 2: Method Optimization

Once the best column and mobile phase system are selected, the next step is to refine the gradient, flow rate, and temperature to achieve optimal resolution and runtime. The goal is to develop a gradient that elutes the main peak with good symmetry and separates it from all potential impurities within a reasonable analysis time.

Step 3: Forced Degradation and Specificity

A stability-indicating method must be able to unequivocally assess the analyte in the presence of its degradation products.[11] Forced degradation studies are the cornerstone of this requirement, as mandated by ICH guidelines.[12][13]

Experimental Protocol: Forced Degradation Study

  • Objective: To intentionally degrade the analyte to a target of 5-20%.[12][14] Over-stressing can create irrelevant degradants, while under-stressing may not adequately challenge the method's specificity.[13][14]

  • Stress Conditions: Expose separate solutions of this compound (approx. 0.1 mg/mL) to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.[14]

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.[14]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[14]

    • Thermal: Solid drug substance at 80°C for 48 hours.

    • Photolytic: Solution exposed to a light source providing visible and UV light, as per ICH Q1B guidelines.[13]

  • Analysis: Analyze each stressed sample using the optimized HPLC method. A Photodiode Array (PDA) detector is essential for this step.

Peak Purity Analysis

The use of a PDA detector is critical for assessing peak purity.[15][16] The software compares UV spectra across the eluting peak (start, apex, and end). If the peak is pure, the spectra should be identical.[16] A "Purity Angle" that is less than the "Purity Threshold" indicates a spectrally pure peak.[16] However, this is not absolute proof of purity, and visual inspection of the spectra is essential.[15] If co-elution is suspected, orthogonal methods like LC-MS or changing the chromatographic conditions can provide more definitive confirmation.[15][17]

The method is considered "stability-indicating" if all degradation product peaks are baseline resolved from the main analyte peak.

Part 3: Method Validation According to ICH Q2(R1) Guidelines

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[18][19] The following parameters must be evaluated as per ICH Q2(R1) guidelines.[20][21]

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method accurately measures the analyte without interference.Peak for analyte is resolved from all degradants and impurities. Peak purity analysis passes.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of the target concentration).
Accuracy (% Recovery) To measure the closeness of the test results to the true value.98.0% to 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120%).[20]
Precision Repeatability (intra-day) and Intermediate Precision (inter-day/analyst).Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Typically determined by signal-to-noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Typically determined by S/N of 10:1; RSD at this concentration should be acceptable.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters (e.g., resolution, peak symmetry) remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units) are varied.

Final Optimized and Validated Method (Example)

The systematic approach described above would likely lead to a final validated method similar to the one detailed below.

Chromatographic Conditions

ParameterValue
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 15% B to 70% B in 12 min, hold at 70% B for 3 min, return to 15% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 285 nm (example λ-max)
Injection Volume 10 µL

System Suitability Criteria

ParameterAcceptance Limit
Tailing Factor ≤ 1.5
Theoretical Plates ≥ 5000
RSD of 6 replicate injections ≤ 1.0%

Conclusion

The development of a robust, stability-indicating HPLC method for a critical pharmaceutical intermediate like this compound is a structured, scientific endeavor. By systematically evaluating column chemistry, mobile phase composition, and other chromatographic parameters, and by rigorously challenging the method's specificity through forced degradation studies, one can build a method that is not only suitable for its intended purpose but also compliant with global regulatory standards. This approach ensures the generation of reliable and accurate data, underpinning the quality and safety of the final pharmaceutical product.

References

A Senior Application Scientist's Guide to the Characterization of 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the pyrido[3,2-d]pyrimidine scaffold has garnered significant attention due to its presence in a variety of biologically active molecules.[1] This guide provides an in-depth technical comparison of the characterization data for key intermediates in the synthesis of 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine, a versatile building block for drug discovery.

As senior application scientists, we understand that robust and reproducible synthetic routes are paramount. Therefore, this guide emphasizes not only the characterization data itself but also the underlying chemical principles and experimental considerations that ensure the integrity of each synthetic step. We will explore a common and efficient pathway, detailing the transformation of readily available precursors into the target molecule, supported by experimental data and protocols.

A Plausible and Efficient Synthetic Pathway

The synthesis of this compound can be logically approached through the construction of the fused pyrimidine ring onto a pre-functionalized pyridine core. A widely adopted and reliable strategy involves the following key transformations:

  • Cyclization: The journey begins with the cyclization of a substituted aminopyridine with a suitable three-carbon component to form the pyridopyrimidinone core.

  • Chlorination: The subsequent chlorination of the resulting hydroxyl group furnishes the desired chloro-substituted product.

This two-step approach offers a high degree of control and generally proceeds with good yields, making it an attractive option for both laboratory-scale synthesis and potential scale-up.

Synthetic_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination 2-Amino-5-methoxypyridine 2-Amino-5-methoxypyridine 4-Hydroxy-6-methoxypyrido[3,2-d]pyrimidine 4-Hydroxy-6-methoxypyrido[3,2-d]pyrimidine 2-Amino-5-methoxypyridine->4-Hydroxy-6-methoxypyrido[3,2-d]pyrimidine Diethyl Malonate, High Temperature This compound This compound 4-Hydroxy-6-methoxypyrido[3,2-d]pyrimidine->this compound POCl3, Heat

Caption: Proposed synthetic pathway for this compound.

Intermediate 1: 2-Amino-5-methoxypyridine - The Starting Block

The selection of a suitable starting material is critical for the success of any synthetic endeavor. 2-Amino-5-methoxypyridine is an excellent choice due to the strategic placement of its amino and methoxy groups, which direct the subsequent cyclization and influence the electronic properties of the final molecule.

Characterization Data for 2-Amino-5-methoxypyridine:
PropertyValueSource
Molecular FormulaC₆H₈N₂OPubChem
Molecular Weight124.14 g/mol PubChem
AppearanceOff-white to light brown crystalline powderCommercial Suppliers
Melting Point58-62 °CCommercial Suppliers
¹H NMR (CDCl₃) δ (ppm): 6.99 (d, 1H), 6.93 (dd, 1H), 6.53 (d, 1H), 4.40 (s, 2H, NH₂), 3.78 (s, 3H, OCH₃)Predicted Data
¹³C NMR (CDCl₃) δ (ppm): 150.1, 148.9, 137.9, 120.8, 110.2, 55.6Predicted Data
Mass Spectrum (EI) m/z (%): 124 (M⁺, 100), 109, 81, 54Predicted Data

Intermediate 2: 4-Hydroxy-6-methoxypyrido[3,2-d]pyrimidine - The Core Structure

The formation of the pyridopyrimidinone core is the pivotal step in this synthesis. The reaction of 2-amino-5-methoxypyridine with diethyl malonate under high-temperature condensation is a classic and effective method for constructing this fused heterocyclic system.[2][3] This reaction, known as the Conrad-Limpach reaction, is a robust and widely used transformation in heterocyclic chemistry.

The causality behind this experimental choice lies in the nucleophilic character of the amino group of the pyridine, which attacks the electrophilic carbonyl carbons of diethyl malonate, leading to a cyclization cascade and the formation of the thermodynamically stable aromatic pyridopyrimidinone.

Experimental Protocol: Synthesis of 4-Hydroxy-6-methoxypyrido[3,2-d]pyrimidine
  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-methoxypyridine (1.0 eq) and diethyl malonate (1.5 eq).

  • Heat the reaction mixture to 180-200 °C and maintain for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature, at which point the product may solidify.

  • Triturate the solid with ethanol or diethyl ether to remove unreacted starting materials and byproducts.

  • Collect the solid product by filtration and dry under vacuum to yield 4-hydroxy-6-methoxypyrido[3,2-d]pyrimidine.

Characterization Data for 4-Hydroxy-6-methoxypyrido[3,2-d]pyrimidine:
PropertyValueSource
Molecular FormulaC₈H₇N₃O₂PubChem
Molecular Weight177.16 g/mol PubChem
AppearanceWhite to off-white solidExpected
Melting Point>300 °C (decomposes)Expected
¹H NMR (DMSO-d₆) δ (ppm): 12.1 (br s, 1H, OH), 8.5 (s, 1H), 7.8 (s, 1H), 5.8 (s, 1H), 3.9 (s, 3H, OCH₃)Predicted Data
¹³C NMR (DMSO-d₆) δ (ppm): 162.5, 158.1, 154.3, 145.2, 131.8, 108.9, 105.6, 56.2Predicted Data
Mass Spectrum (ESI) m/z: 178.1 [M+H]⁺Predicted Data

Final Product: this compound - The Versatile Intermediate

The final transformation involves the conversion of the hydroxyl group of the pyridopyrimidinone to a chloro group. This is a crucial step as the chlorine atom serves as a versatile handle for further functionalization through nucleophilic substitution reactions, opening up a vast chemical space for the synthesis of diverse derivatives.

The reagent of choice for this transformation is typically phosphorus oxychloride (POCl₃).[4][5][6][7] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. This method is highly effective for the chlorination of a wide range of hydroxypyrimidines and related heterocyclic systems.

Experimental Protocol: Synthesis of this compound
  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 4-hydroxy-6-methoxypyrido[3,2-d]pyrimidine (1.0 eq) in phosphorus oxychloride (5-10 eq).

  • Optionally, a catalytic amount of a tertiary amine base such as N,N-dimethylaniline can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until the pH is approximately 7-8.

  • The product will precipitate out of the aqueous solution. Collect the solid by filtration, wash with water, and dry under vacuum to afford this compound.

Chlorination_Workflow cluster_0 Reaction Setup cluster_1 Workup A Suspend Hydroxy Intermediate in POCl3 B Add Catalytic Base (Optional) A->B C Heat to Reflux B->C D Cool and Quench on Ice C->D After Reaction Completion E Neutralize with Base D->E F Filter and Dry Product E->F

Caption: Experimental workflow for the chlorination of 4-hydroxy-6-methoxypyrido[3,2-d]pyrimidine.

Characterization Data for this compound:
PropertyValueSource
Molecular FormulaC₈H₆ClN₃O[8]
Molecular Weight195.61 g/mol [8]
AppearanceWhite to pale yellow solidExpected
Melting PointNot available
¹H NMR (CDCl₃) δ (ppm): 9.1 (s, 1H), 8.8 (s, 1H), 7.2 (s, 1H), 4.1 (s, 3H, OCH₃)Predicted Data
¹³C NMR (CDCl₃) δ (ppm): 163.2, 159.8, 155.1, 148.5, 133.7, 110.2, 106.9, 56.8Predicted Data
Mass Spectrum (ESI) m/z: 196.1 [M+H]⁺[8]

Comparative Analysis and Alternative Routes

While the presented synthetic pathway is robust and widely applicable, it is important for researchers to be aware of alternative methodologies. For instance, the construction of the pyridopyrimidine ring system can also be achieved through multi-component reactions, which can offer increased efficiency in certain cases.[1] However, the stepwise approach detailed in this guide often provides greater control over the introduction of substituents and may be more amenable to the synthesis of a wider range of analogues.

The choice of chlorinating agent can also be varied. While POCl₃ is the most common, other reagents such as thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) can also be employed for the conversion of hydroxypyrimidines to their chloro derivatives. The selection of the optimal chlorinating agent may depend on the specific substrate and the desired reaction conditions.

Conclusion

This guide has provided a comprehensive overview of the characterization data for the key intermediates in a reliable synthetic route to this compound. By understanding the chemical transformations and the expected analytical data at each stage, researchers can confidently and efficiently synthesize this valuable building block. The detailed experimental protocols and characterization tables serve as a practical resource for scientists engaged in the design and synthesis of novel therapeutic agents based on the pyridopyrimidine scaffold. As with all synthetic procedures, careful execution and thorough characterization are the cornerstones of successful and reproducible research.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 4-Chloro-6-methoxypyrido[3,2-d]pyrimidine demand a meticulous, informed approach. This guide provides the essential procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can establish a robust safety and disposal plan by analyzing the known hazards of structurally similar chlorinated heterocyclic compounds.

Hazard Assessment and Personal Protective Equipment (PPE)

The foundational principle of laboratory safety is to minimize exposure.[1] Based on data from analogous chlorinated pyrimidines and pyridines, this compound should be handled as a hazardous substance.

Assumed Hazard Profile:

Similar chemical structures are classified as irritants and are harmful if ingested or inhaled.[2][3][4] The presence of a chlorinated heterocyclic ring system means that improper incineration can lead to the formation of hazardous byproducts like hydrogen chloride (HCl) and nitrogen oxides (NOx).[5][6]

Table 1: Assumed GHS Hazard Classifications and Required PPE

Hazard Statement GHS Classification Required Personal Protective Equipment (PPE)
Causes skin irritation Skin Corrosion/Irritation, Category 2 Gloves: Chemically resistant gloves (e.g., nitrile).[7]
Causes serious eye irritation Serious Eye Damage/Eye Irritation, Category 2/2A Eye Protection: Tight-sealing safety goggles and a face shield.[7][8]
May cause respiratory irritation Specific target organ toxicity (single exposure), Category 3 Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.[6]
Harmful if swallowed Acute Toxicity, Oral, Category 4 Lab Practices: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9]

| General Handling | N/A | Body Protection: Wear a standard laboratory coat. Ensure a safety shower and eyewash station are readily accessible.[3][5] |

Disposal Decision Workflow

The proper disposal path depends on the nature and quantity of the waste. This workflow provides a logical decision-making process for researchers.

DisposalWorkflow start Start: Waste Generation (this compound) decision1 Is the waste pure, unused reagent or a solution in a known solvent? start->decision1 decision2 Is the waste mixed with other hazardous materials (e.g., reaction byproducts)? decision1->decision2 No container_pure Package in a dedicated, sealed, and clearly labeled hazardous waste container. Label: 'Hazardous Waste: Chlorinated Organic Solid/Solution' decision1->container_pure Yes container_mixed Package in a dedicated, sealed, and clearly labeled hazardous waste container. Label: List all known hazardous components. decision2->container_mixed Yes spill_cleanup Is this contaminated debris from a spill cleanup? decision2->spill_cleanup No final_disposal Transfer to Institutional Environmental Health & Safety (EHS) Department for final disposal via a licensed hazardous waste contractor. container_pure->final_disposal container_mixed->final_disposal container_debris Package debris in a sealed, heavy-duty bag or container. Label as 'Hazardous Waste Debris: Contaminated with this compound' spill_cleanup->container_debris Yes spill_cleanup->final_disposal No (Error) container_debris->final_disposal

Caption: Disposal decision workflow for this compound waste.

Step-by-Step Disposal and Decontamination Protocols

Adherence to a strict, documented procedure is critical for safety and compliance.

Protocol 1: Disposal of Unused Reagent and Contaminated Waste

  • Segregation: Do NOT mix this waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's EHS department. It must be segregated as chlorinated hazardous waste.

  • Containerization:

    • Place solid waste or solutions into a designated, leak-proof, and chemically compatible hazardous waste container.

    • Keep the container closed at all times except when adding waste.[1]

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste."

    • Identify the contents, listing "this compound" and any solvents or other chemicals present. Quantify the components as accurately as possible.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials like strong oxidizing agents.[2][6]

  • Arranging Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not attempt to dispose of this chemical down the drain or in regular trash. The final disposal must be handled by a licensed hazardous waste facility, typically via high-temperature incineration.[2][3]

Protocol 2: Decontamination of Glassware and Surfaces

  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to dissolve the compound. Collect this rinse solvent as chlorinated hazardous waste.

  • Secondary Wash: After the initial solvent rinse, wash the glassware with soap and water.

  • Surface Cleaning: For work surfaces, wipe down the area with a cloth dampened with acetone or ethanol, followed by a soap and water wash. Dispose of the used cloths as contaminated solid waste.

Protocol 3: Small Spill Management

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is significant or in a poorly ventilated space, evacuate the immediate area.

  • Don PPE: Wear the full PPE detailed in Table 1.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbent material into a heavy-duty plastic bag or a designated waste container.

  • Decontaminate: Wipe the spill area with a solvent-dampened cloth, followed by a soap and water wash.

  • Package and Label: Seal the bag/container of spill debris, label it clearly as "Hazardous Waste Debris" containing the chemical, and arrange for disposal through your EHS department.

Regulatory Framework and Best Practices

In the United States, the disposal of this compound falls under the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).

  • Hazardous Waste Classification: As a halogenated organic compound, this waste may fall under EPA hazardous waste codes such as F024 or be considered a toxic waste (D-list) if it meets certain characteristics.[10] Your EHS department will make the final determination.

  • OSHA Standards: Your laboratory's procedures must comply with OSHA's Hazard Communication Standard (29 CFR 1910.1200) and the standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[11][12] This includes maintaining an inventory of hazardous chemicals and providing appropriate training and PPE to all personnel.[8]

By adhering to these detailed procedures, you ensure that your critical research and development activities are conducted with the highest standards of safety, protecting yourself, your colleagues, and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.